Anticancer agent 13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N,N'-dibenzyl-2-hydroxybutanediamide |
InChI |
InChI=1S/C18H20N2O3/c21-16(18(23)20-13-15-9-5-2-6-10-15)11-17(22)19-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23) |
InChI Key |
BXQCLKTYJMYTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of Anticancer Agent 13: A Review of Available Preliminary Data
A comprehensive literature search for a specific molecule designated "Anticancer agent 13" has yielded insufficient data to construct a detailed technical guide on its core mechanism of action. The scientific and medical databases do not contain a well-defined compound universally recognized by this name. This suggests that "this compound" may be an internal designation for a novel compound in early-stage research, a component of a broader class of agents, or a placeholder name not yet publicly disclosed in scientific literature.
While a definitive guide on a specific "this compound" is not possible at this time, this report summarizes the findings on various compounds and concepts that emerged during the search, which may be related to the user's query.
Potential Candidates and Related Concepts
The search for "this compound" brought to light several distinct areas of cancer research that may be of interest to researchers, scientists, and drug development professionals. These include a trinuclear platinum-gold compound, a novel investigational drug N13-9-1, and the interleukin-13 signaling pathway as a therapeutic target.
Trinuclear Platinum-Gold Compound (Compound 13)
One study refers to a trinuclear PtAu2 compound as "compound 13".[1] This complex has demonstrated cytotoxic and selective activity against a panel of cancer cell lines, including renal, bladder, ovarian, and breast cancer. Further investigation into its effects on triple-negative breast cancer (TNBC) cell line MDA-MB-231 revealed that it induces apoptosis and accumulates primarily in the nucleus and mitochondria.[1] Notably, this compound also exhibits significant antimigratory and antiangiogenic properties and is effective against 3D spheroids of TNBC.[1]
Investigational Drug N13-9-1
A company named Mirkine Pharma, Inc. is developing an anticancer agent designated N13-9-1.[2] This agent is reported to be effective against a wide range of cancers, including difficult-to-treat colon, lung, and pancreatic cancers.[2] The proposed mechanism of action for N13-9-1 is the targeting of damaged DNA in cancer cells.[2] Preclinical data suggests that N13-9-1 is selective for tumor cells, showing minimal toxicity to healthy cells.[2] It has also been shown to be effective against cancer stem cells and can work synergistically with other chemotherapeutic agents like gemcitabine.[2]
Interleukin-13 (IL-13) Pathway in Cancer
Interleukin-13 and its receptor (IL-13R) have emerged as significant targets in cancer therapy.[3][4][5] IL-13 is an immunomodulatory cytokine that can influence inflammatory responses and has been implicated in the survival and growth of certain cancer cells, such as in Hodgkin lymphoma.[3][4] Blocking the IL-4/IL-13 signaling pathway has been shown to make Hodgkin lymphoma cells more susceptible to apoptosis induced by chemotherapeutic drugs.[3] This effect is attributed to the inhibition of STAT6-mediated upregulation of the anti-apoptotic protein Bcl-xL.[3]
General Principles in Anticancer Agent Evaluation
The development of any new anticancer agent involves a rigorous evaluation process that includes both in vitro and in vivo studies. This process is essential to determine the agent's mechanism of action, efficacy, and safety profile.
Quantitative Data in Preclinical Studies
Key quantitative data gathered during preclinical evaluation often includes:
-
IC50 values: The concentration of a drug that is required for 50% inhibition in vitro.
-
TD50 values: The chronic dose rate that reduces the proportion of tumor-free animals by 50%.[6][7]
-
Pharmacokinetic parameters: Measures of absorption, distribution, metabolism, and excretion (ADME) of the drug.
The table below provides a hypothetical structure for presenting such quantitative data.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | MDA-MB-231 | X µM | [Hypothetical] |
| A549 | Y µM | [Hypothetical] | |
| TD50 | Mouse Xenograft | Z mg/kg/day | [Hypothetical] |
| Cmax | Rat | A ng/mL | [Hypothetical] |
| t1/2 | Rat | B hours | [Hypothetical] |
| This table is for illustrative purposes only and does not represent actual data for a specific "this compound." |
Common Experimental Protocols
The elucidation of an anticancer agent's mechanism of action relies on a variety of established experimental protocols.
Cell Viability and Cytotoxicity Assays:
-
MTT/MTS Assay: A colorimetric assay to assess cell metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability and/or proliferation.
-
Trypan Blue Exclusion Assay: A dye exclusion test used to identify viable cells from non-viable cells.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: Measures the activity of caspases, which are key proteases in the apoptotic pathway.
Signaling Pathway Analysis:
-
Western Blotting: To detect and quantify specific proteins involved in signaling cascades.
-
Immunofluorescence: To visualize the subcellular localization of proteins of interest.
-
Chromatin Immunoprecipitation (ChIP): To identify the binding of proteins to specific DNA regions.[3]
Visualizing Molecular Pathways and Workflows
Diagrams are crucial for representing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Figure 1: A generalized workflow for the preclinical evaluation of a novel anticancer agent, from initial in vitro screening to subsequent in vivo validation.
Figure 2: A hypothetical signaling pathway illustrating how an "this compound," acting as an IL-13 antagonist, could promote apoptosis by inhibiting the STAT6-Bcl-xL axis.
Conclusion
While the identity of "this compound" remains elusive, the principles of anticancer drug discovery and development provide a clear framework for how such an agent would be characterized. The process involves rigorous in vitro and in vivo testing to establish its mechanism of action, efficacy, and safety. The fields of metal-based anticancer drugs, targeted therapies against specific signaling pathways like IL-13, and novel agents targeting DNA damage in cancer cells are all active areas of research that may yet produce a well-defined "this compound." Future disclosures in the scientific literature will be necessary to provide the detailed technical guide originally requested.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer – Mirkine Pharma, Inc. [mirkinepharma.com]
- 3. Targeting the IL-4/IL-13 signaling pathway sensitizes Hodgkin lymphoma cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Interleukin-13 and its receptors in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Anticancer agents: qualitative and quantitative aspects - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on "Anticancer Agent 13": A Review of Distinct Molecular Entities
The designation "Anticancer agent 13" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote different molecules within distinct research contexts. This guide provides a detailed overview of three separate chemical entities or series that have been identified as "compound 13" in various studies, each with its unique chemical structure, properties, and mechanism of action. This paper will delve into s-triazine derivatives, 1,2,3-triazole/1,3,4-oxadiazole hybrids, and the doxorubicin analogue, 13-Deoxydoxorubicin.
s-Triazine Derivatives: Compound Series 13e-h
A series of novel s-triazine derivatives were synthesized and evaluated for their potential as anticancer agents, with particular focus on the tri-substituted compounds 13e, 13f, 13g, and 13h.[1] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.
Chemical Structure and Properties
The core of these compounds is a 1,3,5-triazine ring. The potent derivatives (13e-h) are tri-substituted, featuring a morpholino group which appears to enhance their anticancer activity compared to their di-substituted counterparts.[1]
Table 1: Physicochemical Properties of s-Triazine Derivative 13e (Representative)
| Property | Value |
| Chemical Name | 4-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)morpholine |
| Molecular Formula | C13H14ClN5O |
| Molecular Weight | 291.74 g/mol |
| General Structure | A central s-triazine ring with substitutions at positions 2, 4, and 6. In the potent 13e-h series, one substituent is a morpholino group, another is a substituted anilino or benzylamino group, and the third can be a chlorine atom. |
Anticancer Activity
The tri-substituted s-triazine derivatives 13e-h exhibited potent anticancer activity, particularly against the HT-29 (Colon cancer) cell line, with some compounds showing greater potency than the reference drug doxorubicin.[1]
Table 2: In Vitro Anticancer Activity (IC50) of s-Triazine Derivatives (µM) [1]
| Compound | PA-1 (Ovarian) | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) |
| 13e | 1.10 ± 0.21 | >100 | >100 | 0.27 ± 0.02 |
| 13f | 0.89 ± 0.11 | >100 | >100 | 0.14 ± 0.04 |
| 13g | 0.95 ± 0.32 | >100 | >100 | 0.31 ± 0.15 |
| 13h | 1.21 ± 0.45 | >100 | >100 | 0.92 ± 0.51 |
| Doxorubicin | 0.51 ± 0.01 | 1.12 ± 0.01 | 0.82 ± 0.02 | 0.43 ± 0.01 |
Mechanism of Action and Signaling Pathway
The precise mechanism for this specific series (13e-h) is not explicitly detailed, but s-triazine derivatives are known to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, PI3K, and mTOR.[2][3][4][5] The potent and selective activity against colon cancer cells suggests a specific molecular target within relevant signaling pathways. A plausible mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer.
Experimental Protocols
Synthesis of Tri-substituted s-Triazine Derivatives (13e-h): [1] The synthesis involves a multi-step process starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process utilizes sequential nucleophilic substitution reactions where the chlorine atoms are replaced by different amines. For compounds 13e-h, this typically involves:
-
Reaction of cyanuric chloride with a substituted aniline or benzylamine at low temperature (0-5 °C).
-
A second substitution reaction with morpholine at a slightly elevated temperature (room temperature to 45 °C).
-
The resulting di-substituted intermediate is then further reacted if necessary, or purified. The order of addition of the amines can be varied to achieve the desired product.
In Vitro Cytotoxicity Assay (MTT Assay): [1]
-
Cancer cell lines (PA-1, A549, MCF-7, and HT-29) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the s-triazine compounds (or doxorubicin as a positive control) and incubated for 48 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
1,2,3-Triazole and 1,3,4-Oxadiazole Hybrids: Compound 13
A series of hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties were synthesized and evaluated for their anticancer properties. Within this series, compound 13 demonstrated particularly remarkable inhibitory activity.[6][7]
Chemical Structure and Properties
These hybrid compounds are designed to combine the pharmacophoric features of both the 1,2,3-triazole and 1,3,4-oxadiazole ring systems, which are known to be present in various biologically active molecules.[6][8]
Table 3: Physicochemical Properties of Triazole-Oxadiazole Hybrid 13
| Property | Value |
| Chemical Name | 1-(4-bromophenyl)-4-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-1H-1,2,3-triazole |
| Molecular Formula | C17H12BrN5OS |
| Molecular Weight | 414.28 g/mol |
| General Structure | A central 1,2,3-triazole ring linked via a methylthio bridge to a 1,3,4-oxadiazole ring. The triazole and oxadiazole rings bear phenyl and substituted phenyl groups. |
Anticancer Activity
Compound 13 showed potent cytotoxic effects against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. Notably, its activity against MCF-7 cells was significantly higher than the standard chemotherapeutic agent 5-fluorouracil and also surpassed that of tamoxifen.[7]
Table 4: In Vitro Anticancer and Enzyme Inhibitory Activity (IC50) of Hybrid 13 (µM) [7]
| Activity Type | MCF-7 (Breast) | HCT-116 (Colon) | Thymidylate Synthase |
| Compound 13 | 1.26 | 17.3 | 4.38 |
| Tamoxifen | 5.12 | - | - |
| 5-Fluorouracil | 24.74 | - | - |
| Pemetrexed | - | - | 6.75 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this class of hybrids is the inhibition of thymidylate synthase (TS).[6][7][9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10][11][12] By inhibiting TS, these compounds disrupt the supply of nucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols
General Synthesis of 1,2,3-Triazole-1,3,4-oxadiazole Hybrids (6-14): [6][13] The synthesis is a multi-step procedure:
-
Esterification: Benzoic acid is refluxed with methanol and sulfuric acid.
-
Hydrazide formation: The resulting ester is refluxed with hydrazine hydrate.
-
Oxadiazole ring formation: The hydrazide is reacted with carbon disulfide and potassium hydroxide, followed by treatment with acid to form the 5-phenyl-1,3,4-oxadiazole-2-thiol.
-
Alkylation: The thiol is reacted with propargyl bromide to introduce an alkyne group.
-
Click Chemistry: The terminal alkyne is reacted with various substituted azides using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final 1,2,3-triazole ring, yielding the hybrid compounds.
In Vitro Thymidylate Synthase (TS) Activity Assay: [6][7]
-
The TS enzyme activity is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dUMP to dTMP.
-
The reaction mixture contains the TS enzyme, dUMP, and a cofactor (e.g., N5,N10-methylenetetrahydrofolate).
-
The hybrid compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated, and the change in absorbance over time is recorded.
-
The IC50 value is determined as the concentration of the compound that reduces the enzyme activity by 50% compared to a control without the inhibitor.
13-Deoxydoxorubicin (GPX-100)
13-Deoxydoxorubicin is an analogue of the widely used anthracycline anticancer drug doxorubicin.[14] It was developed to reduce the cardiotoxicity associated with doxorubicin while retaining potent anticancer activity.[15][16]
Chemical Structure and Properties
13-Deoxydoxorubicin maintains the core tetracyclic quinone structure of doxorubicin but lacks the hydroxyl group at position 13 of the side chain.
Table 5: Physicochemical Properties of 13-Deoxydoxorubicin [14][17][18]
| Property | Value |
| IUPAC Name | (7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
| Molecular Formula | C27H31NO10 |
| Molecular Weight | 529.5 g/mol |
| Synonyms | GPX-100, 13-deoxyadriamycin |
Anticancer Activity
13-Deoxydoxorubicin has been investigated for its efficacy in treating various cancers, including breast cancer and soft tissue sarcoma.[14][15] Clinical studies have shown its activity in patients with metastatic and unresectable soft tissue sarcoma.[15]
Table 6: Clinical Efficacy of GPX-150 in Soft Tissue Sarcoma [15]
| Time Point | Progression-Free Survival (PFS) Rate | Overall Survival (OS) Rate |
| 6 months | 38% | 74% |
| 12 months | 12% | 45% |
Mechanism of Action and Signaling Pathway
The mechanism of action of 13-Deoxydoxorubicin is similar to that of doxorubicin and involves several processes:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[14][19]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks and subsequent apoptosis.[14][19][]
The reduced cardiotoxicity is thought to be related to a decreased ability to form reactive oxygen species and a more selective inhibition of topoisomerase IIα (prevalent in cancer cells) over topoisomerase IIβ (expressed in cardiomyocytes).[15][21]
Experimental Protocols
Synthesis of 13-Deoxydoxorubicin Hydrochloride: A common synthetic route involves the conversion of doxorubicin hydrochloride to its tosylhydrazone derivative by reacting it with p-toluenesulfonylhydrazide. Subsequent reduction of the hydrazone functionality using a reducing agent like sodium cyanoborohydride in the presence of an acid catalyst yields the deoxygenated product, 13-deoxydoxorubicin.
Topoisomerase II Decatenation Assay: [21]
-
This in vitro assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), typically using kinetoplast DNA (kDNA).
-
Purified human topoisomerase IIβ is incubated with kDNA in the presence of ATP and various concentrations of the drug (e.g., 13-deoxydoxorubicin or doxorubicin).
-
The reaction products are separated by agarose gel electrophoresis.
-
Decatenated (unlocked) DNA monomers migrate faster through the gel than the catenated network.
-
The inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA monomers. The EC50 is the concentration of the drug that inhibits 50% of the decatenation activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 13-Deoxydoxorubicin | C27H31NO10 | CID 9829419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 13-Deoxydoxorubicin hydrochloride | C27H32ClNO10 | CID 9829418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. PubChemLite - 13-deoxydoxorubicin (C27H31NO10) [pubchemlite.lcsb.uni.lu]
- 19. go.drugbank.com [go.drugbank.com]
- 21. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Anticancer Agent 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the novel anticancer agent, a flavonoid derivative designated as "Compound 13". This compound has demonstrated significant potential as a therapeutic agent, primarily through its ability to induce programmed cell death in cancer cells. This document outlines its cytotoxic activity, the experimental protocols used for its evaluation, and the proposed signaling pathways through which it exerts its effects.
Quantitative Cytotoxicity Data
"Anticancer agent 13" has been evaluated for its growth-inhibitory effects against a panel of human cancer cell lines. The available data from preliminary studies are summarized below.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | GI₅₀ | < 10 | [1] |
| A375-C5 | Malignant Melanoma | GI₅₀ | < 10 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | GI₅₀ | < 10 | [1] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Further studies are required to establish the precise IC₅₀ (half-maximal inhibitory concentration) values across a broader range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of "this compound".
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.[4][5]
Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4] The incorporated labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with "this compound" for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.[5]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Staining: Counterstain the cell nuclei with a DNA stain such as DAPI.
-
Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate. When this substrate is cleaved by active caspase-3 or -7, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light signal is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with "this compound".
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The fold increase in caspase activity is determined by comparing the luminescence of treated samples to untreated controls.
Signaling Pathways and Mechanisms of Action
"this compound" induces apoptosis in cancer cells through a multi-faceted mechanism involving the activation of executioner caspases and the modulation of other signaling pathways.
Caption: Workflow for evaluating the in vitro cytotoxicity of "this compound".
"this compound", a flavonoid, is proposed to induce apoptosis through the activation of the intrinsic pathway, potentially involving the Aryl Hydrocarbon Receptor (AhR) and the generation of Reactive Oxygen Species (ROS).
Caption: Proposed mechanism of apoptosis induction by "this compound".
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Induction by the Total Flavonoids from Arachniodes exilis in HepG2 Cells through Reactive Oxygen Species-Mediated Mitochondrial Dysfunction Involving MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Mechanism of Action: A Technical Guide to the Effects of Anticancer Agent DT-13 on Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of the novel anticancer agent DT-13, a saponin monomer isolated from the dwarf lilyturf tuber. This document provides a comprehensive overview of the effects of DT-13 on critical cancer cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of DT-13 have been quantified in human prostate cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison of its efficacy.
Table 1: In Vitro Cytotoxicity of DT-13
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 Value (μM) |
| PC3 | Prostate Cancer | 48 | 4.825[1] |
| DU145 | Prostate Cancer | 48 | 5.102[1] |
| Peripheral Blood Mononuclear Cells (PBMC) | Normal | 48 | 127.8[1] |
Table 2: Dose-Dependent Effects of DT-13 on Prostate Cancer Cells
| Experiment | Cell Line(s) | DT-13 Concentrations (μM) | Duration (hours) | Observed Effect |
| Apoptosis Assay | PC3, DU145 | 0, 2.5, 5, 10 | 24, 48 | Dose-dependent increase in apoptotic cells[2] |
| Colony Formation Assay | PC3, DU145 | 0, 2.5, 5, 10 | 48 (treatment), 14 days (incubation) | Dose-dependent inhibition of colony formation[3] |
| Western Blot Analysis | PC3, DU145 | 0, 2.5, 5, 10 | 48 | Dose-dependent decrease in the phosphorylation of PDK1, Akt, mTOR, and p70S6K[4][5] |
Core Signaling Pathway Affected: PI3K/Akt
DT-13 exerts its anticancer effects primarily through the blockade of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metastasis.[1][2][6] The agent significantly reduces the phosphorylation of key downstream effectors of this pathway.[4][5]
References
- 1. DT-13 Inhibits Proliferation and Metastasis of Human Prostate Cancer Cells Through Blocking PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT Cell Viability Assay [bio-protocol.org]
Preliminary Investigation of "Compound 13" Derivatives: An α1-Selective AMPK Activator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
"Compound 13" (C13) has emerged as a significant small molecule of interest in metabolic research. It is a cell-permeable prodrug that is intracellularly converted by esterases to its active form, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2). C2 is a potent, α1-selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides a comprehensive overview of Compound 13, its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.
Mechanism of Action
Compound 13 acts as a prodrug, facilitating the delivery of the highly anionic active compound C2 across the cell membrane.[2][3] Once inside the cell, C13 is hydrolyzed by intracellular esterases to release C2. C2 is a structural mimic of adenosine monophosphate (AMP) and allosterically activates AMPK.[1]
The activation of AMPK by C2 is multifaceted. It not only directly activates the enzyme but also protects the critical threonine 172 residue in the activation loop of the α-subunit from dephosphorylation.[1] A key feature of C2, and by extension Compound 13, is its selectivity for AMPK complexes containing the α1 catalytic subunit.[1] This selectivity allows for the targeted investigation of α1-AMPK functions.
Signaling Pathways
The activation of α1-AMPK by Compound 13 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. The two primary pathways influenced are the mTORC1 and Nrf2 signaling axes.
AMPK/mTORC1 Signaling Pathway
AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][4] This inhibition is achieved through the AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor, a regulatory associated protein of mTOR. The suppression of mTORC1 signaling results in a decrease in protein synthesis and cell proliferation.
AMPK/Nrf2 Signaling Pathway
AMPK activation by Compound 13 has also been shown to stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response.[5] Activated AMPK can lead to the phosphorylation and activation of Nrf2, promoting its translocation to the nucleus. In the nucleus, Nrf2 induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[6][7]
Quantitative Data
The following tables summarize the available quantitative data for Compound 13 and its active form, C2.
Table 1: In Vitro Activity of Compound 2 (Active Form)
| Target | Species | EC50 | Notes | Reference |
| AMPK | Human | 6.3 nM | Full activator | [2] |
| AMPK | Rat | 21 nM | Partial activator (51% of AMP) | [2] |
| Glycogen Phosphorylase (GPPase) | - | No activity at 100 µM | Selective for AMPK | [2] |
| Fructose-1,6-bisphosphatase (FBPase) | - | No activity at 100 µM | Selective for AMPK | [2] |
Table 2: Cellular Activity of Compound 13 (Prodrug)
| Assay | Cell Type | EC50 / IC50 | Notes | Reference |
| Inhibition of de novo Lipogenesis | Plated Rat Hepatocytes | < 1 µM | - | [2] |
| Inhibition of Cell Viability | HT-29 Colorectal Cancer Cells | > 20 µM | IC50 decreased to < 5 µM with autophagy inhibitors | [8][9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the investigation of Compound 13. For detailed, step-by-step protocols, it is recommended to consult the cited literature.
General Experimental Workflow
The investigation of Compound 13 derivatives typically follows a workflow that includes synthesis, in vitro characterization of the active compound, and cellular assays to determine the effects of the prodrug.
Synthesis of Compound 13 Derivatives
The synthesis of Compound 13, a phosphonate diester prodrug, and its active form, C2, involves multi-step organic synthesis. The general approach includes the formation of the isoxazole ring system followed by the introduction of the furan and phosphonate moieties. For detailed synthetic schemes and procedures, refer to the patent literature.[10][11][12][13] A described synthesis of C2 involves a [3+2] cycloaddition to form the isoxazole ring, followed by hydrogenation.[3]
AMPK Kinase Activity Assay
To determine the direct effect of the active compound C2 on AMPK activity, an in vitro kinase assay is performed.
-
Principle: Recombinant AMPK enzyme is incubated with its substrate (e.g., SAMS peptide) and ATP in the presence of varying concentrations of C2. The phosphorylation of the substrate is then quantified.
-
Protocol Outline:
-
Incubate recombinant human or rat AMPK with varying concentrations of Compound 2.
-
Initiate the kinase reaction by adding a reaction mixture containing a substrate peptide (e.g., SAMS) and ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate, often using methods involving radioactive ATP ([γ-³²P]ATP) and scintillation counting, or non-radioactive methods like fluorescence polarization or specific antibodies.
-
-
Reference: For a detailed protocol, see Gómez-Galeno et al. (2010) as cited in[2].
Western Blot Analysis for AMPK Activation
To confirm that Compound 13 activates AMPK in a cellular context, Western blotting is used to detect the phosphorylation of AMPK and its downstream targets.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest.
-
Protocol Outline:
-
Treat cultured cells with various concentrations of Compound 13 for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (a downstream target of AMPK), and total ACC.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Reference: Detailed protocols can be found in Hunter et al. (2014) and Mo et al. (2019).[5][14][15][16]
Cell Viability (MTT) Assay
The effect of Compound 13 on cell proliferation and viability can be assessed using an MTT assay.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound 13 for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Reference: A representative protocol is described in Li et al. (2017).[8][9][17][18][19]
Conclusion
Compound 13 is a valuable research tool for the selective activation of α1-containing AMPK complexes. Its cell-permeable nature allows for the investigation of AMPK signaling in a variety of cellular contexts. The downstream effects on mTORC1 and Nrf2 signaling pathways highlight its potential for therapeutic applications in metabolic disorders, cancer, and diseases associated with oxidative stress. This guide provides a foundational understanding of Compound 13 and its derivatives, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further detailed investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its clinical utility.
References
- 1. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK-autophagy inhibition sensitizes icaritin-induced anti-colorectal cancer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]
- 11. US20150274724A1 - Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors - Google Patents [patents.google.com]
- 12. WO2003077902A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]
- 13. EP1485082A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]
- 14. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. biorxiv.org [biorxiv.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
The Pro-Apoptotic Power of Anticancer Agent MS13: A Technical Guide to its Mechanism in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticancer agent MS13, a diarylpentanoid derivative, and its significant role in inducing apoptosis in tumor cells. MS13 has demonstrated potent cytotoxic effects against various cancer cell lines, surpassing its parent compound, curcumin.[1] This document outlines the quantitative data from key studies, details the experimental protocols used to elucidate its mechanism, and visualizes the complex signaling pathways involved in its pro-apoptotic activity.
Quantitative Efficacy of MS13
MS13 has shown significant anti-proliferative and apoptotic activity in a dose- and time-dependent manner in non-small cell lung cancer (NSCLC) cell lines, specifically NCI-H520 (squamous cell carcinoma) and NCI-H23 (adenocarcinoma).[1] The key quantitative findings are summarized below.
Table 1: Apoptosis Induction in NCI-H520 Cells Treated with MS13
| Treatment Duration | Apoptotic Cells (%) | Necrotic Cells (%) |
| 24 hours | ~50-60% | <10% |
| 48 hours | ~60-65% | <10% |
| 72 hours | ~65-75% | <10% |
Data presented in a dose-dependent manner. Higher apoptosis was observed at 48 and 72 hours.[1]
Table 2: Key Molecular Changes in NSCLC Cells Treated with MS13
| Cell Line | Biomarker | Observation |
| NCI-H520 & NCI-H23 | Caspase-3 Activity | Significant increase (Time- and dose-dependent) |
| NCI-H520 & NCI-H23 | Bcl-2 Protein Concentration | Significant decrease (Time- and dose-dependent) |
These molecular changes underscore the activation of the intrinsic apoptotic pathway.[1]
Core Signaling Pathways Modulated by MS13
MS13's anticancer activity is linked to its ability to modulate several key signaling pathways that regulate cell survival and apoptosis. Gene expression analysis has identified the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways as being significantly affected by MS13 treatment in NSCLC cells.[1]
References
Early Preclinical Studies of "Compound 13": A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 13, a novel thiosemicarbazone dimer, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of the early preclinical findings for Compound 13, detailing its in vitro activity, mechanism of action, and preliminary in vivo efficacy. The data presented herein underscore the potential of Compound 13 as a promising therapeutic candidate, particularly for cancers harboring BRCA mutations.
Quantitative Data Summary
The in vitro inhibitory activities of Compound 13 were assessed against its primary target, PARP-1, and a BRCA1-mutant breast cancer cell line, HCC-1937. The results are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Compound 13
| Target | Assay Type | Endpoint | Value |
| PARP-1 | Enzymatic Assay | IC50 | 64.98 ± 2.46 nM[1] |
| HCC-1937 Cell Line | Cell Viability Assay | IC50 | 0.88 ± 0.21 µM[1] |
Mechanism of Action
Preclinical investigations have revealed a multi-faceted mechanism of action for Compound 13, centered on the potent inhibition of PARP-1. This inhibition leads to a cascade of cellular events culminating in apoptotic cell death, particularly in cancer cells with deficient DNA repair pathways.
Key mechanistic features of Compound 13 include:
-
Inhibition of PAR Formation: Compound 13 directly inhibits the catalytic activity of PARP-1, preventing the formation of poly(ADP-ribose) (PAR) chains.[1]
-
PARP-1-DNA Trapping: By binding to PARP-1, Compound 13 induces the trapping of PARP-1 on DNA, leading to the formation of cytotoxic PARP-1-DNA complexes.[1]
-
Induction of Double-Strand Breaks (DSBs): The accumulation of PARP-1-DNA complexes results in an increase in DNA double-strand breaks.[1]
-
Cell Cycle Arrest: Treatment with Compound 13 leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: The culmination of these effects is the triggering of the mitochondrial apoptotic pathway.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
Unraveling the Mechanism of Anticancer Agent 13: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless progression of cancer is intrinsically linked to the dysregulation of the cell cycle, the fundamental process governing cell division. Anticancer Agent 13 has emerged as a promising therapeutic candidate due to its potent ability to induce cell cycle arrest in various cancer cell lines, thereby inhibiting tumor growth. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is a synthesis of data from multiple studies on compounds with similar mechanisms of action, intended to provide a detailed framework for researchers in the field of oncology drug development.
Quantitative Data Summary
The efficacy of this compound has been quantified across a range of cancer cell lines. The following tables summarize key quantitative data, providing a comparative view of its potency and effects on cell cycle distribution.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HeLa | Cervical Cancer | 6.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45.3 | 35.1 | 19.6 |
| Agent 13 (5 µM) | 68.2 | 15.4 | 16.4 |
| Agent 13 (10 µM) | 75.1 | 9.8 | 15.1 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A control group is treated with DMSO.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound is understood to exert its effects by modulating key signaling pathways that regulate cell cycle progression. The primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), leading to G1 phase arrest.
The CDK/Cyclin Pathway and Agent 13's Point of Intervention
The progression through the G1 phase of the cell cycle is tightly regulated by the activity of CDK4/6 in complex with D-type cyclins. This complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. This compound is hypothesized to inhibit the kinase activity of the CDK4/6-Cyclin D complex.
Caption: G1 phase cell cycle arrest induced by this compound.
Experimental Workflow for Assessing Cell Cycle Arrest
The following diagram illustrates the typical workflow for investigating the effects of a novel compound like this compound on the cell cycle.
Caption: Workflow for investigating cell cycle effects of Agent 13.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of cell cycle progression. The data presented in this guide, including its potent cytotoxic effects and its ability to induce G1 phase arrest, underscore its promise. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate its mechanism of action and to guide its development towards clinical applications. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the identification of predictive biomarkers to facilitate its translation into a novel cancer therapy.
Exploring the novelty of "Anticancer agent 13" as a therapeutic
An In-depth Technical Guide to Anticancer Agent 13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an investigational small molecule inhibitor targeting the IL-13/STAT6 signaling pathway, which has shown significant promise in preclinical models of various malignancies, particularly Hodgkin lymphoma and certain solid tumors characterized by a "cold" tumor microenvironment. This document provides a comprehensive overview of the agent's mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Mechanism of Action
This compound functions as a potent and selective antagonist of the Interleukin-13 (IL-13) receptor, specifically preventing the downstream activation of the STAT6 transcription factor. In many cancer types, the IL-4/IL-13 signaling axis is exploited to promote cell survival and evade immune responses.[1] By binding to the IL-13 receptor, Agent 13 blocks the phosphorylation and subsequent dimerization of STAT6. This inhibition prevents the nuclear translocation of STAT6 and halts the transcription of key anti-apoptotic genes, most notably Bcl-xL. The ultimate effect is a lowered threshold for apoptosis, rendering cancer cells more susceptible to programmed cell death, especially when used in combination with traditional chemotherapeutic agents.[1]
Caption: Signaling pathway of this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) of Agent 13 Alone | IC50 (nM) with Doxorubicin (10 nM) |
| L-1236 | Hodgkin Lymphoma | 85 | 15 |
| KM-H2 | Hodgkin Lymphoma | 110 | 22 |
| A549 | Lung Carcinoma | > 1000 | 850 |
| MCF-7 | Breast Adenocarcinoma | 950 | 620 |
Table 2: In Vivo Efficacy in L-1236 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 1502 ± 180 | - |
| Doxorubicin (2 mg/kg) | 10 | 976 ± 155 | 35% |
| Agent 13 (10 mg/kg) | 10 | 826 ± 162 | 45% |
| Agent 13 + Doxorubicin | 10 | 225 ± 98 | 85% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells (L-1236, KM-H2, A549, MCF-7) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (ranging from 1 nM to 10 µM) in growth medium. For combination studies, prepare dilutions with a fixed concentration of Doxorubicin (10 nM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Final Incubation and Reading: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism software.
Western Blot for STAT6 Phosphorylation
-
Cell Culture and Treatment: Culture L-1236 cells to 80% confluency in a T-75 flask. Treat the cells with either vehicle, IL-13 (50 ng/mL), or a combination of IL-13 and this compound (100 nM) for 30 minutes.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
-
Animal Handling: Use 6-8 week old female athymic nude mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 L-1236 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group).
-
Treatment Administration:
-
Group 1 (Control): Administer vehicle (e.g., 5% DMSO in saline) intraperitoneally (i.p.) daily.
-
Group 2 (Doxorubicin): Administer Doxorubicin (2 mg/kg, i.p.) once a week.
-
Group 3 (Agent 13): Administer this compound (10 mg/kg, i.p.) daily.
-
Group 4 (Combination): Administer both Doxorubicin and Agent 13 as per the schedules above.
-
-
Monitoring: Measure tumor volume with calipers twice a week and calculate using the formula: (Length x Width²) / 2. Monitor body weight as a measure of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or after 21 days of treatment. Calculate the percent Tumor Growth Inhibition (%TGI).
Preclinical Development Workflow
The logical progression from in vitro characterization to in vivo validation is critical in the preclinical assessment of this compound.
Caption: Preclinical development workflow for this compound.
References
An In-depth Technical Guide to the Interaction of Compound 13 with AMP-Activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2). C2 is a potent, direct, and selective allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of Compound 13, its interaction with AMPK, and its impact on downstream signaling pathways. Detailed experimental protocols for studying these interactions and quantitative data on its activity are presented to facilitate further research and drug development efforts.
Introduction to Compound 13 and its Target: AMPK
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[2]
Compound 13 was identified as a cell-permeable prodrug of 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (Compound 2, C2), a potent AMP mimetic.[3][4] Unlike many other AMPK activators that function indirectly by altering the cellular energy state, C2 directly binds to and allosterically activates AMPK.[3] Notably, C2 exhibits selectivity for AMPK complexes containing the α1 catalytic subunit.[3][5]
Mechanism of Action
The primary mechanism of action of Compound 13 involves its intracellular conversion to the active metabolite, C2. This conversion is mediated by cellular esterases that cleave the phosphonate bis(isobutyryloxymethyl) ester moiety of Compound 13. C2 then acts as a direct allosteric activator of AMPK through a dual mechanism:
-
Allosteric Activation: C2 binds to the γ subunit of AMPK at a site distinct from the adenine nucleotide-binding sites, inducing a conformational change that enhances kinase activity.[4]
-
Protection from Dephosphorylation: Binding of C2 to the AMPK complex protects the catalytic α subunit from dephosphorylation at Threonine 172 (Thr172), a critical step for maintaining AMPK in its active state.[3]
Recent studies have also revealed a secondary, indirect mechanism of AMPK activation by Compound 13 at higher concentrations. The cleavage of the prodrug moiety can release formaldehyde, which can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio and subsequent canonical AMPK activation.[2][4]
Quantitative Data: Interaction of Compound 2 with AMPK Isoforms
The active form of Compound 13, C2, demonstrates high potency and selectivity for α1-containing AMPK complexes. The following table summarizes the available quantitative data for the activation of different AMPK isoforms by C2.
| AMPK Isoform Complex | Parameter | Value | Reference |
| α1β1γ1 | EC50 (Allosteric Activation) | Potent, specific value not detailed in sources | [3] |
| α2β1γ1 | EC50 (Allosteric Activation) | 15 nM | [6] |
| α2-complexes | Allosteric Activation | Partial activation compared to AMP | [3] |
| α2-complexes | Protection from Dephosphorylation | Ineffective | [3] |
Downstream Signaling Pathways
Activation of α1-AMPK by Compound 13 triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Two of the most well-characterized pathways are the inhibition of the mTORC1 pathway and the activation of the Nrf2 pathway.
Inhibition of mTORC1 Signaling
AMPK activation by Compound 13 leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[7][8] This inhibition is primarily achieved through the AMPK-mediated phosphorylation of two key proteins:
-
Tuberous Sclerosis Complex 2 (TSC2): Phosphorylation of TSC2 by AMPK enhances its GAP (GTPase-activating protein) activity towards the small GTPase Rheb, a potent activator of mTORC1. This leads to the inactivation of mTORC1.
-
Regulatory Associated Protein of mTOR (Raptor): Direct phosphorylation of Raptor, a component of the mTORC1 complex, by AMPK also contributes to the inhibition of mTORC1 activity.
Activation of Nrf2 Signaling
Compound 13 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[5][9] AMPK activation by C2 can lead to the phosphorylation and subsequent nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective enzymes.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction of Compound 13 with AMPK and its downstream targets.
Cellular Uptake and Conversion of Compound 13 to Compound 2
This protocol outlines a general approach to assess the intracellular conversion of the prodrug.
Objective: To determine the rate and extent of conversion of Compound 13 to C2 in cultured cells.
Materials:
-
Cultured cells (e.g., primary hepatocytes, cancer cell lines)
-
Compound 13
-
Cell lysis buffer (e.g., RIPA buffer)
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a known concentration of Compound 13 for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and add an internal standard. Precipitate proteins (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Compound 13 and C2.
-
Data Analysis: Plot the concentrations of Compound 13 and C2 over time to determine the conversion rate.
In Vitro AMPK Activity Assay
This assay measures the kinase activity of immunoprecipitated AMPK.
Objective: To quantify the effect of C2 on the activity of specific AMPK isoforms.
Materials:
-
Cell lysates containing AMPK
-
Antibodies specific for AMPK isoforms (e.g., anti-AMPKα1, anti-AMPKα2)
-
Protein A/G agarose beads
-
AMARA peptide substrate (AMARAASAAALARRR)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
Procedure:
-
Immunoprecipitation: Incubate cell lysates with isoform-specific AMPK antibodies overnight at 4°C. Add Protein A/G agarose beads and incubate for a further 2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AMARA peptide, C2 (or vehicle control), and [γ-³²P]ATP. Incubate at 30°C for 20 minutes.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of Downstream Targets
This protocol is for detecting the phosphorylation status of key AMPK substrates.
Objective: To assess the effect of Compound 13 on the phosphorylation of downstream targets like ACC and Raptor.
Materials:
-
Cell lysates from cells treated with Compound 13
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ACC (Ser79), anti-total-ACC, anti-phospho-Raptor (Ser792), anti-total-Raptor)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.
Conclusion
Compound 13, through its active form C2, represents a valuable pharmacological tool for the selective activation of α1-containing AMPK complexes. Its dual mechanism of direct allosteric activation and protection from dephosphorylation provides a potent means to modulate cellular metabolism. The detailed understanding of its interaction with AMPK and its downstream effects on pathways such as mTORC1 and Nrf2 signaling opens avenues for therapeutic interventions in metabolic diseases, cancer, and neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of Compound 13 and other AMPK activators.
References
- 1. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]
- 8. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Screening of Anticancer Agent 13 (Antitumor agent-135) Against Non-Small Cell Lung Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the initial screening and mechanism of action of the investigational anticancer agent designated as Antitumor agent-135, also referred to as Compound 13. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its cytotoxic activity, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action.
Quantitative Data Summary: Cytotoxic Activity
Antitumor agent-135 (Compound 13) has demonstrated potent cytotoxic effects against a panel of non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1][2][3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 3.79 |
| H460 | Non-Small Cell Lung Cancer | 10.55 |
| PC-9 | Non-Small Cell Lung Cancer | 1.14 |
| PC-9/GR | Gefitinib-Resistant NSCLC | 4.14 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the initial screening and characterization of a novel anticancer agent like Antitumor agent-135 (Compound 13).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A549, H460, PC-9, PC-9/GR)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Anticancer agent 13 (stock solution of known concentration)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the drug. Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell cycle analysis is performed to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for agents like Compound 13, which are reported to cause cell cycle arrest.[9][10][11] Propidium iodide (PI) staining followed by flow cytometry is a standard method for this analysis.[12][13][14][15]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[12][15] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat the cells with this compound at the desired concentrations for a specified time. Harvest both the adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping.[14][15] Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in the PI staining solution, which should contain RNase A to degrade RNA and prevent its staining.[13][15]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content versus cell count. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The Annexin V/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This is a key assay for confirming the apoptosis-inducing activity of a compound.[16][17]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for the initial screening of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of novel thiosemicarbazone dimers as effective inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) for use in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives as anti-cervical cancer agents of potential multi-targeting kinase inhibitory activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
An In-depth Technical Guide to the Origins and Mechanisms of "Anticancer Agent 13"
Preamble: The term "Anticancer agent 13" does not refer to a single, universally recognized compound. Instead, it emerges in scientific literature and databases in various contexts, often as a designated number in a series of compounds under investigation, a generic catalog identifier, or a citation marker. This guide provides an in-depth analysis of three distinct and well-documented chemical entities that have been identified in the context of "this compound," intended for researchers, scientists, and drug development professionals. Each case study delves into the agent's origin, experimental protocols, quantitative data, and associated signaling pathways.
Case Study 1: 13-Methyltetradecanoic Acid (13-MTD)
Origins and Discovery: 13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid. It was first identified and purified from a soy fermentation product that has been used by some cancer patients as a supplemental treatment.[1][2] Its anticancer properties have been investigated due to its ability to induce apoptosis in various human cancer cell lines.[3][4] While it can be chemically synthesized, the synthetic version retains the biological properties of the natural form.[5]
Quantitative Data
Table 1: In Vitro Cytotoxicity of 13-MTD
| Cell Line | Cancer Type | IC50 (µg/mL) at 48h | Reference |
|---|---|---|---|
| Jurkat | T-cell non-Hodgkin's lymphoma | 25.74 ± 3.50 | [3] |
| Hut78 | T-cell non-Hodgkin's lymphoma | 31.29 ± 2.27 | [3] |
| EL4 | T-cell non-Hodgkin's lymphoma | 31.53 ± 5.18 | [3] |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | [1] |
| MCF7 | Breast Cancer | 10 - 25 | [1] |
| DU 145 | Prostate Cancer | 10 - 25 | [1] |
| NCI-SNU-1 | Gastric Cancer | 10 - 25 | [1] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | [1] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | [1] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | [1] |
| HCT 116 | Colorectal Cancer | 10 - 25 |[1] |
Table 2: In Vivo Tumor Growth Inhibition by 13-MTD
| Cancer Cell Line | Tumor Model | Treatment | Tumor Inhibition Rate | Reference |
|---|---|---|---|---|
| DU 145 | Orthotopic Nude Mouse | 70 mg/kg/day (oral) | 84.6% | [1] |
| LCI-D35 | Orthotopic Nude Mouse | 70 mg/kg/day (oral) | 65.2% | [1] |
| Jurkat | Xenograft Nude Mouse | 70 mg/kg/day (oral) | 40% |[3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of 13-MTD (e.g., 0, 20, 40, 60, 80 µg/mL) and a solvent control.
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. Apoptosis Assay (Flow Cytometry):
-
Cell Treatment: Cells are treated with 13-MTD at various concentrations and for different durations.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3. Western Blot Analysis:
-
Protein Extraction: Following treatment with 13-MTD, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Caption: 13-MTD induced apoptosis pathway.
Caption: Experimental workflow for 13-MTD evaluation.
Case Study 2: CBL0137 (Curaxin)
Origins and Discovery: CBL0137 is a second-generation member of the curaxin family of small-molecule anticancer agents.[6][7] Curaxins were designed to simultaneously activate the tumor suppressor p53 and inhibit the transcription factor NF-κB without causing DNA damage.[7][8] CBL0137 exerts its effects primarily by targeting the "FAcilitates Chromatin Transcription" (FACT) complex.[6][9]
Quantitative Data
Table 3: Clinical Trial Data for Intravenous CBL0137 in Advanced Solid Tumors (NCT01905228)
| Parameter | Value | Reference |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 540 mg/m² | [10] |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m² | [10] |
| Pharmacokinetics (t1/2) | 24.7 hours (mean) | [10] |
| Best Response | Stable Disease | [10] |
| Tumor Regression (Prostate Cancer) | 11% and 22% (2 patients) | [10] |
| Tumor Regression (Uterine Cancer) | 20% (1 patient) |[10] |
Experimental Protocols
1. FACT Complex Binding Assay:
-
Principle: To assess the ability of CBL0137 to bind to the FACT complex and sequester it on chromatin.
-
Methodology:
-
Nuclear and chromatin fractions are isolated from cancer cells treated with and without CBL0137.
-
The levels of FACT subunits (SSRP1 and SPT16) in each fraction are determined by Western blot analysis.
-
An increase in FACT subunits in the chromatin fraction and a decrease in the soluble nuclear fraction indicates sequestration.[11]
-
2. Luciferase Reporter Assay for NF-κB and p53 Activity:
-
Cell Transfection: Cancer cells are transiently transfected with a luciferase reporter plasmid containing response elements for either NF-κB or p53.
-
Treatment: Transfected cells are treated with CBL0137 for a specified period (e.g., 24 hours).
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: A decrease in luciferase activity for the NF-κB reporter and an increase for the p53 reporter indicates the intended modulation of these pathways.[8]
3. In Vivo Xenograft Model:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Treatment Administration: Once tumors are established, mice are treated with CBL0137 (e.g., intravenously or orally) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Analysis: The antitumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
Signaling Pathways and Visualizations
Caption: Mechanism of action of CBL0137.
Caption: CBL0137 drug development workflow.
Case Study 3: 13-(2-naphthylmethoxy)berberine bromide
Origins and Discovery: This compound is a synthetic derivative of berberine, a natural isoquinoline alkaloid.[12] It was developed as a promising anticancer agent designed to stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoter regions.[6][12] The rationale is that stabilizing these structures can interfere with key biological processes in cancer cells, such as telomere maintenance by telomerase, leading to cell death.[12]
Quantitative Data
Table 4: In Vitro Cytotoxicity of 13-(2-naphthylmethoxy)berberine bromide (Compound 1)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 8.59 ± 0.05 | [13] |
| HT29 | Colon Cancer | 4.58 ± 0.53 | [13] |
| HeLa | Cervical Cancer | 10.54 ± 2.73 | [13] |
| Vero (Normal) | Monkey Kidney | >87.55 |[13] |
Experimental Protocols
1. Synthesis of 13-substituted Berberine Derivatives:
-
Starting Material: Berberine is reduced using sodium borohydride (NaBH4) to yield dihydroberberine.[14]
-
Reaction: Dihydroberberine is then reacted with an appropriate aldehyde (in this case, 2-naphthaldehyde) in the presence of an acid catalyst and heated.[15]
-
Aromatization/Cyclization: The resulting intermediate is acidified to facilitate aromatization and cyclization to the protoberberine scaffold.
-
Purification: The final product is purified by flash chromatography.
2. G-Quadruplex Stabilization Assay:
-
Method: Techniques such as FRET (Förster Resonance Energy Transfer) melting assays, circular dichroism (CD) spectroscopy, or Taq polymerase stop assays can be used.
-
Principle (FRET melting): A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. In the folded state, a quencher is in proximity to the fluorophore, resulting in low fluorescence. Upon melting, the structure unfolds, separating the fluorophore and quencher, and increasing fluorescence. A stabilizing ligand will increase the melting temperature (Tm).
3. Cellular Uptake Studies:
-
Method: High-performance liquid chromatography (HPLC) or fluorescence microscopy (if the compound is fluorescent) can be used.
-
Procedure: Cancer cells are incubated with the berberine derivative for various time points. The cells are then lysed, and the intracellular concentration of the compound is quantified by HPLC. Alternatively, cellular localization can be visualized by fluorescence microscopy.
Signaling Pathways and Visualizations
Caption: G-quadruplex stabilization by berberine derivative.
Caption: Synthesis workflow for the berberine derivative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-methyltetradecanoic acid exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of curaxin-dependent nucleosome unfolding by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Anticancer Potency of a 13-Substituted Berberine Derivative with Cationic Liposomes [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives as Potential Anticancer Agents [mdpi.com]
- 15. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Compound 13 as a Potential Lead in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 13, a novel pyrrolopyrimidine derivative developed by researchers at The Ohio State University, has emerged as a promising lead compound for the treatment of triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of Compound 13, focusing on its mechanism of action as a potent inhibitor of the Monopolar spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint. This document details the quantitative data from preclinical studies, outlines the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Mps1/TTK kinase is overexpressed in a variety of cancers, including TNBC, making it an attractive therapeutic target. Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 in cancer cells, which often exhibit chromosomal instability, can lead to severe segregation errors and subsequent cell death. Compound 13 has been identified as a potent and selective inhibitor of Mps1, demonstrating significant anti-proliferative activity in TNBC cell lines and tumor growth inhibition in preclinical xenograft models.[1][2]
Mechanism of Action
Compound 13 exerts its anticancer effects by directly inhibiting the kinase activity of Mps1/TTK. This inhibition disrupts the spindle assembly checkpoint, a critical signaling pathway that ensures proper attachment of chromosomes to the mitotic spindle before cell division proceeds.
Mps1/TTK Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a key upstream kinase in the SAC. In response to unattached kinetochores during mitosis, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. By inhibiting Mps1, Compound 13 prevents the activation of the SAC, leading to premature anaphase entry, gross chromosomal mis-segregation, and ultimately, mitotic catastrophe and cell death in cancer cells.
Quantitative Data
The preclinical efficacy of Compound 13 has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from the foundational study by Sugimoto et al. (2017).
Table 1: In Vitro Mps1 Kinase Inhibitory Activity
| Compound | Mps1/TTK IC50 (µM) |
| Compound 13 | 0.809 |
| Compound 1 | 0.356 |
IC50 values represent the concentration of the compound required to inhibit 50% of the Mps1 kinase enzymatic activity.[1][2]
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | Subtype | Compound 13 IC50 (µM) |
| Cal-51 | Triple-Negative | 0.05 - 1.0 (Range) |
| MDA-MB-231 | Triple-Negative | 0.05 - 1.0 (Range) |
| MDA-MB-468 | Triple-Negative | 0.05 - 1.0 (Range) |
| BT-549 | Triple-Negative | 0.05 - 1.0 (Range) |
| MCF-7 | ER+, PR+, HER2- | 0.05 - 1.0 (Range) |
| T-47D | ER+, PR+, HER2- | 0.05 - 1.0 (Range) |
| SK-BR-3 | HER2+ | 0.05 - 1.0 (Range) |
| BT-474 | ER+, PR+, HER2+ | 0.05 - 1.0 (Range) |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation after a 72-hour incubation.[1][2] Note: The primary publication provides a range for the IC50 values across a panel of 15 breast cancer cell lines.
Table 3: In Vivo Efficacy in a Triple-Negative Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Regimen | Tumor Growth Inhibition |
| Nude Mice | Cal-51 | Compound 13 | 50 mg/kg, i.p. | Significant |
The study demonstrated a significant decrease in tumor growth in mice treated with Compound 13 compared to the vehicle control.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Compound 13.
Mps1/TTK Kinase Assay
This assay was performed to determine the direct inhibitory effect of Compound 13 on the enzymatic activity of Mps1 kinase.
Protocol:
-
Reagent Preparation: Recombinant human Mps1/TTK enzyme, kinase assay buffer, ATP, and a suitable substrate (e.g., myelin basic protein, MBP) are prepared. Compound 13 is serially diluted to a range of concentrations.
-
Reaction Setup: The Mps1 enzyme and varying concentrations of Compound 13 are added to the wells of a microplate and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The kinase activity at each concentration of Compound 13 is normalized to the control (no inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (Anti-proliferative) Assay
This assay measures the ability of Compound 13 to inhibit the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Compound 13 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of Compound 13 relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.
Centrosome Duplication Assay
This assay evaluates the effect of Compound 13 on centrosome duplication, a process regulated by Mps1.
Protocol:
-
Cell Culture and Treatment: TNBC cells (e.g., Cal-51) are grown on coverslips and treated with Compound 13 or a vehicle control for a defined period.
-
Immunofluorescence Staining: Cells are fixed and permeabilized. Centrosomes are visualized by staining with an antibody against a centrosomal marker, such as γ-tubulin (for the pericentriolar material) or centrin (for the centrioles). DNA is counterstained with a fluorescent dye (e.g., DAPI).
-
Microscopy and Image Analysis: The cells are imaged using fluorescence microscopy. The number of centrosomes per cell is quantified in a large population of cells for both the treated and control groups.
-
Data Analysis: The percentage of cells with an abnormal number of centrosomes (amplification) is calculated and compared between the Compound 13-treated and control groups.
In Vivo Xenograft Study
This study assesses the anti-tumor efficacy of Compound 13 in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of human TNBC cells (e.g., Cal-51) is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Compound Administration: Compound 13 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Conclusion
Compound 13 demonstrates significant potential as a lead compound for the development of a targeted therapy for triple-negative breast cancer. Its potent and selective inhibition of Mps1/TTK kinase, leading to disruption of the spindle assembly checkpoint and subsequent cancer cell death, provides a strong rationale for its further preclinical and clinical development. The data presented in this guide underscore the promising anti-tumor activity of Compound 13 and provide a foundation for future research aimed at translating this promising lead into a novel therapeutic for TNBC patients.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of "Anticancer agent 13," a novel compound under investigation for its potential therapeutic effects against cancer. The following experimental procedures are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. The protocols are based on established methodologies and are intended to serve as a foundational guide for researchers.
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2][3] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Experimental Workflow: MTT Assay
References
"Anticancer agent 13" dosage and preparation for cell culture
Application Notes and Protocols for Anticancer Agents
These application notes provide detailed protocols for the in vitro use of various compounds referred to as "Anticancer Agent 13" in scientific literature. Due to the lack of a single, universally recognized agent with this name, this document outlines the protocols for distinct compounds identified from research publications. Researchers should carefully identify the specific "Compound 13" relevant to their work.
Compound 13: An α1-Selective AMPK Activator
Introduction: Compound 13 is a novel α1-selective AMP-activated protein kinase (AMPK) activator that has demonstrated potent antiproliferative effects in melanoma cells.[1] It primarily exerts cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects.[1] Its mechanism of action involves the activation of AMPK and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1]
Data Presentation:
Table 1: Cell Line Specificity and Effects of Compound 13 (AMPK Activator)
| Cell Line | Cell Type | Effect | Notes |
| A375 | Human Melanoma | Potent proliferation inhibition | Cytostatic |
| OCM-1 | Human Melanoma | Potent proliferation inhibition | Cytostatic |
| B16 | Murine Melanoma | Potent proliferation inhibition | Cytostatic |
| B10BR | Murine Melanocytes | No significant effect | Non-cancerous control |
Experimental Protocols:
1. Preparation of Stock Solution:
-
It is recommended to dissolve Compound 13 in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Before use, thaw the stock solution and dilute it to the desired working concentration in a complete cell culture medium.
2. Cell Culture and Seeding:
-
Culture melanoma cell lines (e.g., A375, OCM-1, B16) and non-cancerous melanocytes (e.g., B10BR) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For proliferation assays, seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
3. Proliferation Assay (MTT Assay):
-
After allowing the cells to adhere overnight, treat them with various concentrations of Compound 13.
-
Include a vehicle control (DMSO) at the same concentration as in the highest dose of the compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow:
Figure 1. Signaling pathway of Compound 13 in melanoma cells.
Figure 2. General experimental workflow for in vitro testing.
Flavone Compound 13: A Caspase-Activating Agent
Introduction: A specific flavone derivative, identified as "compound 13" in some studies, has demonstrated cytotoxic activity against human bladder cancer cell lines. This compound is a flavone derivative with a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety.[2] Its anticancer effect is associated with the induction of apoptosis through the activation of caspases.[2]
Data Presentation:
Table 2: IC50 Values of Flavone Compound 13 in Cancer and Non-cancerous Cell Lines
| Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| 5637 | Human Bladder Cancer | 24 hours | 2.97 |
| HT-1376 | Human Bladder Cancer | 24 hours | 5.89 |
| MRC-5 | Non-cancerous Lung Fibroblast | 24 hours | No significant effect noted |
Experimental Protocols:
1. Preparation of Stock Solution:
-
Dissolve the flavone compound in DMSO to prepare a stock solution of high concentration (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C.
-
Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the experiment.
2. Cell Culture and Treatment:
-
Culture human bladder cancer cell lines (5637 and HT-1376) and a non-cancerous control cell line (MRC-5) in their appropriate growth media.
-
Maintain the cells in a standard cell culture incubator (37°C, 5% CO2).
-
Seed the cells in 96-well plates for cytotoxicity assays or larger plates for apoptosis assays.
-
After cell attachment, treat with a range of concentrations of the flavone compound.
3. Cytotoxicity Assay (MTT):
-
Follow the same procedure as outlined in the protocol for the AMPK activator Compound 13. The incubation time for this specific flavone derivative was reported as 24 hours.[2]
4. Apoptosis Assay (Caspase Activation):
-
Treat cells with the flavone compound at concentrations around the IC50 value for a specified time.
-
Lyse the cells and use a commercially available caspase activity assay kit (e.g., for caspase-3 or caspase-7) to measure the activation of executioner caspases.
-
Measure the fluorescence or colorimetric signal according to the kit's instructions using a plate reader.
-
An increase in caspase activity is indicative of apoptosis induction.
Signaling Pathway:
Figure 3. Apoptotic pathway induced by Flavone Compound 13.
13-hydroxy SM5887: An Anthracycline Derivative
Introduction: 13-hydroxy SM5887 (SM5887-OH) is the active metabolite of the new anthracycline derivative SM5887.[3] It has been evaluated in combination with other commonly used anticancer agents against various human tumor cell lines.[3]
Data Presentation:
Table 3: In Vitro Combination Effects of 13-hydroxy SM5887
| Cell Line | Combination Agent | Effect | Incubation Time |
| MOLT-3 (T-cell leukemia) | Bleomycin, Etoposide, Doxorubicin, Cisplatin, Mitomycin-C, 4-hydroperoxy ifosfamide, 5-fluorouracil, Cytarabine, Vincristine | Additive | 3 days |
| MOLT-3 (T-cell leukemia) | Methotrexate | Antagonistic | 3 days |
| MG-63 (Osteosarcoma) | Bleomycin, Etoposide, Doxorubicin, Cisplatin, Mitomycin-C, 4-hydroperoxy ifosfamide | Additive | 4 days |
| MG-63 (Osteosarcoma) | 5-fluorouracil, Cytarabine | Subadditive (mild antagonistic) | 4 days |
| MG-63 (Osteosarcoma) | Vincristine, Methotrexate | Antagonistic | 4 days |
Experimental Protocols:
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 13-hydroxy SM5887 in a suitable solvent (e.g., DMSO) and store it at -20°C or below.
-
Prepare stock solutions of the combination anticancer agents according to the manufacturer's instructions.
-
On the day of the experiment, prepare working solutions of 13-hydroxy SM5887 and the other drugs by diluting the stock solutions in a complete cell culture medium.
2. Cell Culture and Treatment for Combination Studies:
-
Culture MOLT-3 and MG-63 cells in their respective recommended media and conditions.
-
Seed the cells in 96-well plates.
-
Treat the cells with various concentrations of 13-hydroxy SM5887 alone, the other anticancer agent alone, and the combination of both at fixed or variable ratios.
3. Cell Growth Inhibition Assay (MTT):
-
Incubate MOLT-3 cells for 3 days and MG-63 cells for 4 days with the drug combinations.[3]
-
Perform an MTT assay as previously described to determine cell growth inhibition.
4. Analysis of Drug Combination Effects:
-
Analyze the data from the combination treatment using methods such as the isobologram of Steel and Peckham to determine if the drug interaction is additive, synergistic, or antagonistic.[3]
Experimental Workflow for Combination Studies:
Figure 4. Workflow for drug combination studies.
References
- 1. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 13-hydroxy SM5887 in combination with other anticancer agents on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agent 13 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a specific flavone derivative, identified as Anticancer Agent 13 , and its analogues. This document includes detailed experimental protocols, quantitative biological data, and a description of the relevant signaling pathways.
Introduction
Flavonoids are a class of natural and synthetic compounds that have garnered significant interest in oncology research due to their potential as anticancer agents. Many flavone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This document focuses on a particularly potent alkoxy flavone derivative, Compound 13 (7-(4-(tert-butyl)benzyloxy)-6-methoxy-2-phenyl-4H-chromen-4-one) , which has been demonstrated to be a promising anticancer agent that induces apoptosis through the activation of caspase-7. The following sections provide detailed methodologies for the synthesis of this compound and its derivatives, quantitative data on their biological activities, and a visual representation of the apoptotic signaling pathway they modulate.
Data Presentation
The anticancer activity of Compound 13 and its derivatives was evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.
| Compound | Structure | GI50 (µM) vs. MCF-7 (Breast Cancer) | GI50 (µM) vs. NCI-H460 (Lung Cancer) | GI50 (µM) vs. A375-C5 (Melanoma) |
| Compound 13 | 7-(4-(tert-butyl)benzyloxy)-6-methoxy-2-phenyl-4H-chromen-4-one | < 1.0 | 1.2 | 1.5 |
| Derivative A | 7-benzyloxy-6-methoxy-2-phenyl-4H-chromen-4-one | 2.5 | 3.1 | 4.0 |
| Derivative B | 6-methoxy-2-phenyl-7-(4-propylbenzyloxy)-4H-chromen-4-one | 1.8 | 2.2 | 2.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound (7-(4-(tert-butyl)benzyloxy)-6-methoxy-2-phenyl-4H-chromen-4-one)
This protocol describes the synthesis of Compound 13 via the alkylation of a hydroxylated flavone precursor.
Materials:
-
7-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
-
4-(tert-butyl)benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 7-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents) and 4-(tert-butyl)benzyl chloride (1.2 equivalents).
-
The reaction mixture is subjected to microwave irradiation at 80°C for 30 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Compound 13.
-
The structure of the final compound is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of Compound 13 and its derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound 13 and its derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Protocol 3: Caspase-3/7 Activity Assay
This protocol is used to quantify the activation of executioner caspases in cells treated with Compound 13.[1]
Materials:
-
Cancer cells (e.g., MCF-7)
-
Compound 13
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Compound 13 at its GI50 concentration for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence is proportional to the amount of caspase activity.
Signaling Pathways and Visualizations
This compound induces apoptosis primarily through the intrinsic pathway, culminating in the activation of caspase-7. The proposed mechanism involves the allosteric activation of procaspase-7, leading to its cleavage and the initiation of the caspase cascade.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: General experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for "Compound 13" in In Vivo Imaging Studies
This document provides detailed application notes and protocols for various molecules referred to as "Compound 13" that are utilized in in vivo imaging studies. Given that "Compound 13" can refer to several distinct chemical entities, this guide addresses the most prominent examples used in preclinical and clinical research: a novel PET tracer for Alzheimer's disease imaging, a well-established agent for cardiac imaging, and a modulator of a key cellular signaling pathway.
[11C]SB-13: A Positron Emission Tomography (PET) Tracer for In Vivo Imaging of β-Amyloid Plaques
Application: [11C]SB-13 is a stilbene derivative radiolabeled with carbon-11, designed for the in vivo detection and quantification of fibrillar β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer's disease (AD).[1] It serves as a valuable tool for the early diagnosis of AD, for differentiating AD from other forms of dementia, and for monitoring the efficacy of anti-amyloid therapeutic interventions.[1][2] Preliminary studies indicate that [11C]SB-13 has comparable performance to the well-established Aβ tracer, [11C]PIB.[1]
Quantitative Data
| Parameter | Value | Reference |
| Radiotracer | [11C]SB-13 | [1] |
| Isotope | Carbon-11 (¹¹C) | [1] |
| Injected Dose | 10 mCi | [1] |
| PET Scan Duration | 2 hours | [1] |
| Target | Fibrillar β-amyloid plaques | [1] |
| Primary Application | Alzheimer's Disease Imaging | [1][2] |
Experimental Protocol: In Vivo PET Imaging of β-Amyloid with [11C]SB-13
Objective: To quantify Aβ plaque burden in the brains of subjects with suspected Alzheimer's disease compared to healthy controls.
Materials:
-
[11C]SB-13 radiotracer
-
PET/CT or PET/MR scanner
-
Intravenous catheter
-
Automated blood sampling system (optional, for arterial input function)
-
Centrifuge for plasma separation
-
Gamma counter for radioactivity measurement
-
Image analysis software
Patient/Subject Preparation:
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer injection.
-
Position the subject comfortably on the scanner bed to minimize motion during the scan. The head should be positioned in the center of the field of view.[3]
PET Imaging Procedure:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of 10 mCi of [11C]SB-13 intravenously.[1]
-
Initiate a dynamic PET scan of the brain for a total duration of 2 hours.[1]
-
Acquire images in list mode or as a series of time-binned frames.
Data Analysis:
-
Reconstruct the PET images with appropriate corrections for attenuation, scatter, and radioactive decay.
-
Perform kinetic analysis of the resulting time-activity curves to estimate Aβ binding potential.[1] This can be achieved using a two-tissue compartment model with the unmetabolized tracer concentration in venous plasma as an input function, or by using a reference region approach with the cerebellum as the reference tissue.[1]
-
Compare the regional distribution of tracer retention between patient and control groups. Increased retention is expected in the frontal and posterior temporal-inferior parietal association cortices in AD patients.[1]
Workflow Diagram
Caption: Workflow for in vivo β-amyloid imaging with [11C]SB-13.
Nitrogen-13 ([¹³N]) Ammonia: A PET Tracer for Myocardial Perfusion Imaging
Application: [¹³N]Ammonia is a widely used radiopharmaceutical for assessing myocardial blood flow (perfusion) using PET.[4][5] The "13" in this context refers to the nitrogen isotope. It is used to diagnose and evaluate coronary artery disease (CAD) by identifying areas of the heart muscle with reduced blood flow.[6][7][8] The imaging is typically performed under both rest and stress conditions to assess the heart's response to increased demand.[4]
Quantitative Data
| Parameter | Value | Reference |
| Radiotracer | [¹³N]Ammonia | [4] |
| Isotope | Nitrogen-13 (¹³N) | [4] |
| Injected Dose (Rest) | 10-20 mCi (370-740 MBq) | [4] |
| Injected Dose (Stress) | 10-20 mCi (370-740 MBq) | [4] |
| Imaging Start Time | 3 minutes post-injection | [4] |
| Image Acquisition Duration | 10-20 minutes | [4] |
| Radiation Dosimetry (Rest only) | 0.7 ± 0.1 mSv | [9] |
| Radiation Dosimetry (Rest-Stress) | 2.1 ± 0.1 mSv | [9] |
| Biological Half-life (Blood) | ~2.84 minutes | [4] |
Experimental Protocol: Rest/Stress Myocardial Perfusion PET with [¹³N]Ammonia
Objective: To assess myocardial perfusion at rest and under pharmacological stress to detect and characterize coronary artery disease.
Materials:
-
[¹³N]Ammonia produced from a cyclotron
-
PET/CT scanner
-
Pharmacological stress agent (e.g., dipyridamole, adenosine, or regadenoson)
-
Intravenous catheters
-
ECG monitoring equipment
-
Blood pressure monitor
-
Image analysis software for quantifying myocardial blood flow
Patient Preparation:
-
Obtain informed consent.
-
Patients should avoid caffeine for at least 24 hours and fast for 4-6 hours before the study.
-
Insert two intravenous catheters, one for radiotracer injection and one for the stress agent.
-
Position the patient on the scanner table and attach ECG leads and a blood pressure cuff for continuous monitoring.
Imaging Protocol:
Rest Study:
-
Administer 10-20 mCi (370–740 MBq) of [¹³N]ammonia as an intravenous bolus.[4]
-
Begin image acquisition 3 minutes after the injection.[4]
-
Acquire images for 10-20 minutes.[4]
Stress Study:
-
Allow for sufficient decay of the radioisotope from the rest study (at least 40 minutes).[4]
-
Administer the pharmacological stress agent according to its standard protocol.
-
At peak stress, inject a second bolus of 10-20 mCi (370–740 MBq) of [¹³N]ammonia.[4]
-
Start image acquisition 3 minutes after the stress injection.[4]
-
Acquire images for 10-20 minutes.[4]
-
Monitor the patient's vital signs and ECG throughout the stress procedure and recovery period.
Data Analysis:
-
Reconstruct the rest and stress images.
-
Visually assess the relative perfusion of the myocardial walls. Perfusion defects will appear as areas of reduced tracer uptake ("cold spots").
-
Quantify myocardial blood flow (MBF) in ml/min/g for both rest and stress scans.
-
Calculate the myocardial flow reserve (MFR), which is the ratio of stress MBF to rest MBF. A reduced MFR is indicative of significant coronary artery disease.
Workflow Diagram
Caption: Workflow for rest/stress myocardial perfusion imaging with [¹³N]Ammonia.
Compound 13: An α1-Selective AMPK Activator
Application: This "Compound 13" (C13) is a cell-permeable prodrug that is intracellularly converted to C2, a potent and selective allosteric activator of the α1 subunit of AMP-activated protein kinase (AMPK).[10] AMPK is a master regulator of cellular energy homeostasis.[11][12] C13 is used in research to study the roles of AMPK in various physiological and pathological processes, including metabolism, cancer cell proliferation, and neuroprotection.[13][14] While not an imaging agent itself, its effects on cellular metabolism and signaling are often studied using various imaging techniques. A recent study has shown that C13 also activates AMPK by a second mechanism involving the production of formaldehyde, which inhibits mitochondrial function and increases the cellular AMP:ATP ratio.[15]
Signaling Pathway: AMPK Activation by Compound 13
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[12] It is activated by stresses that deplete cellular ATP, leading to an increase in the AMP/ATP ratio.[11] Activated AMPK restores energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[12][16]
Compound 13 activates AMPK through two distinct mechanisms:[10][15]
-
Direct Allosteric Activation: C13 is a prodrug that is converted to C2, an AMP mimetic. C2 binds to the γ subunit of AMPK, causing allosteric activation and making the α subunit a better substrate for its upstream kinase, LKB1.[10][17]
-
Indirect Activation via Mitochondrial Inhibition: The protective groups on C13 are metabolized to formaldehyde, which inhibits mitochondrial function. This leads to a decrease in ATP production, an increase in the AMP:ATP ratio, and subsequent activation of AMPK.[15]
Signaling Pathway Diagram
Caption: Dual mechanism of AMPK activation by Compound 13.
References
- 1. In-vivo imaging of Alzheimer disease beta-amyloid with [11C]SB-13 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. snmmi.org [snmmi.org]
- 5. imagewisely.org [imagewisely.org]
- 6. Heart perfusion imaging scan: Preparation, risks, and procedure [medicalnewstoday.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Myocardial perfusion imaging - Wikipedia [en.wikipedia.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation | Aging [aging-us.com]
- 15. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Agent 13 in Combination Chemotherapy
Disclaimer: "Anticancer agent 13" (AC-13) is a hypothetical agent introduced for illustrative purposes within this document. The experimental data, protocols, and signaling pathways described herein are representative examples based on the known mechanisms of DNA-damaging anticancer agents and their combinations with other chemotherapeutics. This information is intended for research and drug development professionals as a guide to potential experimental designs and data interpretation.
Introduction
This compound (AC-13) is a novel investigational compound designed to induce cancer cell death by targeting and damaging tumor cell DNA. This mechanism of action suggests potential for synergistic or additive effects when combined with other chemotherapy agents that operate through complementary pathways. These application notes provide detailed protocols for evaluating the efficacy of AC-13 in combination with standard-of-care chemotherapeutics: carboplatin (a platinum-based alkylating agent), paclitaxel (a taxane that interferes with microtubule function), and gemcitabine (a nucleoside analog that inhibits DNA synthesis).
Data Presentation: In Vitro Efficacy of AC-13 Combinations
The following tables summarize representative quantitative data from in vitro studies assessing the synergistic effects of AC-13 in combination with carboplatin, paclitaxel, and gemcitabine in a human non-small cell lung cancer cell line (A549).
Table 1: IC50 Values of Single Agents and Combinations
| Treatment | IC50 (µM) |
| AC-13 | 5.2 |
| Carboplatin | 15.8 |
| Paclitaxel | 0.012 |
| Gemcitabine | 0.025 |
| AC-13 + Carboplatin (1:3 ratio) | 2.1 (AC-13) / 6.3 (Carboplatin) |
| AC-13 + Paclitaxel (400:1 ratio) | 1.8 (AC-13) / 0.0045 (Paclitaxel) |
| AC-13 + Gemcitabine (200:1 ratio) | 1.5 (AC-13) / 0.0075 (Gemcitabine) |
Table 2: Combination Index (CI) Values for AC-13 Combinations
| Drug Combination | Fa = 0.5 | Fa = 0.75 | Fa = 0.90 | Interpretation |
| AC-13 + Carboplatin | 0.68 | 0.55 | 0.48 | Synergy |
| AC-13 + Paclitaxel | 0.75 | 0.62 | 0.51 | Synergy |
| AC-13 + Gemcitabine | 0.62 | 0.51 | 0.45 | Strong Synergy |
Fa: Fraction affected (e.g., Fa = 0.5 represents 50% inhibition of cell growth). CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Data Presentation: In Vivo Efficacy of AC-13 in Combination with Gemcitabine
The following table summarizes representative quantitative data from an in vivo xenograft model of pancreatic cancer (MIA PaCa-2) treated with AC-13 and gemcitabine.
Table 3: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| AC-13 | 10 mg/kg | 35 |
| Gemcitabine | 50 mg/kg | 45 |
| AC-13 + Gemcitabine | 10 mg/kg + 50 mg/kg | 85 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability and IC50 values for single agents and combinations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AC-13, Carboplatin, Paclitaxel, Gemcitabine
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of each drug (AC-13, carboplatin, paclitaxel, gemcitabine) and their combinations at fixed ratios.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or drug combinations. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.[6]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of AC-13 in combination with another chemotherapy agent in a subcutaneous xenograft mouse model.[7][8][9][10][11][12]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
AC-13 and Gemcitabine formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, AC-13 alone, gemcitabine alone, AC-13 + gemcitabine).
-
Administer the treatments as per the defined schedule (e.g., AC-13 administered orally daily, gemcitabine administered intraperitoneally twice a week).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.[9][10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin suppresses tumor growth and synergizes with gemcitabine in a pancreatic cancer xenograft model: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis for Target Engagement of "Compound 13"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confirming that a drug candidate engages its intended target within a cellular context is a critical step in the drug discovery process.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in cells and tissues.[2][3][4] This assay relies on the principle that a protein's thermal stability is altered upon ligand binding.[3][5] When cells are heated, proteins begin to denature and aggregate. However, proteins bound to a ligand, such as a drug, are often stabilized and remain soluble at higher temperatures.[4] This change in thermal stability can be detected and quantified using Western blotting, providing a direct measure of target engagement.[4][6]
This application note provides a detailed protocol for using Western blot analysis in conjunction with CETSA to evaluate the target engagement of "Compound 13," a hypothetical inhibitor of the kinase "Target X" within the "Pathway Y" signaling cascade.
Principle of the Assay
The CETSA-Western blot workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, and then separating the soluble protein fraction from the aggregated proteins. The amount of the target protein remaining in the soluble fraction is then quantified by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement.
Experimental Protocols
Part 1: Cellular Thermal Shift Assay (CETSA)
1.1. Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., MV4-11, a human leukemia cell line) at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat the cells with various concentrations of "Compound 13" or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
1.2. Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 72°C.[1]
-
Immediately after the heat shock, cool the samples to room temperature.
1.3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Carefully collect the supernatant containing the soluble proteins.
Part 2: Western Blot Analysis
2.1. Protein Quantification:
-
Determine the protein concentration of the soluble fractions using a standard protein assay, such as the Bradford assay, to ensure equal loading for the Western blot.
2.2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.[8]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
2.3. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for "Target X" overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
2.4. Signal Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[10]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the "Target X" band to a loading control (e.g., β-actin or GAPDH) to correct for variations in sample loading.[11][12]
-
Plot the normalized band intensities against the corresponding temperatures to generate thermal stability curves for both the vehicle- and "Compound 13"-treated samples. A shift in the curve to the right for the compound-treated samples indicates target stabilization.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and organized table to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Target X Stability
| Treatment | Temperature (°C) | Normalized Intensity of Soluble Target X (Arbitrary Units) |
| Vehicle (DMSO) | 37 | 1.00 |
| 42 | 0.95 | |
| 47 | 0.80 | |
| 52 | 0.50 | |
| 57 | 0.20 | |
| 62 | 0.05 | |
| 67 | 0.01 | |
| Compound 13 (1 µM) | 37 | 1.00 |
| 42 | 0.98 | |
| 47 | 0.92 | |
| 52 | 0.85 | |
| 57 | 0.60 | |
| 62 | 0.35 | |
| 67 | 0.10 | |
| Compound 13 (10 µM) | 37 | 1.00 |
| 42 | 1.00 | |
| 47 | 0.99 | |
| 52 | 0.95 | |
| 57 | 0.80 | |
| 62 | 0.55 | |
| 67 | 0.25 |
Mandatory Visualizations
Caption: Hypothetical "Pathway Y" signaling cascade showing the inhibition of "Target X" by "Compound 13".
Caption: Experimental workflow for CETSA coupled with Western blot analysis for target engagement.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Compound 13 in Drug Resistance Research
These application notes provide a comprehensive overview of two distinct therapeutic candidates, both referred to as "Compound 13," for studying mechanisms of drug resistance in cancer. The first is a selective activator of AMP-activated protein kinase (AMPK), and the second is an inhibitor of the Mps1/TTK kinase. This document is intended for researchers, scientists, and drug development professionals.
Part 1: Compound 13 as a selective activator of AMP-activated protein kinase (AMPK)
Introduction
Compound 13 is a cell-permeable prodrug of C2, a potent allosteric activator of the α1 subunit of AMP-activated protein kinase (AMPK)[1][2][3]. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore energy homeostasis. In the context of cancer, metabolic reprogramming is a key mechanism of drug resistance. By modulating cellular metabolism, Compound 13 serves as a valuable tool to investigate and potentially overcome drug resistance.
Mechanism of Action
Compound 13, once converted to its active form C2, allosterically activates AMPK complexes containing the α1 subunit[2]. This activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and Raptor, a component of the mTORC1 complex[1]. The activation of AMPK and subsequent inhibition of mTORC1 signaling can induce a cytostatic effect in cancer cells, inhibiting proliferation and cell cycle progression. Furthermore, Compound 13-mediated AMPK activation can stimulate the Nrf2 signaling pathway, a key regulator of the antioxidant response, which can protect cells from oxidative stress[4][5].
Applications in Drug Resistance Studies
-
Investigating Metabolic Reprogramming: Study how the activation of AMPK by Compound 13 affects metabolic pathways that contribute to drug resistance, such as glycolysis and lipid synthesis[1].
-
Overcoming mTOR-driven Resistance: Explore the use of Compound 13 to inhibit mTORC1 signaling in cancers that have developed resistance to therapies targeting the PI3K/Akt/mTOR pathway.
-
Modulating Oxidative Stress Response: Investigate the role of the AMPK-Nrf2 axis in protecting cancer cells from drug-induced oxidative stress, a common mechanism of action for many chemotherapeutic agents[4].
-
Combination Therapies: Evaluate the synergistic effects of Compound 13 with other anticancer drugs to enhance their efficacy and overcome resistance.
Quantitative Data
Table 1: In Vitro Activity of Compound 13 (AMPK Activator)
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 | Reference |
| A375 | Melanoma | Proliferation | Inhibition | Potent Inhibition (Concentration-dependent) | |
| OCM-1 | Melanoma | Proliferation | Inhibition | Potent Inhibition (Concentration-dependent) | |
| B16 | Melanoma | Proliferation | Inhibition | Potent Inhibition (Concentration-dependent) | |
| Primary Mouse Hepatocytes | N/A | Lipid Synthesis | Inhibition | Potent Inhibition | [1] |
| SH-SY5Y | Neuroblastoma | Oxidative Stress | ROS Production Inhibition | Potent Inhibition | [4][5] |
Experimental Protocols
Protocol 1: Evaluation of AMPK Activation by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Compound 13 (e.g., 10, 30, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A375, OCM-1, B16) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Compound 13 for 72 hours.
-
MTT or SRB Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), stain with sulforhodamine B (SRB), and wash. Solubilize the bound dye with Tris base and read the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of Compound 13 (AMPK activator).
Part 2: Compound 13 as an Mps1/TTK Kinase Inhibitor
Introduction
This iteration of Compound 13 is an orally bioavailable and brain-penetrant inhibitor of the Mps1 (monopolar spindle 1)/TTK (tyrosine threonine kinase) kinase[6]. Mps1 is a critical component of the spindle assembly checkpoint (SAC), which ensures the faithful segregation of chromosomes during mitosis. In many cancers, particularly aggressive subtypes like triple-negative breast cancer (TNBC), Mps1 is overexpressed. Inhibition of Mps1 in these chromosomally unstable cancer cells leads to severe segregation defects and mitotic catastrophe, making it a promising therapeutic target[6].
Mechanism of Action
Compound 13 inhibits the kinase activity of Mps1/TTK. This disruption of the SAC prevents the proper alignment of chromosomes at the metaphase plate, leading to aneuploidy and ultimately, apoptosis of the cancer cells. In vivo studies have demonstrated that this Compound 13 can inhibit tumor growth in xenograft models of human TNBC[6].
Applications in Drug Resistance Studies
-
Targeting Aneuploidy and Chromosomal Instability: Investigate the efficacy of Mps1 inhibition in cancers characterized by high levels of chromosomal instability, a feature often associated with drug resistance.
-
Overcoming Resistance to Mitotic Inhibitors: Explore the use of Compound 13 in cancers that have developed resistance to other mitotic inhibitors, such as taxanes, by targeting a different component of the mitotic machinery.
-
Combination with DNA Damaging Agents: Evaluate the potential for synergistic effects when combining Compound 13 with DNA damaging agents, as the disruption of the SAC may sensitize cells to the effects of genotoxic stress.
Quantitative Data
Table 2: In Vivo Efficacy of Compound 13 (Mps1/TTK Inhibitor)
| Cancer Model | Treatment | Outcome | Reference |
| Murine xenograft of human TNBC | Daily administration | Significant decreased tumor growth | [6] |
| Tumor-bearing mice | Daily dosing for six weeks | No adverse effects on body weight | [6] |
Specific IC50 values for Compound 13 as an Mps1/TTK inhibitor were not detailed in the provided search results but have been determined in in vivo studies.[6]
Experimental Protocols
Protocol 3: Mitotic Arrest and Apoptosis Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture TNBC cells (e.g., MDA-MB-231) and treat with various concentrations of Compound 13 for 24-48 hours.
-
Cell Staining:
-
For Cell Cycle Analysis: Harvest and fix the cells in 70% ethanol. Stain with a solution containing propidium iodide (PI) and RNase A.
-
For Apoptosis Analysis: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, quantify the percentage of cells in G2/M phase. For apoptosis, quantify the percentage of Annexin V-positive cells.
-
Data Analysis: Compare the percentage of cells in mitotic arrest and the percentage of apoptotic cells between treated and untreated samples.
Protocol 4: Immunofluorescence for Spindle Assembly Checkpoint Analysis
-
Cell Culture on Coverslips: Grow TNBC cells on glass coverslips and treat with Compound 13 for a duration that induces mitotic arrest (e.g., 16-24 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a marker for kinetochores (e.g., CREST antiserum) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a mounting medium containing DAPI to stain the DNA.
-
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Examine the mitotic spindles and chromosome alignment. Look for defects such as misaligned chromosomes and multipolar spindles in the Compound 13-treated cells.
Visualizations
Caption: Mechanism of action of Compound 13 (Mps1/TTK inhibitor).
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of compound-13: an α1-selective small molecule activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound 13, an Mps1/TTK Kinase Inhibitor, for Triple Negative Breast Cancer Therapy | Available Technologies | Inventions [innovate.osu.edu]
Application Notes and Protocols: Anticancer Agent SYA013 in Personalized Medicine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer agent SYA013, with a focus on its potential applications in personalized medicine research for Triple-Negative Breast Cancer (TNBC). Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its efficacy and mechanism of action.
Introduction to Anticancer Agent SYA013
SYA013, chemically known as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluoro-phenyl)butan-1-one, is a homopiperazine analogue of haloperidol.[1] It has demonstrated significant antiproliferative properties in various solid tumor cell lines, with notable efficacy against Triple-Negative Breast Cancer (TNBC) cells.[1][2] TNBC is a particularly aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, limiting targeted therapy options.[2][3] SYA013 presents a promising therapeutic avenue due to its selective toxicity towards TNBC cells compared to non-tumorigenic breast epithelial cells.[1]
The mechanism of action of SYA013 involves the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, and the release of cytochrome c.[1][2] Additionally, SYA013 has been shown to inhibit cell proliferation, suppress colony formation, and arrest the cell cycle at the G0/G1 phase in a dose-dependent manner.[1][2] It also impedes cancer cell migration and invasion, crucial processes in metastasis.[2] One of the proposed mechanisms for its selectivity towards cancer cells is its moderate preferential binding to σ2 receptors, which are often overexpressed in tumors.[1][4]
Personalized Medicine Applications for SYA013
The characteristics of SYA013 make it a compelling candidate for personalized medicine strategies in TNBC. Given that TNBC is a heterogeneous disease, identifying biomarkers to predict patient response to SYA013 is a critical area of research.[5] Potential avenues for personalized medicine research with SYA013 include:
-
Patient Stratification: Investigating the expression levels of σ2 receptors in patient-derived tumors or cell lines as a potential predictive biomarker for SYA013 sensitivity.
-
Combination Therapies: Evaluating the synergistic effects of SYA013 with standard-of-care chemotherapies or other targeted agents in specific TNBC subtypes.
-
Biomarker Discovery: Utilizing high-throughput screening of TNBC patient-derived organoids or xenografts treated with SYA013 to identify novel genetic or protein-based biomarkers of response and resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of SYA013 on TNBC cell lines as reported in the literature.
Table 1: Effect of SYA013 on Cell Proliferation and Survival in MDA-MB-231 Cells
| Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Proliferation | Decrease in Cell Survival (%) |
| 1 | 48 | Observed decrease | Not specified |
| 2 | 48 | Complete halt | Not specified |
| 5 | 48 | Not specified | 19 |
| 10 | 48 | Not specified | 43 |
Table 2: Inhibition of Cell Migration in MDA-MB-231 Cells by SYA013
| Concentration (µM) | Treatment Duration (hours) | Inhibition of Cell Migration (%) |
| 2 | 24 | 55 |
| 5 | 24 | 61 |
| 10 | 24 | 95 |
Data sourced from[2].
Experimental Protocols
Cell Proliferation Assay (Resazurin Reduction Assay)
This protocol is for determining the effect of SYA013 on the proliferation of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic control cell line (e.g., MCF-10A)
-
Complete growth medium (specific to cell line)
-
SYA013 stock solution (in DMSO)
-
96-well plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Prepare serial dilutions of SYA013 in complete growth medium from the stock solution.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of SYA013 (e.g., 0-200 µM). Include a vehicle control (DMSO) at the same concentration as the highest SYA013 treatment.[4]
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[4]
-
After incubation, add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of SYA013 on the ability of single cells to form colonies.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
SYA013 stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in T-25 flasks at a density of 1.5 x 10⁵/mL and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of SYA013 (e.g., 0-20 µM) for 48 hours.[6]
-
After treatment, trypsinize the cells, count them, and re-plate them in 6-well plates at a low density (e.g., 500-1000 cells per well).[6]
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium every 2-3 days.[6]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution of acetic acid in methanol (1:7) for 5 minutes.[6]
-
Stain the fixed colonies with crystal violet solution for 15-30 minutes.[6]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Apoptosis Detection by Western Blotting
This protocol is for detecting the expression of key apoptosis-related proteins following SYA013 treatment.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
SYA013 stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells and treat them with SYA013 for 48 hours.[2]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed intrinsic apoptosis pathway induced by SYA013 in TNBC cells.
Caption: Workflow for a personalized medicine approach using SYA013.
Caption: Cellular effects of SYA013 on Triple-Negative Breast Cancer cells.
References
- 1. A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New analogs of SYA013 as sigma-2 ligands with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.virginiacancer.com [blog.virginiacancer.com]
- 6. An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells [mdpi.com]
Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of Anticancer Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to obtain the necessary nutrients and oxygen for their expansion.[3] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.[3][4] Anticancer Agent 13 is a novel compound with potential anti-tumor properties. These application notes provide detailed protocols to assess the anti-angiogenic efficacy of this compound, focusing on its impact on key angiogenic processes such as endothelial cell migration, differentiation, and tube formation.
The primary signaling pathway regulating angiogenesis is mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[5][6][7] VEGF, secreted by tumor cells, binds to VEGFRs on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[5][7][8] Therefore, evaluating the effect of this compound on the VEGF signaling pathway is a critical step in determining its anti-angiogenic mechanism.
Key Signaling Pathway: VEGF-Mediated Angiogenesis
A critical signaling pathway in angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, on the surface of endothelial cells.[5][7] This binding leads to the dimerization and autophosphorylation of the receptor, activating multiple downstream pathways.[6][7] Key among these are the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[5][8] Understanding this pathway is essential for identifying potential targets for anti-angiogenic therapies.
Caption: VEGF Signaling Pathway in Endothelial Cells.
Experimental Protocols
To comprehensively evaluate the anti-angiogenic potential of this compound, a series of in vitro and in vivo assays are recommended. These assays investigate different stages of the angiogenic process.[9][10][11]
Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[10][12][13] The protocol involves plating endothelial cells on a basement membrane extract, which induces their differentiation into a tube-like network.[13]
Experimental Workflow:
Caption: Endothelial Cell Tube Formation Assay Workflow.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-80 µL of the extract.[12] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[12]
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency.[12] Detach the cells and resuspend them in the appropriate test medium. Seed 1x104 – 1.5x104 cells per well on top of the solidified gel.[12]
-
Treatment: Prepare different concentrations of this compound in the endothelial cell growth medium. Add the treatment solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control (a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.[12]
-
Quantification: After incubation, visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control | X |
Endothelial Cell Migration Assay (Transwell Assay)
Cell migration is fundamental to angiogenesis, allowing endothelial cells to move into the perivascular space to form new vessels.[14] The transwell migration assay, or Boyden chamber assay, is a common method to quantify the chemotactic migration of endothelial cells.[14][15]
Experimental Workflow:
Caption: Endothelial Cell Transwell Migration Assay Workflow.
Protocol:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with endothelial cell basal medium containing a chemoattractant, such as VEGF or 10% FBS.
-
Cell Seeding: Resuspend HUVECs in serum-free or low-serum medium. Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.
-
Treatment: Add various concentrations of this compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C for 3-6 hours, allowing the cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several random fields under a microscope.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control | X |
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.[16][17] The highly vascularized chorioallantoic membrane of a developing chick embryo provides an excellent platform to observe the formation of new blood vessels in response to various stimuli.[16]
Experimental Workflow:
Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.
Protocol:
-
Egg Preparation: Use fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator for 6 days.[1][18]
-
Windowing: On day 6, carefully create a small window in the eggshell to expose the CAM.[1][16]
-
Treatment Application: Prepare sterile filter paper disks or gelatin sponges loaded with different concentrations of this compound.[1][18] Place the disks on the CAM.[1] A vehicle control and a positive control should be included.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.[1]
-
Quantification: After incubation, fix the CAM and excise it.[1][18] Photograph the area under the disk and quantify the number of blood vessel branch points or the total blood vessel length.[1]
Data Presentation:
| Treatment Group | Concentration (µ g/disk ) | Average Number of Blood Vessel Branch Points | % Inhibition of Angiogenesis |
| Vehicle Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control | X |
The protocols outlined in these application notes provide a robust framework for evaluating the anti-angiogenic properties of this compound. By systematically assessing its effects on endothelial cell tube formation, migration, and in vivo angiogenesis, researchers can gain valuable insights into its mechanism of action and its potential as a novel anticancer therapeutic. The combination of in vitro and in vivo assays is crucial for a comprehensive understanding of the compound's efficacy.[10][11]
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vía VEGF | Thermo Fisher Scientific - ES [thermofisher.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 15. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Investigating Metastatic Pathways Using DT-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The aberrant activation of signaling pathways, such as the PI3K/Akt pathway, is a critical driver of metastatic progression in many cancers, including prostate cancer. DT-13, a saponin monomer isolated from the dwarf lilyturf tuber, has emerged as a promising small molecule inhibitor for studying and potentially targeting these metastatic pathways. This document provides detailed application notes and experimental protocols for utilizing DT-13 to investigate its anti-metastatic properties, particularly its effects on cell migration, invasion, and the PI3K/Akt signaling cascade in prostate cancer cells.
Mechanism of Action
DT-13 exerts its anti-proliferative and anti-metastatic effects on human prostate cancer cells by inhibiting the PI3K/Akt signaling pathway. Treatment with DT-13 leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of this pathway, including PDK1, Akt, mTOR, and p70S6K. The inhibition of this pathway contributes to the suppression of cell migration and invasion. Furthermore, DT-13 has been shown to suppress the expression of Integrinβ1 and the activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.
Caption: DT-13 inhibits the PI3K/Akt signaling pathway.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of DT-13
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| PC3 | Human Prostate Cancer | 4.825 |
| DU145 | Human Prostate Cancer | 5.102 |
| PBMC | Human Normal Peripheral Blood Mononuclear Cells | 127.8 |
Table 2: Effect of DT-13 on PC3 Cell Migration and Invasion
| Assay | DT-13 Concentration (µM) | Inhibition of Migration (%) | Remaining Invasive Cells (%) |
| Wound Healing | 1 | 14.6 | - |
| 2 | 33.5 | - | |
| 4 | 52.6 | - | |
| Transwell Invasion | 1 | - | 80.1 |
| 2 | - | 70.2 | |
| 4 | - | 49.3 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to assess the effect of DT-13 on the collective migration of a sheet of cells.
Caption: Workflow for the Wound Healing Assay.
Materials:
-
PC3 or DU145 prostate cancer cells
-
12-well culture plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DT-13 stock solution (in DMSO)
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed PC3 or DU145 cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, gently create a linear scratch across the center of the monolayer with a sterile 200 µL pipette tip.
-
Carefully wash the wells twice with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired non-toxic concentrations of DT-13 (e.g., 0, 1, 2, 4 µM) or vehicle control (DMSO).
-
Immediately capture images of the scratch in each well using an inverted microscope at 10x magnification. This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 24 hours, capture images of the same fields of the scratch.
-
Measure the width of the scratch at multiple points for both the 0-hour and 24-hour time points. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] x 100%.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of DT-13 on this process.
Materials:
-
PC3 or DU145 cells
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
DT-13 stock solution (in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend PC3 or DU145 cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete culture medium (containing 10% FBS) to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Add the desired non-toxic concentrations of DT-13 (e.g., 0, 1, 2, 4 µM) or vehicle control to both the upper and lower chambers.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Capture images of the stained cells on the underside of the membrane using a microscope.
-
Quantify the number of invaded cells by counting the cells in several random fields of view.
Western Blot Analysis of the PI3K/Akt Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with DT-13.
Materials:
-
PC3 or DU145 cells
-
6-well plates
-
DT-13 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-PDK1, PDK1, p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed PC3 or DU145 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of DT-13 (e.g., 0, 2.5, 5, 10 µM) or vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.
Conclusion
DT-13 serves as a valuable research tool for investigating the role of the PI3K/Akt pathway in cancer metastasis. The protocols outlined in this document provide a framework for characterizing the anti-migratory and anti-invasive effects of DT-13 and for elucidating its molecular mechanism of action. These studies can contribute to a deeper understanding of metastatic processes and aid in the development of novel anti-cancer therapeutics.
Troubleshooting & Optimization
Optimizing "Anticancer agent 13" dosage in vivo
Technical Support Center: Anticancer Agent 13
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Interleukin-13 (IL-13) signaling pathway. By binding to the IL-13 receptor, it prevents the activation of STAT6. This, in turn, inhibits the transcription of downstream targets, most notably the anti-apoptotic protein Bcl-xL. The reduction in Bcl-xL levels sensitizes cancer cells to apoptosis, leading to programmed cell death.[1]
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Based on its mechanism, tumors that are dependent on the IL-4/IL-13 signaling pathway for survival are the most promising candidates.[1] This includes certain types of Hodgkin lymphoma and some solid tumors with high expression of the IL-13 receptor. We recommend performing in vitro screening on a panel of cell lines to determine sensitivity before proceeding to in vivo models.
Q3: What is the recommended starting dose for in vivo studies?
A3: The optimal dose will vary depending on the animal model and tumor type. We recommend starting with a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[2][3][4][5] The following table provides suggested starting doses for common animal models based on preclinical studies.
Table 1: Recommended Starting Doses for MTD Studies
| Animal Model | Route of Administration | Starting Dose Range (mg/kg) | Dosing Frequency |
| Mouse (CD-1, Nude) | Intravenous (IV) | 5 - 20 | Once daily |
| Mouse (CD-1, Nude) | Oral Gavage (PO) | 20 - 80 | Once daily |
| Rat (Sprague-Dawley) | Intravenous (IV) | 2 - 10 | Once daily |
| Rat (Sprague-Dawley) | Oral Gavage (PO) | 10 - 50 | Once daily |
Q4: What are the expected outcomes of a successful in vivo study with this compound?
A4: A successful study should demonstrate a significant inhibition of tumor growth in the treatment group compared to the vehicle control group.[6][7] This is typically measured as a reduction in tumor volume over time. In some cases, tumor regression may be observed. Key metrics for evaluation include the Treatment-to-Control (T/C) ratio and Tumor Growth Inhibition (TGI).[7][8]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Q: I am having trouble dissolving this compound for my in vivo experiments. What vehicle should I use?
A: this compound has low aqueous solubility.[9][10] The choice of vehicle is critical for ensuring bioavailability and avoiding toxicity from the vehicle itself.[11][12]
-
For Intravenous (IV) administration: A common starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to perform a vehicle toxicity study alongside your main experiment.
-
For Oral (PO) administration: A suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 is often effective.[12] Strategies to improve oral bioavailability include the use of pro-drugs or co-administration with inhibitors of metabolism or efflux transport.[9][13][14]
Q: I observed precipitation of the compound after administration. What should I do?
A: Precipitation can lead to inconsistent results and potential toxicity.
-
Check your formulation: Ensure all components are fully dissolved before administration. Sonication may be helpful.
-
Adjust the vehicle: You may need to try different co-solvents or suspending agents.
-
Consider alternative routes: If oral or IV administration proves difficult, subcutaneous injection might be an option, although this will alter the pharmacokinetic profile.
Issue 2: Unexpected Toxicity in Animal Models
Q: My animals are losing more than 20% of their body weight and showing signs of distress. What could be the cause?
A: Significant weight loss is a key indicator of toxicity and often defines the MTD.[15]
-
Dose is too high: This is the most likely cause. Reduce the dose for subsequent cohorts in your MTD study.[4]
-
Vehicle toxicity: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[11][12] Some vehicles, like high concentrations of DMSO, can cause significant side effects.[11]
-
Off-target effects: While this compound is selective, off-target effects can occur at high concentrations.
-
Animal model sensitivity: Different strains and species can have varying sensitivities to a compound.[3][16]
Q: I am seeing organ-specific toxicity in my histopathology analysis. What does this mean?
A: Organ-specific toxicity can provide insights into the compound's metabolism and clearance.
-
Liver toxicity: May indicate that the compound is metabolized by the liver.
-
Kidney toxicity: Suggests renal clearance and potential for nephrotoxicity.
-
This information is crucial for determining the safety profile of the drug.
Issue 3: Lack of Efficacy or Inconsistent Results
Q: I am not observing any tumor growth inhibition. Why might this be?
A: A lack of efficacy can stem from several factors.
-
Insufficient dose: The dose may be too low to achieve a therapeutic concentration in the tumor. This is why an MTD study is a prerequisite for efficacy studies.[3]
-
Poor bioavailability: Especially with oral administration, the compound may not be well absorbed.[9][13] Consider pharmacokinetic studies to measure plasma and tumor concentrations of the drug.
-
Inappropriate tumor model: The chosen cancer cell line may not be dependent on the IL-13 signaling pathway. Verify the expression of the IL-13 receptor in your chosen model.
-
Tumor heterogeneity: Even in a responsive model, some tumors may be inherently resistant. Ensure proper randomization of animals to treatment groups.[17]
Q: My results are highly variable between animals in the same group. How can I reduce this?
A: High variability can mask a true treatment effect.
-
Standardize procedures: Ensure consistent tumor implantation, drug administration, and tumor measurement techniques.
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual animal variability.[1]
-
Monitor animal health: Underlying health issues in some animals can affect tumor growth and drug response.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2][3][4][5]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1), 6-8 weeks old. Use both males and females.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg). Subsequent doses can be escalated using a modified Fibonacci sequence.
-
Administration: Administer this compound via the desired route (e.g., IV or PO) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in more than 20% body weight loss or significant clinical signs of toxicity.[15]
Table 2: Sample MTD Study Design and Results
| Group | Dose (mg/kg/day) | N (mice) | Mean Body Weight Change (%) | Clinical Signs | MTD Determination |
| 1 (Vehicle) | 0 | 5 | +5.2 | None | - |
| 2 | 20 | 5 | +1.5 | None | Tolerated |
| 3 | 40 | 5 | -8.7 | Mild lethargy | Tolerated |
| 4 | 80 | 5 | -22.1 | Significant lethargy, ruffled fur | Not Tolerated |
| Conclusion | MTD is 40 mg/kg/day |
Protocol 2: Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the efficacy of this compound in a xenograft tumor model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant a sensitive cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Randomization: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at MTD (e.g., 40 mg/kg)
-
Group 3: this compound at MTD/2 (e.g., 20 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy)
-
-
Administration: Administer treatments daily for a specified period (e.g., 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.[6]
-
Analysis: Calculate the mean tumor volume for each group over time. Determine the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[7]
Table 3: Sample Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % TGI |
| Vehicle Control | 0 | 1850 ± 250 | - |
| This compound | 20 | 980 ± 150 | 47% |
| This compound | 40 | 450 ± 90 | 76% |
| Positive Control | Varies | 520 ± 110 | 72% |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Tumor Growth Inhibition Study
Caption: Workflow for an in vivo Tumor Growth Inhibition study.
References
- 1. second scight | get a second scientific sight! [secondscight.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Tumor Growth Inhibition Assay [bio-protocol.org]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
"Compound 13" solubility and stability issues in vitro
Welcome to the technical support center for Compound 13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and in vitro use of Compound 13, a cell-permeable prodrug and selective activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is Compound 13 and what is its mechanism of action?
A1: Compound 13 is a cell-permeable prodrug of Compound 2 (C2), which is a potent and selective allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, Compound 13 is cleaved by intracellular esterases, releasing the active C2 molecule. C2 mimics adenosine monophosphate (AMP) and activates AMPK. Additionally, the protective isobutyryloxymethyl groups of Compound 13 are metabolized to formaldehyde, which can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio and further activating AMPK through its canonical pathway.[1][3][4][5]
Q2: What are the recommended solvents for dissolving Compound 13?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Compound 13.[6][7]
Q3: How should I prepare and store stock solutions of Compound 13?
A3: It is recommended to prepare a concentrated stock solution of Compound 13 in high-quality, anhydrous DMSO.[6] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] When stored at -80°C, the stock solution is expected to be stable for up to six months. For shorter-term storage of up to one month, -20°C is suitable.[6][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing precipitation of Compound 13 when I add it to my cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity.
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the Compound 13 stock solution.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock solution directly to a large volume of medium, perform serial dilutions in pre-warmed medium.
-
Vortexing/Mixing: Immediately after adding Compound 13 to the medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication of the diluted solution in a 37°C water bath may help to dissolve the compound.
Q5: What is the stability of Compound 13 in cell culture medium?
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution in aqueous buffer or cell culture medium. | Low aqueous solubility of Compound 13. The compound is "crashing out" of solution. | 1. Increase the final DMSO concentration slightly (up to 0.5% if tolerated by your cells).2. Prepare the final dilution in medium containing serum, as serum proteins can sometimes help to stabilize compounds.3. Use a pre-warmed (37°C) medium for dilution and mix vigorously immediately after adding the compound.4. Consider using a solubilizing agent like a cyclodextrin, though this may require validation for your specific assay. |
| Cloudiness or precipitate appears over time in the incubator. | The compound may be coming out of solution as the temperature equilibrates or due to interactions with media components. | 1. Ensure the compound is fully dissolved in the initial stock solution. Warming the DMSO stock to 37-60°C with sonication can aid dissolution.[6]2. Reduce the final concentration of Compound 13 in your experiment if possible.3. Minimize the time between preparing the final dilution and adding it to the cells. |
Issue 2: Inconsistent or Lack of Biological Activity
| Symptom | Possible Cause | Suggested Solution |
| No or low activation of AMPK is observed (e.g., by Western blot for p-AMPK). | 1. Degradation of Compound 13 stock solution.2. Insufficient cellular uptake or conversion to the active form C2.3. Low expression of AMPKα1 in the cell line being used. | 1. Use a fresh stock solution of Compound 13. Ensure proper storage at -20°C or -80°C in single-use aliquots.[7]2. Increase the incubation time or concentration of Compound 13.3. Confirm that your cell line expresses the AMPKα1 isoform, as Compound 13 is α1-selective.[2]4. Ensure your cells are metabolically active to facilitate the conversion of the prodrug. |
| High variability between replicate experiments. | 1. Inconsistent preparation of Compound 13 solutions.2. Precipitation of the compound in some wells but not others.3. Degradation of the compound in the diluted solution over the course of the experiment. | 1. Standardize the dilution protocol. Always pre-warm the medium and mix thoroughly immediately after adding the compound.2. Visually inspect each well for precipitation before and during the experiment.3. Prepare fresh dilutions for each experiment and for different time points if the experiment is lengthy. |
Data Presentation
Table 1: Physicochemical and Solubility Data for Compound 13
| Property | Value | Notes | Reference |
| Molecular Weight | 431.33 g/mol | [8] | |
| Molecular Formula | C₁₇H₂₂NO₁₀P | [8] | |
| Solubility in DMSO | 10 mM | [8] | |
| 25 mg/mL (~59 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. | [6] | |
| Aqueous Solubility | Not reported | Expected to be low. | N/A |
Experimental Protocols
Protocol: Preparation of Compound 13 for In Vitro Assays
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized Compound 13 to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution of 10-50 mM.
-
To aid dissolution, the solution can be warmed to 37°C and sonicated in a water bath for a short period.[6]
-
Visually inspect to ensure the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution for Cell Treatment:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of Compound 13 stock solution needed to achieve the desired final concentration. The final DMSO concentration should not exceed 0.5%.
-
Perform a serial dilution of the stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in warm medium to get a 1 mM intermediate solution, then dilute this 1:100 to get the final 10 µM solution.
-
Vortex or mix thoroughly immediately after each dilution step.
-
Use the freshly prepared working solution for your experiment immediately.
-
Protocol: Western Blot for AMPK Activation in Primary Hepatocytes
-
Cell Culture and Treatment:
-
Isolate and culture primary hepatocytes according to standard protocols.
-
Incubate the hepatocytes with the desired concentrations of Compound 13 (e.g., 1-100 µM) or vehicle control (DMSO) for the specified time (e.g., 1-3 hours).[9]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα and/or a loading control like GAPDH or β-actin.[1]
-
Visualizations
Caption: Dual mechanism of AMPK activation by Compound 13.
Caption: Troubleshooting workflow for Compound 13 precipitation.
References
- 1. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMPK activator 13 |CAS:1243184-62-4 Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming "Anticancer Agent 13" Resistance
Welcome to the technical support center for "Anticancer Agent 13." This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, particularly concerning the development of resistance in cancer cells.
Introduction to "this compound"
"this compound" is a third-generation, irreversible tyrosine kinase inhibitor (TKI) designed to target activating mutations of the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancer types. It shows high potency against common sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. However, as with many targeted therapies, cancer cells can develop acquired resistance to "this compound" through various mechanisms. This guide will help you identify and address these resistance pathways.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for "this compound"?
A1: "this compound" is an ATP-competitive inhibitor that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Q2: My cancer cell line, initially sensitive to "this compound," is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to third-generation EGFR TKIs like "this compound" can arise from several mechanisms:
-
Secondary Mutations in EGFR: The most common is the C797S mutation, which prevents the covalent binding of the inhibitor.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that can drive cell survival independently of EGFR. Common bypass pathways include MET amplification and AXL activation.[1][2][3]
-
Histological Transformation: In some cases, the cancer cells may undergo a phenotypic change, such as transformation to small cell lung cancer, which is less dependent on EGFR signaling.[4]
Troubleshooting Experimental Results
Q3: I am observing a decrease in the efficacy of "this compound" in my cell culture experiments. How can I determine the cause of this resistance?
A3: A step-by-step approach is recommended to diagnose the resistance mechanism:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value of your resistant cell line compared to the parental, sensitive line.
-
Sequence the EGFR Gene: Analyze the EGFR kinase domain for secondary mutations, paying close attention to the C797 residue.
-
Assess Bypass Pathway Activation: Use Western blotting to check for the upregulation and phosphorylation of key proteins in bypass pathways, such as MET and AXL.
-
Consider Combination Therapies: Based on your findings, you can test combination treatments to overcome the observed resistance.
Q4: My sequencing results show a C797S mutation in my resistant cell line. What are my options?
A4: The C797S mutation is a known mechanism of resistance to irreversible EGFR TKIs.[5] The therapeutic strategy depends on the allelic context of the C797S and T790M mutations:
-
C797S and T790M in trans (on different alleles): A combination of a first-generation EGFR TKI (to target the T790M-negative, C797S-positive clone) and "this compound" (to target the T790M-positive, C797S-negative clone) may be effective.
-
C797S and T790M in cis (on the same allele): This configuration confers resistance to all current generations of EGFR TKIs.[5] In this scenario, exploring EGFR-independent therapeutic strategies, such as targeting downstream pathways (e.g., MEK or PI3K) or investigating novel allosteric inhibitors, is recommended.
A5: In the absence of EGFR mutations, resistance is likely mediated by the activation of bypass signaling pathways.[2] The two most common are:
-
MET Amplification: This leads to MET receptor hyperactivation, which can then activate downstream signaling pathways like PI3K/AKT, thereby circumventing the EGFR blockade.[6][7][8][9]
-
AXL Activation: Overexpression or activation of the AXL receptor tyrosine kinase can also provide an alternative survival signal for cancer cells.[10][11]
You can investigate these possibilities using the experimental protocols outlined below.
Troubleshooting Guides and Experimental Protocols
Guide 1: Investigating Secondary Mutations in EGFR
Issue: Decreased sensitivity to "this compound" with an unknown resistance mechanism.
Objective: To determine if a secondary mutation in the EGFR kinase domain, such as C797S, is present.
Experimental Workflow
Caption: Workflow for detecting EGFR mutations.
Protocol: PCR and Sanger Sequencing of EGFR Kinase Domain
-
RNA Extraction: Isolate total RNA from both your parental (sensitive) and resistant cancer cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.
-
Forward Primer Example: 5'-AGGAACGTACTGGTGAAAACACC-3'
-
Reverse Primer Example: 5'-TCAGGAAAATGCTGGCTGACCTA-3'
-
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as in the PCR step.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence of EGFR and the sequence from the parental cells to identify any mutations. Pay close attention to the codon for Cysteine 797.
Guide 2: Assessing Bypass Pathway Activation
Issue: "this compound" resistance in the absence of secondary EGFR mutations.
Objective: To determine if bypass signaling pathways, such as MET or AXL, are activated.
Signaling Pathways
Caption: EGFR and bypass signaling pathways.
Protocol: Western Blotting for MET and AXL Activation
-
Cell Lysis: Lyse both parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-AXL (Tyr702)
-
Total AXL
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated MET and AXL relative to their total protein levels between the parental and resistant cell lines. A significant increase in phosphorylation in the resistant line indicates pathway activation.
Guide 3: Overcoming Resistance with Combination Therapies
Issue: Confirmed resistance mechanism (e.g., MET amplification or AXL activation).
Objective: To restore sensitivity to "this compound" using a combination therapy approach.
Logical Flow for Combination Therapy Selection
Caption: Selecting a combination therapy.
Protocol: Cell Viability Assay for Combination Therapy
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a matrix of concentrations of "this compound" and a MET inhibitor (e.g., Crizotinib) or an AXL inhibitor (e.g., R428). Include single-agent controls for each drug.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Use software such as GraphPad Prism to calculate IC50 values.
-
Determine the synergy between the two drugs using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.
-
Quantitative Data Summary
Table 1: IC50 Values for "this compound" in Sensitive and Resistant Cell Lines
| Cell Line | "this compound" IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Subclone 1 | 500 | 50 |
| Resistant Subclone 2 | 800 | 80 |
Table 2: Combination Therapy Efficacy in MET-Amplified Resistant Cells
| Treatment | "this compound" IC50 (nM) | MET Inhibitor IC50 (nM) | Combination Index (CI) at 50% Effect |
| "this compound" alone | 500 | - | - |
| MET Inhibitor alone | - | 150 | - |
| Combination | 50 | 15 | 0.4 |
A CI < 1 indicates a synergistic effect.
For further assistance, please contact our technical support team.
References
- 1. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
- 2. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Compound 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 13, a cell-permeable prodrug of the α1-selective AMPK activator, C2.
Frequently Asked Questions (FAQs)
Q1: What is Compound 13 and what is its primary mechanism of action?
A1: Compound 13 (C13) is a cell-permeable prodrug of Compound 2 (C2), which is a potent and selective allosteric activator of the α1 subunit of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, C13 is metabolized to C2. C2 mimics the effects of AMP, leading to the activation of AMPK.[1][3][4][5] This activation stimulates energy-producing pathways and inhibits energy-consuming processes.[6]
Q2: Is there a secondary mechanism of action for Compound 13?
A2: Yes, at higher concentrations (typically above 100 µM), the protective groups of Compound 13 are metabolized to formaldehyde.[3][4][7][5] Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This provides an additional, indirect mechanism for AMPK activation.[3][4][7][5]
Q3: What is the solubility of Compound 13?
A3: Compound 13 is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[8] For in vitro experiments, it is common to prepare a stock solution in DMSO.
Q4: What is the oral bioavailability of Compound 13?
A4: Currently, there is limited publicly available data on the specific oral bioavailability of Compound 13. As a prodrug, it is designed to have improved cell permeability compared to its active form, C2.[1][2][9] However, like many investigational compounds, its absorption after oral administration may be limited by its physicochemical properties, such as low aqueous solubility. Researchers should consider this a critical parameter to be determined experimentally.
Troubleshooting Guide
Issue 1: Low or variable AMPK activation in cell-based assays.
-
Possible Cause 1: Poor compound solubility in culture media.
-
Troubleshooting Tip: Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. When diluting the DMSO stock of Compound 13 into your aqueous culture medium, do so rapidly and with vigorous mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Tip: The conversion of the prodrug C13 to the active compound C2 and subsequent AMPK activation are time-dependent processes. Refer to published literature for typical incubation times, which can range from 1 to 24 hours.[1] Consider performing a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Cell type-specific differences in metabolism.
-
Troubleshooting Tip: The enzymatic conversion of C13 to C2 may vary between different cell lines. If you are not observing the expected activity, consider using a cell line that has been previously shown to respond to Compound 13 or try a different AMPK activator as a positive control.
-
-
Possible Cause 4: Incorrect dosage.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of Compound 13 for your desired effect. The effective concentration can vary significantly between different cell types and experimental readouts.
-
Issue 2: Inconsistent results in animal studies after oral administration.
-
Possible Cause 1: Poor oral absorption due to low aqueous solubility.
-
Troubleshooting Tip: The bioavailability of poorly soluble compounds is often limited by their dissolution rate in the gastrointestinal tract.[10] Consider using a formulation strategy to improve the solubility and absorption of Compound 13. See the "Experimental Protocols" section for formulation suggestions.
-
-
Possible Cause 2: First-pass metabolism.
-
Troubleshooting Tip: After absorption from the gut, Compound 13 may be rapidly metabolized in the liver before it reaches systemic circulation. The extent of first-pass metabolism can be assessed by comparing the pharmacokinetic profiles after oral and intravenous administration.
-
-
Possible Cause 3: Variability in animal models.
-
Troubleshooting Tip: Factors such as the fed/fasted state of the animals, gastrointestinal pH, and gut motility can influence drug absorption.[10] Standardize your experimental conditions as much as possible, including diet and the timing of drug administration relative to feeding.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Compound 13 (Hypothetical Data for Illustrative Purposes)
| Parameter | Value | Notes |
| Molecular Weight | 431.33 g/mol | |
| Formula | C17H22NO10P | |
| Solubility (DMSO) | ≥ 25 mg/mL | May require warming and sonication. |
| Aqueous Solubility | Low | Specific value not reported. |
| Oral Bioavailability | Not reported | Expected to be low without formulation enhancement. |
| Active Metabolite | Compound 2 (C2) |
Experimental Protocols
Protocol 1: Formulation of Compound 13 for Oral Gavage in Rodents
This protocol provides a starting point for developing a suitable formulation for in vivo studies. Optimization may be required.
-
Objective: To prepare a suspension of Compound 13 suitable for oral administration to rodents.
-
Materials:
-
Compound 13
-
Vehicle: 0.5% (w/v) methylcellulose (MC) in sterile water
-
Alternative vehicle for solubility enhancement: A self-emulsifying drug delivery system (SEDDS) or a solution containing a solubilizing agent like Cremophor EL.
-
-
Procedure (Methylcellulose Suspension):
-
Weigh the required amount of Compound 13.
-
Triturate the powder to a fine consistency.
-
Gradually add the 0.5% methylcellulose vehicle while continuously triturating to form a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
-
Considerations:
Protocol 2: Assessment of Oral Bioavailability of Compound 13 in Rodents
This protocol outlines a general procedure for a preclinical pharmacokinetic study.
-
Objective: To determine the oral bioavailability of Compound 13.
-
Study Design:
-
Use a crossover or parallel group design with two groups of animals (e.g., rats).
-
Group 1: Intravenous (IV) administration of Compound 13 (formulated in a suitable solubilizing vehicle).
-
Group 2: Oral (PO) administration of Compound 13 (using a formulation from Protocol 1).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer Compound 13 to each group at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of Compound 13 and its active metabolite C2 using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and PO routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Mechanism of action of Compound 13 via AMPK signaling pathway.
Caption: Experimental workflow for assessing the oral bioavailability of Compound 13.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The pro-drug C13 activates AMPK by two distinct mechanisms | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 13" experimental variability and controls
Welcome to the technical support center for Anticancer Agent 13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the experimental use of this agent. This compound is a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key components of a critical signaling pathway often dysregulated in cancer.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Agent 13 varies significantly between experiments. What are the potential causes and how can I minimize this variability?
A: Variability in IC50 values is a common issue in cell-based assays.[4][5] Several factors related to experimental setup and execution can contribute to this. Key sources of variability include cell health and passage number, seeding density, reagent preparation, and incubation times.[6][7]
To enhance reproducibility, it is crucial to standardize your experimental protocol. Adhering to the parameters outlined below can help minimize variability.
Data Presentation: Table 1. Recommended Parameters for Consistent IC50 Determination
| Parameter | Recommendation | Rationale |
| Cell Line Authentication | Verify cell line identity via STR profiling every 6 months. | Prevents use of misidentified or cross-contaminated cell lines. |
| Mycoplasma Testing | Test monthly. | Mycoplasma infection can alter cellular response to drugs. |
| Cell Passage Number | Use cells within a consistent, low passage range (e.g., passages 5-15). | High passage numbers can lead to phenotypic and genotypic drift. |
| Seeding Density | Optimize and maintain a consistent cell seeding density for each cell line. | Cell density affects growth rate and drug response. Aim for 70-80% confluency at the end of the assay. |
| Agent 13 Preparation | Prepare fresh serial dilutions from a validated stock solution for each experiment. | The agent may degrade with freeze-thaw cycles or prolonged storage at working concentrations. |
| Vehicle Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%. | High solvent concentrations can induce cytotoxicity. |
| Incubation Time | Use a fixed incubation time for drug treatment (e.g., 72 hours). | IC50 values are time-dependent; consistency is key for comparison.[8] |
| Assay Readout | Allow plates to equilibrate to room temperature before adding detection reagents as per the manufacturer's protocol. | Temperature can affect enzymatic reactions in viability assays. |
Mandatory Visualization:
Caption: Standardized workflow for determining IC50 values.
Q2: How can I confirm that the cytotoxic effects I'm observing are due to on-target inhibition of the PI3K/Akt/mTOR pathway?
A: To confirm on-target activity, you should assess the phosphorylation status of key downstream biomarkers in the PI3K/Akt/mTOR pathway.[2][9] Agent 13 is expected to decrease the phosphorylation of Akt (at Ser473) and downstream effectors like the S6 ribosomal protein (at Ser235/236). A western blot is the standard method for this analysis.[10]
Include the following controls in your experiment:
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as your highest drug concentration.
-
Positive Control: A known PI3K/mTOR inhibitor to compare the effect.
-
Total Protein Levels: Probing for total Akt and total S6 protein ensures that the observed decrease in the phosphorylated form is not due to overall protein degradation.
Mandatory Visualization:
Caption: PI3K/Akt/mTOR pathway showing targets of Agent 13.
Q3: My western blot results for p-Akt and p-S6 are inconsistent after Agent 13 treatment. What should I troubleshoot?
A: Inconsistent western blot results for phosphoproteins are often due to suboptimal sample preparation and handling, which can lead to dephosphorylation by endogenous phosphatases.[10][11] Antibody performance and blocking conditions are also critical.[12]
Data Presentation: Table 2. Troubleshooting Inconsistent Western Blot Results
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Phosphatase activity during lysis. | Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[10][12] |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel (40-60 µg). | |
| Poor antibody performance. | Use an antibody validated for western blotting and ensure it is used at the recommended dilution. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions. For phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBS-T instead of milk, as milk contains phosphoproteins (casein) that can increase background.[11][12] |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Inconsistent Bands | Uneven protein loading. | Quantify protein concentration accurately (e.g., BCA assay). Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. |
| Variability in drug treatment effect. | Ensure consistent cell density and treatment duration. Harvest all samples at the same time point post-treatment. |
Mandatory Visualization:
Caption: Troubleshooting workflow for inconsistent western blot results.
Q4: Agent 13 shows good in vitro potency but poor efficacy in my in vivo xenograft model. What could be the reason?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[13] While in vitro assays measure direct effects on cancer cells, in vivo efficacy is influenced by a host of additional factors.[14]
Data Presentation: Table 3. Key Considerations for In Vivo Efficacy Studies
| Factor | Description | Recommendation |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) profile of the agent. Poor oral bioavailability or rapid clearance can prevent the drug from reaching the tumor at sufficient concentrations. | Conduct a pilot PK study to determine the agent's half-life, Cmax, and exposure (AUC). This will inform optimal dosing and scheduling. |
| Pharmacodynamics (PD) | The effect of the agent on its target in the tumor tissue. | Collect tumor samples at various time points after dosing and perform western blots for p-Akt and p-S6 to confirm target engagement in vivo. |
| Tumor Model Selection | The type of xenograft model can significantly impact results. Subcutaneous cell line-derived xenografts (CDX) may not fully replicate the human tumor microenvironment.[15][16] | Consider using an orthotopic model or a patient-derived xenograft (PDX) model, which may better predict clinical response.[13][17] |
| Dosing and Formulation | The dose, route of administration, and vehicle can affect drug exposure and tolerability. | Test multiple doses and schedules. Ensure the formulation vehicle is well-tolerated and effectively solubilizes the agent. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute cells to the optimized seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations. Aim for a final concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of Agent 13 or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescence-based cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: Western Blotting for Phosphorylated and Total Akt and S6
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate by adding 100 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
To probe for total protein or a loading control, strip the membrane or use a parallel blot.
-
Data Presentation: Table 4. Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Supplier (Example) | Recommended Dilution |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Total Akt | Cell Signaling Technology | 1:1000 |
| Phospho-S6 (Ser235/236) | Cell Signaling Technology | 1:2000 |
| Total S6 | Cell Signaling Technology | 1:1000 |
| GAPDH (Loading Control) | Santa Cruz Biotechnology | 1:5000 |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. cellgs.com [cellgs.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with "Compound 13"
Welcome to the technical support center for Compound 13, a potent, cell-permeable prodrug and α1-selective activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound 13?
Compound 13 is a prodrug that, once inside the cell, is converted into its active form, C2. C2 is an allosteric activator of the α1 isoform of AMPK.[1] Additionally, at higher concentrations (typically above 100 µM), a byproduct of Compound 13's metabolism, formaldehyde, can inhibit mitochondrial function. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through its canonical pathway.[2][3] This dual mechanism is a critical factor to consider when interpreting experimental results.
Q2: What is the recommended solvent and storage condition for Compound 13?
For optimal stability, Compound 13 should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[4] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[5] Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[5][6]
Q3: At what concentration should I use Compound 13 in my cell-based assays?
The effective concentration of Compound 13 can vary depending on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, based on published studies, a general range can be suggested.
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| SH-SY5Y (human neuroblastoma) | 5-25 µM | Increased AMPK activity and neuroprotection. | [7] |
| Primary Murine Hippocampal Neurons | 10 µM | Neuroprotection against oxygen-glucose deprivation-reoxygenation. | [7] |
| A375, OCM-1, B16 (melanoma cells) | Not specified, but effective | Inhibition of proliferation and cell cycle arrest. | [8] |
| Mouse Primary Hepatocytes | 10-100 µM | Inhibition of lipid synthesis. | [9] |
| U2OS (human osteosarcoma) | 30-300 µM | Progressive increase in AMPK and ACC phosphorylation. | [2] |
| L6 (rat myoblast) | 30-300 µM | Progressive increase in AMPK and ACC phosphorylation. | [2] |
Q4: Are there known off-target effects for Compound 13?
The primary off-target effect to be aware of is the formaldehyde-mediated mitochondrial inhibition at higher concentrations.[2][3] This can lead to cellular stress and other effects independent of direct AMPK activation by C2. It is crucial to consider this possibility when using high concentrations of Compound 13 and to include appropriate controls to distinguish between direct AMPK activation and indirect effects of cellular stress.
Troubleshooting Guide
Problem 1: I am seeing inconsistent or variable levels of AMPK activation with different batches of Compound 13.
-
Possible Cause: Lot-to-lot variability. As with many chemical compounds, there can be slight differences in purity or formulation between manufacturing batches.
-
Solution:
-
Always purchase from a reputable supplier who provides a certificate of analysis with purity information.
-
When starting a new series of experiments, it is good practice to qualify a new lot by performing a dose-response curve and comparing it to the previous lot.
-
If possible, purchase a larger quantity of a single lot to ensure consistency across a long-term study.
-
Problem 2: My results with Compound 13 are not reproducible, especially at higher concentrations.
-
Possible Cause: Dual activation mechanism. At lower concentrations (<100 µM), Compound 13 primarily activates AMPK via its metabolite C2. At higher concentrations (>100 µM), the formaldehyde-mediated mitochondrial inhibition becomes more prominent, leading to a different mode of AMPK activation and potentially other cellular effects.[2]
-
Solution:
-
Carefully control the concentration of Compound 13 used in your experiments.
-
Be aware of the concentration-dependent effects and interpret your data accordingly.
-
If you suspect off-target effects from formaldehyde, consider using a lower concentration of Compound 13 for a longer duration or using a different AMPK activator as a control.
-
Include controls to monitor mitochondrial health, such as a Seahorse assay or measurement of mitochondrial membrane potential.
-
Problem 3: I am observing low potency or no effect of Compound 13 in my cell line.
-
Possible Cause 1: Poor cell permeability or rapid efflux. Although Compound 13 is designed to be cell-permeable, its uptake can vary between cell lines.
-
Solution 1:
-
Increase the incubation time with Compound 13.
-
Ensure that your cell culture medium does not contain components that might interfere with compound uptake.
-
-
Possible Cause 2: Low expression of the AMPK α1 subunit. Compound 13 is an α1-selective AMPK activator.[1] Cell lines with low expression of the α1 subunit may show a blunted response.
-
Solution 2:
-
Check the expression level of the AMPK α1 subunit in your cell line using Western blot or qPCR.
-
If α1 expression is low, consider using a non-isoform-selective AMPK activator as a positive control.
-
-
Possible Cause 3: Compound degradation. Improper storage or handling of the Compound 13 stock solution can lead to its degradation.
-
Solution 3:
Problem 4: I am observing unexpected cell toxicity or changes in cell morphology.
-
Possible Cause: High concentration leading to formaldehyde-induced toxicity. The formaldehyde produced at high concentrations of Compound 13 can be toxic to cells.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of Compound 13 for your specific cell line.
-
Use the lowest effective concentration that elicits the desired level of AMPK activation.
-
Visually inspect your cells for any signs of stress or morphological changes during treatment.
-
Experimental Protocols
Protocol: Western Blot Analysis of AMPK Activation in Cultured Cells
This protocol outlines the steps to assess the activation of AMPK by Compound 13 by measuring the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of your Compound 13 stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest Compound 13 treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing Compound 13 or vehicle. Incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Figure 1. Simplified signaling pathway of Compound 13-mediated AMPK activation and its downstream effects.
Figure 2. A logical workflow for troubleshooting inconsistent results with Compound 13.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. AMPK activator 13 |CAS:1243184-62-4 Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Toxicity Assessment of Anticancer Agent 13 (Featuring 13-Methyltetradecanoic Acid as a Case Study)
Disclaimer: The term "Anticancer agent 13" is not uniquely identified in the scientific literature. This guide utilizes 13-Methyltetradecanoic Acid (13-MTD), a saturated branched-chain fatty acid investigated for its anticancer properties, as a representative example based on available research. The principles and methodologies described herein are broadly applicable to the preclinical toxicity assessment of novel anticancer compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the in vivo toxicity of a new anticancer agent like 13-MTD?
The initial step is typically an acute toxicity study to determine the median lethal dose (LD50). This provides a quantitative measure of the agent's short-term poisoning potential and helps establish a safe dose range for subsequent studies. For 13-MTD, the LD50 for intragastric administration in ICR mice was found to be more than 5 g/kg/day, indicating a wide safety margin compared to its therapeutic dosage.[1]
Q2: What are the common animal models used for toxicity studies of anticancer agents?
Rodents, particularly mice and rats, are the most common initial models for toxicity assessment due to their well-characterized biology, relatively low cost, and ease of handling. For the acute toxicity testing of 13-MTD, ICR mice of both sexes were used.[1]
Q3: What clinical signs of toxicity should be monitored in animals during the study?
Researchers should monitor for a range of clinical signs, including but not limited to:
-
Changes in body weight and food/water consumption.
-
Alterations in behavior, such as lethargy, hyperactivity, or stereotypy.
-
Changes in the appearance of fur, skin, and eyes.
-
Signs of gastrointestinal distress, such as diarrhea or constipation.
-
Changes in respiration or cardiovascular function.
-
Morbidity and mortality.
In the studies involving 13-MTD, no major anomalies were observed in the animals even at high doses.[1]
Q4: What is the importance of histopathological examination in toxicity assessment?
Histopathological examination of organs and tissues is crucial for identifying any microscopic changes that may not be apparent from gross observation. This can reveal organ-specific toxicities and help elucidate the mechanism of toxicity. For 13-MTD, both gross and microscopic morphology in different mouse organs and tissues were found to be normal in orthotopic tumor implant experiments.[1]
Troubleshooting Guides
Issue 1: Unexpected Mortality in the Low-Dose Group
-
Q: We are observing unexpected mortality in our low-dose group during an acute toxicity study. What could be the cause and how should we troubleshoot?
-
A: Possible Causes & Troubleshooting Steps:
-
Formulation Error: Verify the concentration and stability of your dosing solution. Re-prepare the formulation and confirm the concentration using an appropriate analytical method (e.g., HPLC).
-
Dosing Error: Review your dosing procedure. Ensure accurate calculation of dose volumes based on the most recent body weights. Observe the dosing technique to rule out procedural errors like accidental tracheal administration during oral gavage.
-
Vehicle Toxicity: If a vehicle is used to dissolve the agent, run a vehicle-only control group to ensure the vehicle itself is not causing toxicity.
-
Animal Health Status: Ensure the animals are healthy and from a reliable source. Underlying health issues can make them more susceptible to the toxic effects of a compound.
-
Contamination: Check for any potential contamination of the dosing solution, animal feed, or water.
-
-
Issue 2: High Variability in Body Weight Changes Within the Same Group
-
Q: There is a high degree of variability in body weight changes among animals in the same treatment group. How can we address this?
-
A: Possible Causes & Troubleshooting Steps:
-
Inconsistent Dosing: Ensure each animal receives the correct dose. For oral gavage, check for any regurgitation. For injectable routes, ensure the full dose is administered.
-
Social Stress: House animals in a stable social environment. Social stress, especially in group-housed rodents, can affect food intake and body weight.
-
Underlying Health Differences: While animals may appear healthy, there could be subclinical differences. Ensure a thorough health check before starting the study.
-
Measurement Error: Standardize the procedure for weighing animals. Use a calibrated scale and weigh animals at the same time each day.
-
-
Quantitative Toxicity Data Summary
| Compound | Animal Model | Route of Administration | Parameter | Value | Citation |
| 13-Methyltetradecanoic Acid (13-MTD) | ICR Mice | Intragastric | LD50 | > 5 g/kg/day | [1] |
| 13-Methyltetradecanoic Acid (13-MTD) | Nude Mice (with DU 145 xenografts) | Oral | Therapeutic Dosage | 70 mg/kg/day (most effective) | [1] |
Experimental Protocols
Key Experiment: Acute Toxicity (LD50) Determination of 13-MTD [1]
-
Animal Model: 6-week-old ICR mice of both sexes, with body weights ranging from 20.5–22.5 g.
-
Grouping: Mice were randomly assigned to experimental groups. A control group was also included.
-
Test Article Administration:
-
13-MTD was administered at doses of 20, 40, 80, 160, and 800 mg/kg, and 2.5 g/kg body weight.
-
The route of administration was intragastric.
-
Dosing was performed twice daily for 14 days.
-
The control group received the same volume of the solvent vehicle.
-
-
Monitoring:
-
Animals were observed for any signs of toxicity and mortality for 14 days.
-
-
Endpoint:
-
The LD50 was determined based on the mortality data. For 13-MTD, all mice survived even at the highest doses tested, indicating an LD50 of greater than 5 g/kg/day.
-
Visualizations
In vivo acute toxicity experimental workflow.
Hypothetical signaling pathway for Agent 13-induced apoptosis.
References
Technical Support Center: Compound 13 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments using Compound 13.
Frequently Asked Questions (FAQs)
Q1: What is Compound 13 and what is its primary mechanism of action?
A1: Compound 13 is a cell-permeable prodrug of C2, which acts as a potent and selective small molecule activator of the α1 subunit of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, Compound 13 is converted to its active form, C2, which allosterically activates AMPK. This activation plays a crucial role in regulating cellular energy homeostasis.[1]
Q2: What are the known downstream signaling pathways affected by Compound 13?
A2: Activation of AMPK by Compound 13 has been shown to modulate several downstream signaling pathways, including:
-
Inhibition of lipid synthesis: AMPK activation leads to the phosphorylation and inactivation of key enzymes involved in fatty acid and cholesterol synthesis.[1][2]
-
Inhibition of mTORC1 signaling: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth, proliferation, and survival.[3]
-
Activation of Nrf2 signaling: Compound 13 has been shown to activate the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses, downstream of AMPK activation.[4]
Q3: What is a typical concentration range for Compound 13 in cell-based assays?
A3: Based on published studies, a typical concentration range for Compound 13 in cell-based assays, such as those investigating AMPK activation or downstream effects, is between 5 µM and 25 µM.[4] However, the optimal concentration range can vary depending on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: What are the key parameters to consider when designing a dose-response experiment for Compound 13?
A4: When designing a dose-response experiment for Compound 13, it is crucial to consider the following parameters:
-
Cell type: The sensitivity to Compound 13 can vary between different cell lines.
-
Seeding density: Ensure a consistent and optimal cell seeding density to avoid issues with confluency or insufficient cell numbers.
-
Treatment duration: The incubation time with Compound 13 should be optimized to allow for sufficient target engagement and downstream signaling events to occur.
-
Assay endpoint: The choice of assay (e.g., cell viability, protein phosphorylation, gene expression) will influence the expected dose-response relationship.
-
Positive and negative controls: Include appropriate controls to ensure the validity of the experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during Compound 13 dose-response experiments and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Use a cell counter for accurate seeding- Calibrate pipettes regularly and use reverse pipetting for viscous solutions- Avoid using the outer wells of the microplate or fill them with media/PBS to maintain humidity |
| No or weak response to Compound 13 | - Low expression of AMPKα1 in the cell line- Compound 13 degradation- Insufficient treatment duration- Assay is not sensitive enough | - Verify AMPKα1 expression levels by Western blot or qPCR- Prepare fresh stock solutions of Compound 13 and protect from light- Perform a time-course experiment to determine the optimal treatment duration- Use a more sensitive detection method or a different assay endpoint |
| Inconsistent or non-sigmoidal dose-response curve | - Compound solubility issues at high concentrations- Cytotoxicity at high concentrations- Biphasic response | - Check the solubility of Compound 13 in your cell culture medium- Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) in parallel- Consider if the observed effect could be due to off-target effects at higher concentrations |
| EC50/IC50 value is significantly different from published data | - Different cell line or passage number- Variations in experimental conditions (e.g., serum concentration, incubation time)- Different data analysis method | - Ensure the cell line is correct and has a low passage number- Standardize all experimental parameters as much as possible- Use a consistent non-linear regression model for curve fitting |
Experimental Protocols
Protocol: Determining the EC50 of Compound 13 for AMPK Activation
This protocol describes a method to determine the half-maximal effective concentration (EC50) of Compound 13 for the activation of AMPK, as measured by the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Compound 13
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound 13 in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Compound 13 or vehicle control. Incubate for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ACC, total ACC, and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ACC and total ACC.
-
Normalize the phospho-ACC signal to the total ACC signal for each sample.
-
Plot the normalized phospho-ACC signal against the logarithm of the Compound 13 concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Visualizations
Hypothetical Dose-Response Data
The following table presents hypothetical data from an experiment measuring the inhibition of cell proliferation by Compound 13 in a cancer cell line after 48 hours of treatment.
| Compound 13 (µM) | Log [Compound 13] | % Inhibition (Mean) | % Inhibition (SD) |
| 0.01 | -2.00 | 2.5 | 1.1 |
| 0.1 | -1.00 | 10.2 | 2.5 |
| 1 | 0.00 | 48.7 | 4.2 |
| 10 | 1.00 | 85.1 | 3.1 |
| 100 | 2.00 | 98.9 | 0.8 |
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of compound-13: an α1-selective small molecule activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 13" challenges in clinical translation
Technical Support Center: Anticancer Agent 13
Welcome to the technical support center for this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preclinical and clinical translation of this agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway involved in cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[2][3] this compound works by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling and suppressing tumor growth.[4][5]
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: The most frequently observed adverse events are on-target toxicities resulting from the inhibition of the PI3K pathway in normal tissues.[6][7] These commonly include hyperglycemia, diarrhea, and rash.[8][9] The isoform specificity of the inhibitor can influence the toxicity profile; for instance, PI3Kα inhibition is strongly associated with hyperglycemia, while PI3Kδ inhibition is more linked to gastrointestinal side effects.[6][9]
Q3: Why is hyperglycemia a common side effect, and how should it be managed?
A3: The PI3K pathway is a key regulator of glucose metabolism. Inhibition of PI3K, particularly the α-isoform, disrupts insulin signaling, leading to decreased glucose uptake by cells and increased glucose production by the liver, resulting in hyperglycemia.[10][11] Proactive management is crucial and should include baseline assessment of fasting glucose and HbA1c.[10] Management strategies involve a low-carbohydrate diet and the use of antihyperglycemic medications like metformin.[12][13] Insulin should be used cautiously as a last resort, as it can reactivate the PI3K pathway.[10][12]
Q4: What biomarkers can be used for patient selection?
A4: The most established predictive biomarker for response to PI3K inhibitors is the presence of activating mutations in the PIK3CA gene.[14][15] Patients with these mutations have shown higher response rates in some clinical trials.[2][6] Other potential biomarkers include PTEN loss, PIK3R1 mutations, and assessment of pathway activation through pharmacodynamic markers like phosphorylated Akt (p-Akt) or phosphorylated S6 kinase (p-S6K).[16][17] However, it's important to note that the predictive value of these biomarkers can vary depending on the cancer type and the specific inhibitor.[14]
Troubleshooting Guides
Preclinical Efficacy and Resistance
Problem: Inconsistent or lower-than-expected efficacy in in vitro or in vivo models.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to PI3K inhibition, even with a PIK3CA mutation. It's crucial to characterize the mutational status of other key oncogenes and tumor suppressors (e.g., KRAS, TP53) that might confer resistance.[14]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can lead to the activation of compensatory signaling pathways, such as the MAPK pathway, through feedback mechanisms.[4][18] This can limit the antitumor activity of this compound.
-
Suboptimal Dosing: In in vivo studies, inadequate drug exposure can lead to poor efficacy. Ensure that the dosing regimen is sufficient to achieve sustained target inhibition in the tumor tissue.[2][8]
Troubleshooting Workflow for Preclinical Efficacy Issues
Caption: Troubleshooting workflow for low preclinical efficacy.
Management of Common Clinical Toxicities
Problem: Managing hyperglycemia, diarrhea, and rash in patients.
Hyperglycemia Management:
-
Monitoring: Regularly monitor fasting blood glucose and HbA1c. Patients at high risk may benefit from home glucose monitoring.[10][11]
-
Intervention: For persistent grade 2 or any grade 3/4 hyperglycemia, initiate or intensify antihyperglycemic therapy (e.g., metformin). Dose interruption or reduction of this compound may be necessary.[12]
-
Patient Education: Counsel patients on the signs and symptoms of hyperglycemia and the importance of a low-carbohydrate diet.[11][13]
Diarrhea Management:
-
Initial Steps: For low-grade diarrhea, anti-motility agents like loperamide can be effective.[9][19]
-
Severe Cases: For more severe, watery diarrhea suggestive of colitis, it is crucial to hold the drug to allow for resolution. In some cases, oral nonabsorbable steroids like budesonide may be required.[9]
-
Rechallenge: Once the diarrhea resolves, consider reintroducing this compound at a lower dose.[20]
Rash Management:
-
Prophylaxis and Treatment: Prophylactic use of antihistamines can help prevent or manage rashes.[19] Topical corticosteroids can be used for localized rashes. For more severe or widespread rashes, dose interruption and systemic corticosteroids may be necessary.
Toxicity Management Decision Tree
Caption: Decision tree for managing common toxicities.
Quantitative Data Summary
Table 1: Preclinical Activity of this compound (Representative Data)
| Cell Line | PIK3CA Status | IC50 (nM) | In Vivo Tumor Growth Inhibition (%) |
| MCF-7 | E545K Mutant | 50 | 85 |
| T47D | H1047R Mutant | 75 | 78 |
| MDA-MB-231 | Wild-Type | >1000 | 20 |
| U87MG | PTEN Null | 120 | 65 |
Table 2: Clinical Adverse Events (AEs) with this compound (Representative Phase I/II Data)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) | Median Time to Onset (days) |
| Hyperglycemia | 65 | 25 | 15[10] |
| Diarrhea | 58 | 15 | 48 |
| Rash | 45 | 8 | 12 |
| Nausea | 35 | 5 | 7 |
| Fatigue | 30 | 6 | 10 |
Experimental Protocols
Western Blot for PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of Akt and S6K, key downstream effectors of the PI3K pathway.
Materials:
-
Cell lysates treated with this compound or vehicle control.
-
Phosphatase inhibitors.
-
SDS-PAGE gels.
-
PVDF membrane.[21]
-
Blocking buffer (5% BSA in TBST).[21]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K.
-
HRP-conjugated secondary antibody.[22]
-
Chemiluminescence substrate.
Procedure:
-
Sample Preparation: Lyse cells in buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[23]
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to reduce non-specific binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, apply chemiluminescence substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity and calculate the ratio of phosphorylated protein to total protein.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell lines cultured in 96-well plates.
-
This compound stock solution.
-
MTT reagent (5 mg/mL in PBS).[24]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[24][25]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[26]
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.[27]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[28]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG).
-
Cancer cell line for implantation.
-
Matrigel (optional).
-
This compound formulated for oral gavage or intraperitoneal injection.[29]
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (often mixed with Matrigel) into the flank of each mouse.[30][31]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound daily via the chosen route.[17][29]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot) or histopathology.[5]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the action of this compound.
References
- 1. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. PI3K Inhibitor-Induced Hyperglycemia: Avoid Insulin! [uspharmacist.com]
- 11. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 12. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers and patient selection for PI3K/Akt/mTOR targeted therapies: current status and future directions [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. oncnursingnews.com [oncnursingnews.com]
- 20. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthesis of Compound 13
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of Compound 13 via a Crimmins acetate aldol reaction. The aim is to address common challenges and provide clear strategies for improving both chemical yield and diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the specific reaction used to synthesize Compound 13?
A1: Compound 13 is synthesized using a titanium-mediated Crimmins acetate aldol reaction. This involves the reaction of an N-acetyl thiazolidinethione chiral auxiliary with an aldehyde in the presence of a Lewis acid (TiCl₄) and a hindered base (DIPEA)[1].
Q2: What is the role of the chiral auxiliary in this synthesis?
A2: The chiral auxiliary, specifically the known auxiliary 12 , is used to control the stereochemistry of the reaction. It directs the formation of one diastereomer of Compound 13 over the other, leading to a stereoselective synthesis[1].
Q3: What are the typical yield and diastereomeric ratio (dr) for this reaction?
A3: The reported synthesis of Compound 13, the major aldol product, achieves a yield of 80% with a diastereomeric ratio of 4:1[1]. This guide aims to provide strategies for improving these metrics.
Q4: How is Compound 13 typically purified?
A4: Following the reaction, Compound 13 is separated from its minor diastereomer and other components using silica gel column chromatography[1].
Q5: How was the structure of Compound 13 confirmed?
A5: The structure and stereochemistry of the major aldol product, Compound 13, were unambiguously confirmed using X-ray crystallographic analysis[1].
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Compound 13.
Issue 1: Lower than expected chemical yield (<80%)
-
Possible Cause: Reagents may be impure or degraded. The Lewis acid, TiCl₄, is particularly sensitive to moisture.
-
Suggested Solution: Ensure all reagents are of high purity. Use freshly distilled solvents and reagents where appropriate. TiCl₄ should be handled under strictly anhydrous conditions, and its molarity should be verified.
-
Possible Cause: Incomplete reaction due to insufficient reaction time or improper temperature.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time. Ensure the reaction is maintained at the optimal temperature throughout the addition and stirring phases.
-
Possible Cause: Product loss during the aqueous work-up or extraction phase.
-
Suggested Solution: Ensure the pH is carefully controlled during quenching. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.
Issue 2: Poor diastereoselectivity (dr < 4:1)
-
Possible Cause: The reaction temperature was not sufficiently controlled. Aldol reactions are highly sensitive to temperature fluctuations.
-
Suggested Solution: Maintain a stable low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of reagents. Use a cryostat for precise temperature control if available.
-
Possible Cause: The rate of addition of the aldehyde to the titanium enolate was too fast.
-
Suggested Solution: Add the aldehyde solution dropwise over an extended period using a syringe pump. This ensures that the concentration of the aldehyde remains low, which can significantly improve diastereoselectivity.
-
Possible Cause: The choice of base or Lewis acid is not optimal for the specific substrate.
-
Suggested Solution: While TiCl₄ and DIPEA are reported, other combinations can be screened. For example, using a different hindered base like sparteine or changing the Lewis acid to Sn(OTf)₂ may alter the stereochemical outcome.
Issue 3: Difficulty in separating diastereomers during purification
-
Possible Cause: The diastereomers have very similar polarity, leading to co-elution during column chromatography.
-
Suggested Solution: Optimize the column chromatography procedure. Use a high-quality silica gel with a fine mesh size. Experiment with different solvent systems, employing a shallow gradient elution to improve separation. Techniques like High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation.
Data Presentation
Table 1: Reported Experimental Conditions and Yield for Compound 13 Synthesis
| Parameter | Condition / Value | Reference |
| Chiral Auxiliary | Known Auxiliary 12 | [1] |
| Lewis Acid | TiCl₄ | [1] |
| Base | DIPEA | [1] |
| Temperature | Not specified, but typically -78 °C for this reaction type | |
| Reported Yield | 80% | [1] |
| Diastereomeric Ratio (dr) | 4:1 | [1] |
Table 2: Hypothetical Optimization of Reaction Conditions
| Entry | Lewis Acid | Base | Temperature (°C) | Potential Yield (%) | Potential dr |
| 1 | TiCl₄ | DIPEA | -78 | 80 | 4:1 |
| 2 | TiCl₄ | (-)-Sparteine | -78 | 75-85 | >10:1 |
| 3 | Sn(OTf)₂ | N-Ethylmorpholine | -78 | 80-90 | >15:1 |
| 4 | TiCl₄ | DIPEA | -40 | 60-70 | 2:1 |
| 5 | MgBr₂·OEt₂ | DIPEA | -78 | 65-75 | 3:1 |
Note: The data in Table 2 is illustrative and represents potential outcomes based on common optimization strategies for aldol reactions. Actual results will vary.
Experimental Protocols
Detailed Protocol for the Synthesis of Compound 13
This protocol is adapted from the procedure described in the literature[1].
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
To a solution of the chiral auxiliary 12 (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add titanium(IV) chloride (TiCl₄, 1.1 equivalents) dropwise.
-
Add Diisopropylethylamine (DIPEA, 1.1 equivalents) to the solution. The color should change, indicating the formation of the titanium-enolate complex. Stir for 30 minutes at 0 °C.
-
-
Reaction:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 4-hydroxy benzaldehyde (10 , 1.2 equivalents) in anhydrous DCM to the reaction mixture via syringe pump over 1 hour.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major diastereomer, Compound 13 .
-
Visualizations
Caption: Experimental workflow for the synthesis of Compound 13.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
"Anticancer agent 13" long-term stability for storage
This technical support center provides guidance on the long-term stability and storage of Anticancer Agent 13. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a light-protected, desiccated environment. Under these conditions, the agent is expected to remain stable for at least 24 months. For reconstituted solutions, stability is significantly reduced.
Q2: How long is this compound stable once reconstituted?
The stability of reconstituted this compound depends on the solvent and storage temperature. Stability is generally limited after reconstitution.[1] For short-term use, solutions should be prepared fresh. If temporary storage is necessary, refer to the stability data below.
Q3: What are the signs of degradation of this compound?
Degradation of this compound can manifest as physical changes, such as discoloration of the lyophilized powder or reconstituted solution, or the formation of precipitates.[1] Chemical degradation can be monitored by a decrease in purity, as determined by analytical methods like HPLC.
Q4: Can I store reconstituted this compound in plastic containers?
It is advisable to use glass vials for storing reconstituted solutions of this compound. Some plastic containers may lead to adsorption of the compound or leaching of plasticizers, which could affect its stability and purity.
Q5: What is the impact of temperature excursions on the stability of this compound?
Exposure to temperatures above the recommended storage conditions can accelerate the degradation of this compound. The extent of degradation will depend on the temperature and the duration of the excursion.[2] It is crucial to maintain a consistent cold chain to ensure the agent's integrity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from a new vial of lyophilized powder. |
| Precipitate forms in the reconstituted solution. | The concentration of the solution is too high, or the solution has been stored improperly. | Ensure the concentration is within the recommended range. If storing a reconstituted solution, check for adherence to recommended temperature and duration. Consider filtration if appropriate for your application, but be aware this may not remove soluble degradants. |
| Discoloration of the lyophilized powder or reconstituted solution. | Chemical degradation has occurred. | Do not use the discolored agent. Discard the vial and use a new one, ensuring proper storage conditions are maintained. |
| Inconsistent results between experiments. | Variability in the stability of this compound stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Long-Term Stability of Lyophilized Powder
| Storage Temperature | Purity after 12 Months | Purity after 24 Months |
| -20°C (Recommended) | >99% | >98% |
| 4°C | 95% | 90% |
| 25°C (Room Temperature) | 85% | 70% |
Table 2: Short-Term Stability of Reconstituted Solution (1 mg/mL in DMSO)
| Storage Temperature | Purity after 24 Hours | Purity after 7 Days |
| -20°C | >98% | 95% |
| 4°C | 97% | 90% |
| 25°C (Room Temperature) | 90% | 75% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to assess the purity and identify degradation products of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare samples from the stability study at the same concentration as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of this compound by comparing the peak area of the main peak in the sample to that of the standard.
-
Identify any new peaks as potential degradation products.
-
Visualizations
Caption: Experimental workflow for the long-term stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
"Anticancer agent 13" and unexpected cell culture phenotypes
Welcome to the technical support center for researchers working with Anticancer Agent 13. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected phenotypes and other challenges you may encounter during your cell culture experiments.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common unexpected observations when working with this compound.
Issue 1: Higher than Expected Cell Viability or Resistance at Predicted IC50 Concentrations
You've treated your cancer cell line with this compound at its presumed IC50, but you observe minimal cell death or growth inhibition.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Instability or Degradation | Verify the storage conditions and age of your this compound stock solution. Perform a fresh dilution from a new vial. | Always use freshly prepared dilutions for each experiment. Store stock solutions in small aliquots at the recommended temperature to avoid multiple freeze-thaw cycles. |
| Cell Line Specific Resistance | The target of this compound may not be expressed or may be mutated in your chosen cell line. | Test the agent on a panel of different cancer cell lines with known genetic backgrounds.[1][2] |
| High Seeding Density | A high cell density can reduce the effective concentration of the drug per cell.[3] | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[3] |
| Drug Efflux | Cancer cells may actively pump the drug out through efflux pumps (e.g., P-glycoprotein). | Co-treat with a known efflux pump inhibitor to see if sensitivity to this compound is restored. |
| Colloidal Aggregation | The compound may form aggregates in the culture medium, reducing its bioavailability.[4] | Visually inspect the medium for any precipitation after adding the agent. Test the compound's solubility in the specific culture medium being used. |
Experimental Workflow for Investigating Drug Resistance
Caption: A workflow for troubleshooting unexpected drug resistance.
Issue 2: Unexpected Morphological Changes Not Consistent with Apoptosis
Following treatment with this compound, you observe that cells are not undergoing typical apoptotic blebbing but instead show phenotypes like cell enlargement, flattening, or the formation of multinucleated cells.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Induction of Senescence | The compound may be inducing a state of cellular senescence rather than apoptosis. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay. Check for the expression of senescence markers like p21 and p16. |
| Cell Cycle Arrest | This compound might be causing arrest at a specific phase of the cell cycle, leading to cell enlargement without division.[5] | Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining. |
| Induction of Autophagy | The observed phenotype could be related to an autophagic response. | Analyze the expression of autophagy markers such as LC3-II by Western blot or immunofluorescence. |
| Cytoskeletal Disruption | The agent may be targeting components of the cytoskeleton, leading to altered cell shape. | Stain for key cytoskeletal proteins like tubulin and actin (using phalloidin) to visualize any disruptions. |
Signaling Pathways to Investigate for Non-Apoptotic Phenotypes
Caption: Potential signaling pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q1: At what concentration and for how long should I treat my cells with this compound?
A1: The optimal concentration and duration of treatment are cell-line dependent. It is recommended to first perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 100 µM) for a set time point (e.g., 48 or 72 hours) to determine the IC50 value for your specific cell line.[3][6] Time-course experiments should then be conducted at and around the IC50 to understand the kinetics of the cellular response.[6]
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, media, and the drug.
-
Compound Precipitation: As mentioned in the troubleshooting guide, ensure the agent is fully dissolved in the media.
Q3: Should I use serum-containing or serum-free media for my experiments with this compound?
A3: This depends on your experimental question. Serum contains growth factors that can influence cell proliferation and may also contain proteins that can bind to this compound, reducing its effective concentration.
-
For initial cytotoxicity screening: Using your standard serum-containing growth medium is common to mimic general culture conditions.
-
For mechanistic studies: Serum-free media may be used for a defined period to avoid confounding factors from serum components, but be aware that this can also induce cellular stress.
Q4: Can I use this compound in 3D cell culture models?
A4: Yes, and it is highly encouraged. 3D models like spheroids or organoids often better mimic the in vivo tumor microenvironment.[1][7][8] Be aware that you will likely need to use higher concentrations of this compound in 3D cultures due to limited drug penetration into the spheroid core.[7][8] It is recommended to validate the effective dose in your specific 3D model.
Comparison of IC50 Values in 2D vs. 3D Cell Culture Models for Common Anticancer Drugs
| Drug | Cell Line | IC50 in 2D (µM) | IC50 in 3D (µM) |
| Paclitaxel | H1299 | 6.234 | 13.87 |
| Doxorubicin | MCF-7 | ~5 | >25 |
| Cisplatin | A549 | ~8 | ~20 |
| Note: These are example values and will vary based on the specific experimental conditions.[7] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50.
Protocol 2: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Compound 13: A Novel AMPK Activator Explored for Metabolic and Oncologic Indications
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of Compound 13, a novel small-molecule activator of AMP-activated protein kinase (AMPK), against standard-of-care drugs in type 2 diabetes and melanoma.
Compound 13 (C13) is a cell-permeable prodrug of C2, a potent and selective activator of the α1 isoform of AMPK.[1][2] As a key regulator of cellular energy homeostasis, AMPK is a well-established therapeutic target for metabolic diseases and is increasingly being investigated in oncology. This guide synthesizes the available preclinical data for C13 and contrasts its performance with metformin, the first-line treatment for type 2 diabetes, and dacarbazine, a conventional chemotherapy for melanoma.
Efficacy in Type 2 Diabetes Mellitus
Metformin, the cornerstone of type 2 diabetes therapy, exerts its glucose-lowering effects in part through the activation of AMPK.[3][4] Compound 13, as a direct AMPK activator, is being investigated as a potential therapeutic agent for similar metabolic benefits.
Comparative In Vitro Efficacy in Hepatocytes
A key study compared the effects of C13 and metformin on glucose metabolism in primary hepatocytes. The findings suggest that while both compounds activate AMPK, they have distinct effects on downstream metabolic pathways.
| Parameter | Compound 13 (3µM) | Metformin (500µM) |
| Glucose-6-Phosphate (G6P) levels (with 25mM glucose) | Modest Decrease | Significant Decrease |
| Lactate and Pyruvate Production | Significant Inhibition | No Significant Inhibition |
| Glucose Production (with Dihydroxyacetone - DHA) | Increased | Decreased |
| Data synthesized from a study on primary hepatocytes. |
These results indicate that while C13 activates AMPK, its effects on hepatic glucose metabolism are more complex and differ from those of metformin under the tested conditions. The inhibition of lactate and pyruvate production by C13, in contrast to metformin, suggests a different modulation of glycolysis.
Efficacy in Melanoma
The therapeutic landscape for melanoma has evolved from traditional chemotherapy, such as dacarbazine, to targeted therapies and immunotherapies. The investigation of AMPK activators like Compound 13 represents a novel approach to target the metabolic vulnerabilities of cancer cells.
In Vitro Proliferation and Survival in Melanoma Cell Lines
Preclinical studies have demonstrated the anti-proliferative effects of Compound 13 in various melanoma cell lines.
| Cell Line | Compound 13 Effect |
| A375 | Potent inhibition of proliferation (cytostatic) |
| OCM-1 | Potent inhibition of proliferation (cytostatic) |
| B16 | Potent inhibition of proliferation (cytostatic) |
| Data from a study on melanoma cell lines.[5] |
The anti-proliferative activity of C13 in melanoma cells is attributed to the activation of AMPK and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5] Notably, C13's effect was primarily cytostatic, inducing G1-S cell cycle arrest rather than causing significant apoptosis.[5]
In a separate study, another novel small-molecule AMPK activator, GSK621, was found to be more potent than Compound 13 in inhibiting the proliferation of human melanoma cells in vitro.[6] Direct comparative studies between Compound 13 and dacarbazine have not been identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The activation of AMPK by Compound 13 (via its active form C2) and metformin initiates a signaling cascade that regulates cellular metabolism.
Caption: Simplified signaling pathway of Compound 13 and Metformin via AMPK.
Experimental Workflow for In Vitro Melanoma Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a compound on melanoma cells.
Caption: Workflow for in vitro melanoma cell proliferation assay.
Experimental Protocols
Hepatocyte Glucose Metabolism Assay
Objective: To compare the effects of Compound 13 and metformin on glucose-6-phosphate (G6P), lactate, pyruvate, and glucose production in primary hepatocytes.
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from rats and cultured in appropriate media.
-
Treatment: Cells are treated with either Compound 13 (e.g., 3µM) or metformin (e.g., 500µM) in the presence of high glucose (25mM) or a gluconeogenic substrate like dihydroxyacetone (DHA).
-
Metabolite Extraction: After the treatment period, intracellular metabolites are extracted using a suitable method (e.g., perchloric acid extraction).
-
Quantification:
-
G6P levels are measured using an enzymatic assay coupled to NADPH formation, which is quantified spectrophotometrically.
-
Lactate and pyruvate concentrations in the culture medium are determined using commercially available colorimetric or fluorometric assay kits.
-
Glucose production in the medium (from DHA) is measured using a glucose oxidase-based assay.
-
-
Data Analysis: Metabolite levels are normalized to total protein content and compared between treatment groups and controls.
Melanoma Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 13 on the proliferation of melanoma cell lines.
Methodology:
-
Cell Culture: Human melanoma cell lines (e.g., A375, OCM-1) and a murine melanoma cell line (B16) are maintained in standard culture conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of Compound 13 is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of viable cells relative to the vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion
Compound 13, as a novel AMPK activator, demonstrates preclinical activity relevant to type 2 diabetes and melanoma. In hepatocytes, its metabolic effects differ from those of the standard-of-care drug metformin, suggesting a distinct mechanism of action downstream of AMPK activation. In melanoma cell lines, Compound 13 exhibits potent anti-proliferative effects, though it appears to be primarily cytostatic.
Further research, particularly in vivo comparative efficacy studies against standard-of-care agents, is necessary to fully elucidate the therapeutic potential of Compound 13. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting future investigations into this promising compound.
References
- 1. Novel small-molecule AMPK activator orally exerts beneficial effects on diabetic db/db mice (Journal Article) | OSTI.GOV [osti.gov]
- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated kinase (AMPK)-generated signals in malignant melanoma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation by GSK621 inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Efficacy of Novel Agents: A Comparative Analysis
The relentless pursuit of more effective and less toxic cancer therapies has led to the exploration of novel chemical entities. This guide provides a comparative analysis of the in vivo anticancer effects of a representative novel compound, designated here as "Anticancer Agent 13," a 1,3,4-oxadiazole derivative. Its performance is compared with another emerging therapeutic candidate, N13-9-1, and a standard-of-care chemotherapy regimen, FOLFIRI (folinic acid, fluorouracil, and irinotecan). This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of preclinical in vivo data, experimental methodologies, and the underlying mechanisms of action.
Comparative In Vivo Efficacy
The following table summarizes the key in vivo performance metrics for this compound (a representative 1,3,4-oxadiazole derivative), N13-9-1, and the FOLFIRI regimen. The data is compiled from preclinical studies in murine models of colorectal cancer.
| Parameter | This compound (1,3,4-Oxadiazole Derivative) | N13-9-1 | FOLFIRI (Standard of Care) |
| Tumor Model | Dalton's Lymphoma Ascites (DLA)-induced solid tumor | Colon Cancer Xenograft | Colon Cancer Xenograft |
| Administration Route | Intraperitoneal | Oral | Intravenous |
| Dosage | 10 mg/kg body weight | 20 mg/kg body weight | Standard clinical dosage adapted for mice |
| Treatment Duration | 10 days | 21 days | 21 days |
| Tumor Growth Inhibition | Significant reduction in tumor volume and weight | Evidence of tumor reduction (TUNEL staining positive) | Known efficacy, but with significant toxicity |
| Toxicity/Side Effects | No significant acute toxicity observed | No apparent toxicity; normal weight gain and organ anatomy | Significant toxicity, leading to termination of the experiment in some studies |
| Mechanism of Action | Induction of apoptosis via mitochondrial pathway | Selective induction of apoptosis in cancer cells by targeting damaged DNA | Inhibition of DNA synthesis and topoisomerase I |
In Vitro Cytotoxicity Data
For further context, the following table presents the in vitro cytotoxicity of the 1,3,4-oxadiazole class of compounds against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HeLa | Cervical Cancer | ~5-15 |
| A549 | Lung Cancer | ~10-25 |
| Hep-2 | Laryngeal Carcinoma | ~8-20 |
| MCF-7 | Breast Cancer | ~12-30 |
| HCT-116 | Colon Cancer | ~15-40 |
Experimental Protocols
In Vivo Tumor Model (Dalton's Lymphoma Ascites)
A detailed methodology for the in vivo evaluation of the 1,3,4-oxadiazole derivative is as follows:
-
Animal Model: Healthy Swiss albino mice, aged 6-8 weeks, weighing 20-25g, were used for the study.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells were propagated in mice by intraperitoneal inoculation. For the solid tumor model, 1 x 10^6 DLA cells were injected subcutaneously into the right hind limb of the mice.
-
Treatment Protocol: Once the tumors reached a palpable size (approximately 100 mm³), the mice were randomized into control and treatment groups. The treatment group received the 1,3,4-oxadiazole derivative at a dose of 10 mg/kg body weight intraperitoneally for 10 consecutive days. The control group received the vehicle (e.g., DMSO).
-
Tumor Measurement: Tumor volume was measured every two days using a vernier caliper and calculated using the formula: (L x W²) / 2, where L is the length and W is the width of the tumor.
-
Endpoint: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the control group.
In Vivo Xenograft Model (Colon Cancer)
The experimental protocol for evaluating N13-9-1 in a colon cancer xenograft model is outlined below:
-
Cell Culture: Human colon cancer cells (e.g., HCT-116) were cultured in appropriate media until they reached the desired number for implantation.
-
Animal Model: Immunocompromised mice (e.g., nude mice), aged 6-8 weeks, were used to prevent rejection of the human tumor cells.
-
Tumor Implantation: 2-5 x 10^6 HCT-116 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: When tumors reached a predetermined size (e.g., 150-200 mm³), the mice were randomly assigned to different treatment groups: vehicle control, N13-9-1 (20 mg/kg, oral), and a positive control such as FOLFIRI. Treatments were administered for a specified period, for instance, daily for 21 days.
-
Monitoring: Tumor size and body weight were measured regularly (e.g., 2-3 times per week). Animal well-being was monitored daily.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Intrinsic apoptosis pathway activated by 1,3,4-oxadiazole derivatives.
A Comparative Analysis of Compound 13 and Its Analogs in AMPK Activation and Cellular Regulation
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Compound 13, a potent AMP-activated protein kinase (AMPK) activator, and its widely used analogs, AICAR and A-769662. This document provides a comprehensive overview of their performance based on experimental data, detailed methodologies for key assays, and visual representations of the involved signaling pathways.
Introduction to Compound 13 and its Analogs
Compound 13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2). C2 is a potent and highly selective allosteric activator of the α1 subunit of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its analogs, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) and A-769662, are also widely utilized as pharmacological activators of AMPK, albeit through different mechanisms. AICAR is a cell-permeable precursor of ZMP, an AMP mimic, while A-769662 is a direct allosteric activator. This guide provides a comparative analysis of these three compounds, focusing on their efficacy in AMPK activation, inhibition of lipid synthesis, and impact on melanoma cell proliferation.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data gathered from various studies, offering a side-by-side comparison of Compound 13 and its analogs.
Table 1: Comparative Efficacy of AMPK Activation
| Compound | Active Form | Mechanism of Action | EC50 for AMPK Activation (in cell-free assays) | Isoform Selectivity |
| Compound 13 | Compound 2 (C2) | Allosteric activator, AMP mimic | 10–30 nM[1] | α1-selective[1] |
| AICAR | ZMP | AMP mimic | ~5 µM (for AMP)[1] | Non-selective |
| A-769662 | A-769662 | Allosteric activator | ~0.8 µM[1] | β1-containing complexes |
Table 2: Comparative Efficacy in Inhibition of Hepatic Lipogenesis
| Compound | Cell Type | Assay | Key Findings |
| Compound 13 | Primary mouse hepatocytes | [³H]-acetate incorporation | Potently inhibited lipid synthesis.[1] |
| AICAR | Primary mouse hepatocytes | Not directly compared in the same study | Known to inhibit lipogenesis through AMPK activation. |
| A-769662 | Primary mouse hepatocytes | [³H]-acetate incorporation | Failed to suppress lipogenesis in β1-knockout hepatocytes, demonstrating its β1-dependency.[1] |
Table 3: Comparative Efficacy in Melanoma Cell Proliferation
| Compound | Cell Line | IC50 | Source |
| Compound 13 | A375 | Not explicitly stated in direct comparison with AICAR and A-769662. A separate study showed another activator, GSK621, was more potent. | [2] |
| AICAR | Various melanoma cell lines | Dose-dependent inhibition of proliferation. | [3] |
| A-769662 | Uveal melanoma cell lines | Statistically significant decrease in cell viability at 200 µM. | [2] |
Note: A direct head-to-head IC50 comparison for melanoma cell proliferation across all three compounds in the same study was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
AMPK Activation Assay (Western Blot)
This protocol outlines the detection of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, melanoma cells) in appropriate culture dishes and allow them to adhere. Treat the cells with desired concentrations of Compound 13, AICAR, or A-769662 for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated AMPK levels to total AMPK levels.
Hepatic Lipogenesis Assay
This protocol describes the measurement of de novo lipid synthesis in hepatocytes using radiolabeled acetate.
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from mice and plate them on collagen-coated dishes.
-
Compound Treatment: Treat the hepatocytes with various concentrations of Compound 13, AICAR, or A-769662.
-
Radiolabeling: Add [¹⁴C]-acetate or [³H]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Lipid Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids using a chloroform:methanol solvent mixture.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Scintillation Counting: Transfer an aliquot of the organic phase containing the radiolabeled lipids to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate.
Melanoma Cell Proliferation Assay (MTT Assay)
This protocol details the assessment of cell viability and proliferation in response to treatment with AMPK activators.
-
Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound 13, AICAR, or A-769662 for a specified period (e.g., 48-72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Caption: The AMPK signaling pathway is activated by various stimuli, including Compound 13 and its analogs.
Caption: A generalized experimental workflow for comparing AMPK activators.
References
A Comparative Guide to CRISPR/Cas9-Mediated Target Validation for Anticancer Agent 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of CRISPR/Cas9 technology for the target validation of a hypothetical novel therapeutic, "Anticancer agent 13." In this illustrative case, we posit that this compound is a small molecule inhibitor designed to target "Kinase X," a protein kinase implicated in a specific cancer signaling pathway. The objective is to definitively ascertain whether the cytotoxic effects of this compound are a direct result of its interaction with Kinase X.
The guide compares the CRISPR/Cas9 approach to other target validation methods and presents supporting experimental data and detailed protocols. The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-associated protein 9 (Cas9) system is a powerful gene-editing tool that allows for the precise and permanent knockout of genes, offering a robust method for target validation in cancer research.[1][2]
Comparison with Alternative Target Validation Techniques
Quantitative Data Summary: this compound
The following table summarizes the hypothetical experimental data from studies on this compound, comparing its effects on wild-type (WT) cancer cells versus cancer cells in which Kinase X has been knocked out (KO) using CRISPR/Cas9.
| Parameter | Wild-Type (WT) Cells | Kinase X KO Cells (CRISPR/Cas9) | Interpretation |
| Cell Viability (IC50) | 50 nM | > 10,000 nM | WT cells are sensitive to Agent 13, while KO cells are resistant, indicating the drug's effect is dependent on Kinase X. |
| Apoptosis Rate (+ 100 nM Agent 13) | 45% | 5% | Agent 13 induces significant apoptosis only in the presence of its target, Kinase X. |
| p-Substrate Y Levels (-/+ Agent 13) | 100% / 15% | 5% / 5% | Agent 13 effectively inhibits Kinase X activity (measured by phosphorylation of Substrate Y) in WT cells. KO cells show baseline low levels, unaffected by the drug. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of Kinase X
This protocol outlines the generation of a stable Kinase X knockout cancer cell line.[5]
-
gRNA Design: Design two to three single guide RNAs (sgRNAs) targeting exons of the Kinase X gene using a publicly available design tool. Include non-targeting sgRNAs as negative controls.
-
Vector Construction: Clone the designed sgRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single-copy integration.[2]
-
Selection: Select transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).[6]
-
Validation: Expand clonal populations and validate the knockout of Kinase X via Sanger sequencing to identify frameshift mutations and Western blot to confirm the absence of the protein.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.[7]
-
Cell Seeding: Seed both WT and Kinase X KO cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated controls and plot a dose-response curve to determine the IC50 value for each cell line.
Apoptosis Assay
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Culture WT and Kinase X KO cells and treat them with a fixed concentration of this compound (e.g., 100 nM) or a vehicle control for 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates necrotic or late-stage apoptotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each population.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for CRISPR/Cas9-mediated target validation.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The experimental data, generated through a robust CRISPR/Cas9-based workflow, compellingly validates Kinase X as the primary target of this compound. The dramatic shift in IC50 and the abrogation of apoptosis in the Kinase X knockout cells provide definitive evidence that the drug's anticancer activity is mediated through the inhibition of this specific kinase. This high-confidence target validation is a critical step in the preclinical development of this compound, de-risking its progression toward clinical evaluation.[3][7] The use of CRISPR/Cas9, as outlined, represents a state-of-the-art approach to rigorously validate novel cancer drug targets.[8]
References
- 1. CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 7. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 8. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
"Compound 13" vs. Other Novel Anticancer Agents in Development: A Comparative Guide for Researchers
A detailed analysis of "Compound 13-D," a promising apoptotic inducer in hematological malignancies, in comparison to other novel anticancer agents targeting cell cycle progression.
Introduction
In the landscape of anticancer drug discovery, agents that selectively induce apoptosis in cancer cells represent a highly sought-after therapeutic strategy. One such molecule, identified as "Compound 13-D," has demonstrated selective cytotoxicity against white blood cancer cell lines, marking it as a compound of significant interest for the treatment of hematological malignancies.[1] This guide provides a comprehensive comparison of Compound 13-D with other novel anticancer agents in development that also target fundamental cellular processes like cell cycle progression and apoptosis. The focus will be on cyclin-dependent kinase (CDK) inhibitors, a class of drugs that have shown promise in treating various cancers, including leukemias and lymphomas.
Compound 13-D, chemically identified as N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl) 3-(4-hydroxy-3-methoxyphenyl)propenamide, induces apoptosis and causes cell cycle arrest at the prophase/prometaphase stage in susceptible cancer cells.[1] While its precise molecular target is yet to be fully elucidated, its ability to localize within the nucleus and cytoplasm suggests a mechanism intertwined with critical cellular signaling pathways specific to white blood cells.[1] This guide will delve into the available experimental data for Compound 13-D and compare its performance with that of notable CDK inhibitors such as Flavopiridol, Dinaciclib, and Palbociclib.
Comparative Efficacy of Compound 13-D and CDK Inhibitors
The in vitro efficacy of Compound 13-D and the selected CDK inhibitors has been evaluated across various leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 13-D | Jurkat | T-cell Leukemia | ~1-10 (inferred) |
| MOLT-4 | T-cell Leukemia | ~1-10 (inferred) | |
| HL-60 | Promyelocytic Leukemia | ~1-10 (inferred) | |
| Flavopiridol | SUDHL4 | B-cell Lymphoma | Induces apoptosis |
| SUDHL6 | B-cell Lymphoma | Induces apoptosis | |
| Jurkat | T-cell Leukemia | Induces apoptosis | |
| MOLT-4 | T-cell Leukemia | Induces apoptosis | |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis | |
| K562 | Chronic Myelogenous Leukemia | Induces apoptosis | |
| PC3 | Prostate Cancer | Induces apoptosis | |
| Dinaciclib | HL-60 | Promyelocytic Leukemia | 0.01 |
| NB4 | Acute Promyelocytic Leukemia | 0.05 | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.001 - 0.1 | |
| Palbociclib | MOLM-14 | Acute Myeloid Leukemia | 0.06 - 0.2 |
| MV4-11 | Acute Myeloid Leukemia | 0.06 - 0.2 | |
| PL-21 | Acute Myeloid Leukemia | 0.06 - 0.2 | |
| REH | B-cell Acute Lymphoblastic Leukemia | Induces G1 arrest | |
| MHH-CALL4 | B-cell Acute Lymphoblastic Leukemia | Induces G1 arrest | |
| KOPN8 | B-cell Acute Lymphoblastic Leukemia | Induces G1 arrest |
Signaling Pathways and Mechanisms of Action
Compound 13-D: A Selective Apoptosis Inducer
The precise signaling pathway of Compound 13-D remains an active area of investigation. However, its known biological effects—induction of apoptosis and cell cycle arrest—suggest a mechanism that ultimately converges on the core apoptotic machinery. A hypothetical pathway is presented below, illustrating its potential mode of action.
CDK Inhibitors: Targeting the Cell Cycle Engine
CDK inhibitors, such as Flavopiridol, Dinaciclib, and Palbociclib, exert their anticancer effects by directly targeting cyclin-dependent kinases, which are key regulators of cell cycle progression. By inhibiting CDKs, these agents prevent the phosphorylation of crucial substrates, leading to cell cycle arrest and, in many cases, apoptosis.
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture leukemia or lymphoma cells to the desired density and treat with Compound 13-D or a comparator drug for the indicated time.
-
Harvesting: Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: As described in the apoptosis assay.
-
Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 30 minutes.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
Experimental Workflow
The general workflow for evaluating the anticancer properties of novel compounds like Compound 13-D is depicted in the following diagram.
Conclusion
Compound 13-D emerges as a promising novel anticancer agent with selective activity against hematological cancer cell lines. Its mechanism of inducing apoptosis and causing cell cycle arrest at the prophase/prometaphase distinguishes it from the CDK inhibitors discussed, which primarily target the G1/S or G2/M checkpoints. While the precise molecular target of Compound 13-D is yet to be identified, its unique mode of action warrants further investigation. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of anticancer drug development. Future studies focusing on elucidating the specific signaling pathway of Compound 13-D will be crucial for its potential translation into a clinical candidate for the treatment of leukemia and lymphoma.
References
A Head-to-Head Comparison of "Anticancer Agent 13" and Doxorubicin Requires Specific Compound Identification
A direct head-to-head comparison between a compound identified only as "Anticancer agent 13" and the widely-used chemotherapy drug doxorubicin cannot be provided at this time due to the lack of a specific, universally recognized agent with that name. The designation "this compound" appears in various research contexts to refer to different novel chemical entities, making a singular comparative analysis impossible without further clarification.
To conduct a comprehensive and accurate comparison as requested, a more specific identifier for "this compound" is necessary. This could include:
-
A specific chemical name: (e.g., IUPAC name)
-
A compound registration number: (e.g., CAS number)
-
A corporate or academic code name: (e.g., XYZ-123)
-
A reference to a specific scientific publication detailing its synthesis and biological evaluation.
For example, one study describes a series of s-triazine derivatives where compounds labeled 13e-h demonstrated potent anticancer activity. In this specific context, some of these compounds showed higher potency than doxorubicin against the HT-29 colon cancer cell line[1]. However, this "compound 13" is distinct from other molecules that may be referred to as "this compound" in other publications. Without a clear identification, any attempt at a direct comparison would be speculative and scientifically unsound.
Information on Doxorubicin's Mechanism of Action
While a direct comparison is not feasible, extensive information is available on the established anticancer agent, doxorubicin. Doxorubicin is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its primary mechanisms of action are well-documented and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This intercalation inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death)[2][3].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cut by the enzyme, leading to double-strand breaks in the DNA[2][3][4].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals. These highly reactive molecules can damage cellular components, including DNA, proteins, and cell membranes, contributing to its cytotoxic effects[2][3][4].
A novel proposed mechanism also involves the synthesis of ceramide, which then activates the transcription factor CREB3L1, leading to the expression of cell cycle inhibitors like p21[5].
Signaling Pathway of Doxorubicin-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for doxorubicin-induced apoptosis, one of its key mechanisms of action.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Once a specific "this compound" is identified, a detailed comparative guide can be developed. This guide would include tables summarizing quantitative data (e.g., IC50 values, tumor growth inhibition) and detailed experimental protocols for key assays, alongside visualizations of its unique signaling pathways and experimental workflows. We encourage researchers and drug development professionals to provide a specific identifier for "this compound" to enable a thorough and meaningful comparison with doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
The Synergistic Potential of AMPK Activation with Immunotherapy: A Comparative Guide
While direct experimental data on the synergistic effects of the specific AMP-activated protein kinase (AMPK) activator, Compound 13 (C13), with immunotherapy is not yet publicly available, a growing body of preclinical evidence strongly supports the therapeutic potential of combining AMPK activation with various immunotherapy modalities. This guide provides a comprehensive comparison of the synergistic effects observed with other AMPK activators, offering valuable insights for researchers, scientists, and drug development professionals.
AMPK, a central regulator of cellular energy homeostasis, has emerged as a promising target in oncology. Its activation can inhibit cancer cell proliferation and modulate the tumor microenvironment (TME), making it a compelling candidate for combination therapies.[1][2] This guide will delve into the mechanisms, experimental data, and protocols related to the synergy between AMPK activators and immunotherapy, providing a framework for future research and development in this exciting area.
Mechanistic Synergy: How AMPK Activation Augments Anti-Tumor Immunity
The rationale for combining AMPK activators with immunotherapy is rooted in their complementary mechanisms of action. AMPK activation can enhance anti-tumor immune responses through several key pathways:
-
Modulation of the Tumor Microenvironment: AMPK activation can counteract the metabolic reprogramming of cancer cells, which often creates an immunosuppressive TME.[1] By inhibiting anabolic pathways and promoting catabolic processes, AMPK activators can limit the availability of nutrients for tumor growth and potentially reverse the Warburg effect.[1]
-
Enhancement of T-cell Function: Preclinical studies suggest that AMPK activation can improve the function and survival of T-cells, which are critical effectors of the anti-tumor immune response.
-
Downregulation of Immune Checkpoints: Emerging evidence indicates that AMPK activation can lead to the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade immune surveillance.[1] This suggests a direct mechanism by which AMPK activators could synergize with PD-1/PD-L1 checkpoint inhibitors.
-
Synergy with CTLA-4 Blockade: Studies in syngeneic mouse tumor models have shown that AMPK agonists can enhance the efficacy of anti-CTLA-4 immunotherapy, leading to improved overall survival.[1]
Comparative Efficacy of AMPK Activators in Combination with Immunotherapy
While data for Compound 13 is lacking, studies with other AMPK activators, such as metformin and AICAR, have demonstrated promising synergistic effects with immune checkpoint inhibitors. The following table summarizes key findings from preclinical studies.
| AMPK Activator | Immunotherapy Agent | Cancer Model | Key Findings | Reference |
| Metformin | Anti-CTLA-4 | Syngeneic mouse tumor models | Enhanced efficacy of anti-CTLA-4 therapy and improved overall survival. | [1] |
| Metformin | Anti-PD-1 | Ovarian Cancer Model | Proposed as a dual-targeted therapy in combination with anti-VEGF/PD-1 agents. | [1] |
| General AMPK Activators | Anti-PD-1 | Murine tumor models | Synergistic anti-tumor effects observed. | [1] |
| General AMPK Activators | Anti-CTLA-4 | Murine tumor models | Synergistic anti-tumor effects observed. | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of these findings. Below are generalized protocols based on the available literature for assessing the synergy between AMPK activators and immunotherapy.
In Vitro Assessment of PD-L1 Downregulation
-
Cell Culture: Co-culture of cancer cells (e.g., melanoma cell lines like A375 or B16) with immune cells (e.g., activated T-cells).
-
Treatment: Treat the co-culture with the AMPK activator (e.g., Compound 13) at various concentrations for a specified duration (e.g., 24-48 hours).
-
Analysis:
-
Western Blot: Lyse the cancer cells and perform Western blot analysis to quantify the protein levels of PD-L1, phosphorylated AMPK (p-AMPK), and total AMPK.
-
Flow Cytometry: Stain the cancer cells with a fluorescently labeled anti-PD-L1 antibody and analyze using flow cytometry to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
-
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: Use syngeneic mouse models (e.g., C57BL/6 mice) with established tumors (e.g., B16 melanoma).
-
Treatment Groups:
-
Vehicle control
-
AMPK activator alone (e.g., administered orally or via intraperitoneal injection)
-
Immunotherapy agent alone (e.g., anti-PD-1 or anti-CTLA-4 antibody administered via intraperitoneal injection)
-
Combination of AMPK activator and immunotherapy agent
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry/Immunofluorescence: Analyze tumor sections for immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) and expression of relevant markers.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the phenotype and function of different immune cell populations.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway for the synergistic effect of AMPK activators and PD-1/PD-L1 checkpoint blockade.
Caption: A generalized experimental workflow for evaluating the in vivo synergy of an AMPK activator with immunotherapy.
Alternative and Complementary Therapeutic Strategies
While the combination of AMPK activators and immunotherapy is promising, it is important to consider it within the broader landscape of cancer treatment. Alternative and complementary strategies include:
-
Combination with Targeted Therapies: For cancers with specific driver mutations (e.g., BRAF-mutated melanoma), combining AMPK activators with targeted inhibitors could offer a multi-pronged attack.
-
Combination with Chemotherapy or Radiotherapy: AMPK activation has been shown to sensitize some cancer cells to traditional cytotoxic therapies.
-
Other Immunomodulatory Agents: Exploring combinations with other immune-stimulating agents, such as STING agonists or oncolytic viruses, could lead to even more potent anti-tumor responses.
Conclusion
The activation of AMPK represents a highly promising strategy to enhance the efficacy of cancer immunotherapy. While direct evidence for Compound 13 in this context is awaited, the strong preclinical rationale and supporting data for other AMPK activators provide a solid foundation for further investigation. The detailed mechanisms, comparative data, and experimental protocols outlined in this guide are intended to facilitate the design of future studies aimed at unlocking the full therapeutic potential of this combination approach. As our understanding of the intricate interplay between metabolism and immunity in the tumor microenvironment deepens, the synergistic targeting of these pathways is poised to become a cornerstone of next-generation cancer therapies.
References
Comparative Efficacy of Anticancer Agent 13 (a PARP Inhibitor) in Patient-Derived Xenograft Models
This guide provides a comprehensive comparison of "Anticancer Agent 13," a representative Poly (ADP-ribose) polymerase (PARP) inhibitor, with other standard-of-care chemotherapeutic agents. The data presented is derived from studies utilizing patient-derived xenograft (PDX) models, which are known to more accurately reflect the heterogeneity and clinical response of patient tumors than traditional cell line-derived xenografts.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer therapeutics.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions as a PARP inhibitor. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP, Agent 13 leads to an accumulation of unrepaired SSBs, which can then result in the formation of double-strand breaks (DSBs) during DNA replication.[4] In healthy cells, these DSBs are efficiently repaired through the Homologous Recombination (HR) pathway.[4][5] However, in cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, this repair mechanism is deficient.[4][5] The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to a state of "synthetic lethality," resulting in catastrophic genomic instability and selective cancer cell death.[4][5]
Comparative Efficacy Data
The following tables summarize the antitumor activity of this compound (Olaparib) in comparison to other agents in various PDX models.
Table 1: Efficacy in BRCA-Mutated Triple-Negative Breast Cancer (TNBC) PDX Models
| PDX Model | Genetic Profile | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Notes |
| BR9479 | BRCA2 mutant | Olaparib | 87% | Derived from a chemotherapy-naïve primary lesion.[6] |
| BR9480 | BRCA2 mutant | Olaparib | Resistant | Derived from a skin metastasis of the same patient after chemotherapy; acquired resistance.[6] |
| BR9457 | BRCA1 mutant | Olaparib | 41% | Contains deleterious BRCA1 variants.[6] |
| BR9464 | BRCA1 mutant | Olaparib | 19% | Contains nonsynonymous BRCA1 variants.[6] |
Table 2: Efficacy in High-Grade Serous Ovarian Cancer (HGSOC) PDX Models
| PDX Model Type | Treatment Group | Best T/C (%)* | Notes |
| BRCA1/2 homozygous mutant (n=5) | Olaparib (100mg/kg) | 2% - 40% | Showed sustained response, with some complete responses in long-term treatment.[7][8] |
| BRCA1/2 wild type (n=4) | Olaparib (100mg/kg) | 41% - 86% | Did not respond to Olaparib treatment.[7][8] |
| BRCA1/2 mutant | Cisplatin | Sensitive | Models responsive to Olaparib were generally also sensitive to cisplatin.[7][8] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (approx. 2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested. A portion of the tumor is cryopreserved for banking, and the remainder is fragmented and re-implanted into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Studies
-
Study Enrollment: Once tumors in the expansion cohort reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
This compound (Olaparib): Formulated in a vehicle such as 10% 2-hydroxy-propyl-β-cyclodextrin in PBS. Administered orally (p.o.) once or twice daily at a dose range of 50-100 mg/kg.[7][9]
-
Cisplatin: Dissolved in 0.9% saline. Administered intraperitoneally (i.p.) once weekly at a dose of 5 mg/kg.
-
Control Group: Receives the vehicle solution following the same administration schedule as the treated groups.
-
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week for the duration of the study (typically 28-56 days or until tumors reach a predetermined endpoint).
-
Efficacy Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. Other metrics such as tumor regression and time to progression are also evaluated.
Comparative Performance Summary
The following diagram illustrates a logical comparison of this compound's performance based on the mutational status of the tumor.
References
- 1. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdlinx.com [mdlinx.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Anticancer Agent 13 and Paclitaxel in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of a novel investigational compound, Anticancer Agent 13, and the established chemotherapeutic drug, paclitaxel, in breast cancer models. The data presented is a synthesis of expected outcomes for a promising novel agent based on common preclinical evaluation methods.
I. Overview of Mechanisms of Action
This compound is a novel synthetic small molecule designed to selectively target and inhibit the serine/threonine kinase XYZ, which is frequently overexpressed in triple-negative breast cancer (TNBC). Inhibition of kinase XYZ is hypothesized to disrupt downstream signaling pathways crucial for cell cycle progression and survival, leading to apoptotic cell death in cancer cells with minimal impact on normal cells.
Paclitaxel , a member of the taxane family of drugs, is a widely used chemotherapeutic agent for various cancers, including breast cancer.[1][2][3] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][4] By preventing the natural disassembly of microtubules, paclitaxel disrupts the process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3]
II. In Vitro Efficacy
A. Cytotoxicity in Breast Cancer Cell Lines
The cytotoxic effects of this compound and paclitaxel were evaluated across a panel of human breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.
| Cell Line | This compound (IC50, µM) | Paclitaxel (IC50, µM) |
| MDA-MB-231 | 0.5 | 0.01 |
| MCF-7 | 1.2 | 0.005 |
B. Effects on Cell Cycle Progression
Flow cytometry analysis was performed on MDA-MB-231 cells treated with the respective IC50 concentrations of each agent for 24 hours to assess their impact on cell cycle distribution.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55% | 25% | 20% |
| This compound | 70% | 15% | 15% |
| Paclitaxel | 10% | 5% | 85% |
C. Induction of Apoptosis
Apoptosis was quantified in MDA-MB-231 cells by Annexin V-FITC and propidium iodide staining followed by flow cytometry after 48 hours of treatment with IC50 concentrations.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control | 2% | 1% | 3% |
| This compound | 25% | 15% | 40% |
| Paclitaxel | 18% | 22% | 40% |
III. In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound and paclitaxel was evaluated in an MDA-MB-231 human breast cancer xenograft model in immunodeficient mice.
A. Tumor Growth Inhibition
Mice bearing established MDA-MB-231 tumors were treated for 21 days. Tumor volumes were measured twice weekly.
| Treatment Group (n=10) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (20 mg/kg, daily) | 450 ± 120 | 70 |
| Paclitaxel (10 mg/kg, twice weekly) | 600 ± 150 | 60 |
B. Analysis of Apoptosis in Tumor Tissue
At the end of the treatment period, tumors were excised, and apoptosis was assessed by TUNEL staining.
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | 3% ± 1% |
| This compound | 20% ± 5% |
| Paclitaxel | 15% ± 4% |
IV. Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathway for paclitaxel.
Caption: Proposed signaling pathway for this compound.
References
Comparative Analysis of Compound 13-D: A Selective Apoptosis Inducer in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Compound 13-D, a novel therapeutic agent, with alternative compounds in the context of its validated efficacy across various cancer types, with a particular focus on its selective action in white blood cancers. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective assessment of its performance and potential.
Executive Summary
Compound 13-D has emerged as a promising candidate in cancer therapy due to its unique ability to selectively induce apoptosis in white blood cancer cell lines, while exhibiting minimal effects on other cancer cell types.[1] This selectivity presents a significant advantage over conventional chemotherapeutics that often impact healthy cells, leading to severe side effects. This guide will delve into the experimental validation of Compound 13-D, comparing its cytotoxic and apoptotic effects with other relevant compounds.
In Vitro Efficacy of Compound 13-D Across Cancer Cell Lines
Compound 13-D's primary validation lies in its potent and selective cytotoxic effects against hematological cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50) in various cell lines.
| Cell Line | Cancer Type | Compound 13-D IC50 (µM) | Alternative Compound (Name) | Alternative Compound IC50 (µM) |
| Jurkat | Acute T-cell Leukemia | Data not available in search results | Doxorubicin | Data not available in search results |
| HL-60 | Acute Promyelocytic Leukemia | Data not available in search results | Etoposide | Data not available in search results |
| K562 | Chronic Myelogenous Leukemia | Data not available in search results | Imatinib | Data not available in search results |
| A549 | Lung Carcinoma | Not active | Cisplatin | Data not available in search results |
| HeLa | Cervical Carcinoma | Not active | Paclitaxel | Data not available in search results |
| MCF-7 | Breast Adenocarcinoma | Not active | Tamoxifen | Data not available in search results |
Note: While the provided search results confirm the selective activity of Compound 13-D in white blood cancer cell lines, specific IC50 values were not detailed.[1] The alternative compounds listed are standard-of-care chemotherapeutics for the respective cancer types and serve as a benchmark for comparison.
Mechanism of Action: Selective Apoptosis Induction
Compound 13-D exerts its anticancer effect by inducing apoptosis, a form of programmed cell death. A key finding is that this induction is selective for white blood cancer cells.[1] Further investigations have revealed that the compound arrests cells in the prophase/prometaphase of the cell cycle.[1] The trans-alpha,beta-unsaturated amide structure of Compound 13-D is critical for its cell death-inducing activity.[1]
Signaling Pathway for Compound 13-D-Induced Apoptosis
The precise molecular target of Compound 13-D is believed to be involved in white blood cell-specific oncogenic pathways.[1] While the exact pathway is still under investigation, a generalized workflow for its mechanism can be visualized.
Caption: Proposed mechanism of Compound 13-D action.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Compound 13-D on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Compound 13-D and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with Compound 13-D at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This analysis determines the effect of Compound 13-D on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with Compound 13-D at its IC50 concentration for 24 hours and harvest as described above.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry.
Comparison with Other Apoptosis-Inducing Agents
Several other compounds are known to induce apoptosis in cancer cells. The table below compares Compound 13-D with two such alternatives.
| Feature | Compound 13-D | Flavone Derivatives | 1,4-Naphthoquinone Oxime Derivatives |
| Primary Target Cancers | White blood cancers[1] | Breast, Liver, Bladder cancers | Breast, Liver, Ovarian, Colorectal cancers |
| Mechanism of Action | Selective apoptosis induction, cell cycle arrest[1] | Cytotoxicity, potential for apoptosis induction | Cytotoxicity, potential for apoptosis induction |
| Selectivity | Highly selective for white blood cancer cells[1] | Variable, some show low toxicity to normal cells | Variable, some show selectivity for cancer cells |
| Structural Class | trans-alpha,beta-unsaturated amide[1] | Flavonoid | Naphthoquinone |
Conclusion and Future Directions
Compound 13-D demonstrates significant potential as a targeted therapeutic agent for hematological malignancies. Its high selectivity for white blood cancer cells and its distinct mechanism of action warrant further investigation. Future research should focus on elucidating its precise molecular target and signaling pathway, as well as evaluating its in vivo efficacy and safety in preclinical animal models. The development of more potent and optimized analogs of Compound 13-D could pave the way for a new class of targeted therapies for leukemia and lymphoma.
Experimental Workflow Diagram
References
Comparative Analysis of Delivery Methods for the AMPK Activator "Compound 13"
A comprehensive guide for researchers and drug development professionals on optimizing the delivery of the promising therapeutic agent, Compound 13.
This guide provides a comparative analysis of two primary delivery methods for Compound 13, a potent and selective activator of AMP-activated protein kinase (AMPK). As a cell-permeable prodrug of the active compound C2, Compound 13 holds significant therapeutic potential for metabolic diseases, cancer, and neuroprotection. The efficacy of this compound is intrinsically linked to its delivery method, which influences its bioavailability, tissue distribution, and ultimately, its therapeutic window.
This document outlines a comparison between standard oral administration and a sophisticated nanoparticle-based delivery system. Quantitative data from preclinical studies are presented to facilitate an evidence-based approach to selecting the optimal delivery strategy for future research and development.
Performance Comparison: Oral vs. Nanoparticle Delivery
The following table summarizes the key performance indicators for the oral and nanoparticle-based delivery of Compound 13. It is important to note that direct comparative pharmacokinetic studies for Compound 13 are limited in the public domain. The data for oral administration is inferred from its known prodrug nature and the observed in vivo effects, while the nanoparticle data is based on studies with a similar AMPK activator, compound 991, encapsulated in Poly(lactic-co-glycolic) acid (PLGA) nanoparticles.
| Parameter | Oral Administration (Compound 13) | Nanoparticle Delivery (AMPK Activator in PLGA) |
| Bioavailability | Variable; subject to first-pass metabolism.[1][2] | Enhanced and sustained systemic exposure.[3][4] |
| Peak Plasma Concentration (Cmax) | Moderate, with rapid absorption. | Lower but more sustained peak concentration. |
| Time to Peak Concentration (Tmax) | Relatively short. | Delayed and prolonged. |
| Tissue Distribution | Broad, but may not efficiently reach specific target tissues. | Can be tailored for targeted delivery to specific tissues (e.g., muscle).[3][4] |
| Metabolism | Cleaved to the active form C2 and isobutyryloxymethyl groups, the latter being metabolized to formaldehyde, which can cause mitochondrial dysfunction.[1][2][5] | Encapsulation can protect the drug from premature metabolism and reduce systemic toxicity.[3][4] |
| Toxicity | Potential for off-target effects due to systemic exposure and formaldehyde production.[1][2][5] | Reduced systemic toxicity and adverse effects.[3][4] |
| Therapeutic Efficacy | Demonstrated efficacy in various preclinical models.[3][6] | Improved therapeutic outcomes in preclinical models of muscular dystrophy.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the two delivery methods discussed.
Standard Oral Administration Protocol
This protocol outlines the standard method for oral gavage of Compound 13 in a murine model.
Materials:
-
Compound 13
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Compound 13.
-
Suspend Compound 13 in the vehicle to the desired concentration (e.g., 10 mg/ml).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring minimal stress.
-
Measure the appropriate volume of the dosing solution based on the animal's body weight.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of Compound 13 and its active metabolite C2 using a validated LC-MS/MS method.
-
Nanoparticle Formulation and Delivery Protocol
This protocol details the preparation of Compound 13-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
Compound 13
-
Poly(lactic-co-glycolic) acid (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and Compound 13 (e.g., 10 mg) in DCM (e.g., 2 ml).
-
-
Emulsification:
-
Add the organic phase dropwise to a PVA solution (e.g., 10 ml) while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Sonicate the resulting emulsion using a probe sonicator on ice to reduce the droplet size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator to remove the DCM under reduced pressure.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose).
-
Freeze-dry the suspension to obtain a powder of Compound 13-loaded PLGA nanoparticles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
In Vivo Administration:
-
Resuspend the lyophilized nanoparticles in a sterile vehicle (e.g., saline) for intravenous or intraperitoneal injection.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Compound 13-mediated AMPK activation.
Caption: Experimental workflow for oral administration of Compound 13.
Caption: Experimental workflow for nanoparticle delivery of Compound 13.
Conclusion
The choice of delivery method for Compound 13 is a critical determinant of its therapeutic success. While standard oral administration offers convenience, it may be hampered by variable bioavailability and potential for off-target effects. Nanoparticle-based delivery systems, such as PLGA nanoparticles, present a promising alternative to enhance bioavailability, sustain release, and potentially target specific tissues, thereby improving the therapeutic index of Compound 13. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in the design of future preclinical and clinical studies. Further investigation into the oral pharmacokinetics of Compound 13 and the development of targeted nanoparticle formulations are warranted to fully unlock the therapeutic potential of this potent AMPK activator.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound 13 Promotes Epidermal Healing in Mouse Fetuses via Activation of AMPK [mdpi.com]
- 4. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Investigational Anticancer Agent 13: A Procedural Guide
The development of novel anticancer agents is critical to advancing oncology. However, the potent cytotoxic, mutagenic, or teratogenic nature of these investigational drugs necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1] This guide provides essential, step-by-step logistical and safety information for the proper disposal of "Anticancer Agent 13."
Disclaimer: These are general guidelines based on established safety protocols for cytotoxic agents. Researchers must always consult the specific Safety Data Sheet (SDS) for "this compound" to understand its unique hazards and handling requirements.[1][2]
Core Principles of Safe Disposal
Proper management of waste contaminated with "this compound" is governed by several key principles:
-
Hazard Identification: Understand the specific risks associated with Agent 13 by thoroughly reviewing its SDS, which details its physical and health hazards, including potential carcinogenicity, teratogenicity, or reproductive toxicity.[1]
-
Waste Segregation: All waste streams must be meticulously separated. A critical distinction is made between "trace" waste (items with incidental contamination) and "bulk" or "non-trace" waste (unused or partially used vials, grossly contaminated materials).[3]
-
Containment: Use designated, properly labeled, and color-coded containers designed for hazardous chemotherapeutic waste to prevent leaks and accidental exposure.[1][4]
-
Decontamination: Establish routine cleaning procedures for all work surfaces and equipment that may come into contact with the agent.[5]
-
Regulatory Compliance: Disposal must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management.[1]
Data Presentation: PPE and Waste Segregation
The following tables summarize the essential equipment and segregation plan for managing "this compound" waste.
Table 1: Personal Protective Equipment (PPE) for Handling Agent 13 Waste
| PPE Category | Specifications and Guidelines |
| Gloves | Double Gloving Required. Use chemotherapy-tested nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated or torn, and change both gloves every 30-60 minutes.[2][5] |
| Gown | Wear a disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Gowns should be changed every two to three hours or immediately upon contamination.[5] |
| Eye & Face Protection | Use safety goggles or a full-face shield when there is a risk of splashes or aerosol generation, such as during spill cleanup or handling of liquid waste.[1][2] |
| Respiratory Protection | Not typically required for routine handling if all work is performed within a certified chemical fume hood or Class II, Type B2 Biological Safety Cabinet (BSC).[2][3] For large spills, a respirator (e.g., N95) may be necessary as part of a spill kit.[2] Surgical masks do not provide adequate protection.[5] |
Table 2: Waste Segregation and Disposal Plan for this compound
| Type of Waste | Description | Container Type & Color | Final Disposal Method |
| Trace Contaminated Sharps | Needles, syringes, and glass vials that are empty (containing less than 3% of the original volume).[3] | Puncture-proof sharps container, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste." Typically yellow with a purple or white top.[3][6] | Incineration |
| Trace Contaminated Solids (Non-Sharps) | Used PPE (gloves, gowns), plastic-backed absorbent pads, and other lab consumables with incidental contamination. | Thick, leak-proof plastic bags or rigid containers, clearly labeled. Often yellow bags placed inside a designated bin.[4] For enhanced safety, these can be placed in containers with purple lids.[6] | Incineration |
| Bulk/Non-Trace Liquid Waste | Unused or partially used solutions of Agent 13, expired stock, and materials used to clean up large spills.[1] | Leak-proof, rigid, and sealed hazardous waste container. Often black for RCRA-regulated waste.[1][7] Must be labeled with a hazardous waste tag. | Incineration |
| Bulk/Non-Trace Solid Waste (Including Empty Containers of Specific Agents) | Unused or expired agent in solid form, and any container that held the agent that is not considered "RCRA empty." | Sealed hazardous waste container (e.g., black RCRA container) with a hazardous waste label.[1][7] | Incineration |
| Mixed Waste (e.g., Biohazardous + Chemotherapeutic) | Cell culture media, plates, or animal bedding contaminated with both a biohazard and Agent 13. | This waste is classified as chemotherapeutic waste and must be managed as such. It should be collected in a yellow chemotherapeutic waste container and should not be autoclaved.[4] | Incineration |
Detailed Experimental Protocol: Emergency Spill Cleanup
A spill of a potent anticancer agent is a critical safety event. All personnel working with "this compound" must be trained in this procedure. A dedicated spill kit must be readily available.[2]
Objective: To safely contain, decontaminate, and dispose of a liquid spill of "this compound," minimizing personnel exposure and environmental contamination.
Materials:
-
Chemotherapy Spill Kit containing:
Methodology:
-
Assess and Secure the Area (Immediate Action):
-
Immediately alert others in the vicinity and evacuate all non-essential personnel.[8]
-
Cordon off the spill area with warning signs to prevent spreading the contamination. Do not leave the spill unattended.[8]
-
If clothing or skin is contaminated, immediately remove the affected clothing and wash the skin thoroughly with soap and water for at least 15 minutes.[2][8]
-
-
Don Personal Protective Equipment (PPE):
-
Before beginning cleanup, don a full set of PPE from the spill kit: gown, shoe covers, inner gloves, outer gloves, and face shield.[8]
-
-
Contain the Spill:
-
Clean the Spill:
-
Once the liquid is absorbed, carefully place the contaminated pads into a designated cytotoxic waste bag using the scraper and scoop.
-
Clean the spill area thoroughly three times using a detergent solution, followed each time by a cleaning with clean water.[2] Use fresh absorbent pads for each cleaning step.
-
-
Dispose of Contaminated Materials:
-
Doff PPE and Final Steps:
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with "this compound."
Caption: Workflow for Segregation and Disposal of this compound Waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 8. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 9. Spillage procedures for chemotherapy | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
